molecular formula C15H20ClNO4 B1676077 Marizomib CAS No. 437742-34-2

Marizomib

Cat. No.: B1676077
CAS No.: 437742-34-2
M. Wt: 313.77 g/mol
InChI Key: NGWSFRIPKNWYAO-SHTIJGAHSA-N
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Description

Salinosporamide A is a salinosporamide in which the core (1R)-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione skeleton is substituted at positions 1, 4, and 5 by (1S)-cyclohex-2-en-1-yl(hydroxy)methyl, 2-chloroethyl, and methyl groups, respectively (the 1R,4R,5S diastereoisomer). A potent proteasome inhibitor, it has attracted interest for potential use in the treatment of various cancers. It has a role as an antineoplastic agent and a proteasome inhibitor. It is a salinosporamide, an organochlorine compound, an organic heterobicyclic compound, a beta-lactone and a gamma-lactam.
Marizomib has been used in trials studying the treatment of Cancer, Melanoma, Lymphoma, Glioblastoma, and Malignant Glioma, among others.
This compound has been reported in Salinispora and Salinispora tropica with data available.
This compound is a naturally-occurring salinosporamide, isolated from the marine actinomycete Salinospora tropica, with potential antineoplastic activity. This compound irreversibly binds to and inhibits the 20S catalytic core subunit of the proteasome by covalently modifying its active site threonine residues;  inhibition of ubiquitin-proteasome mediated proteolysis results in an accumulation of poly-ubiquitinated proteins, which may result in the disruption of cellular processes, cell cycle arrest, the induction of apoptosis, and the inhibition of tumor growth and angiogenesis. This agent more may more potent and selective than the proteasome inhibitor bortezomib.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 6 investigational indications.
a proteasome inhibitor from a marine bacterium Salinospora;  structure in first source

Properties

IUPAC Name

(1R,4R,5S)-4-(2-chloroethyl)-1-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-5-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H20ClNO4/c1-14-10(7-8-16)12(19)17-15(14,13(20)21-14)11(18)9-5-3-2-4-6-9/h3,5,9-11,18H,2,4,6-8H2,1H3,(H,17,19)/t9-,10+,11+,14+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWSFRIPKNWYAO-SHTIJGAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(C(=O)NC1(C(=O)O2)C(C3CCCC=C3)O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12[C@H](C(=O)N[C@]1(C(=O)O2)[C@H]([C@H]3CCCC=C3)O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00904019
Record name Marizomib
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Molecular Weight

313.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

437742-34-2
Record name (-)-Salinosporamide A
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Record name Marizomib [USAN:INN]
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Record name (1R,4R,5S)-4-(2-chloroethyl)-1-((1S)-cyclohex-2 enyl(hydroxyl) methyl)-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione
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Record name MARIZOMIB
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Foundational & Exploratory

The Core Mechanism of Marizomib in Multiple Myeloma: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marizomib (formerly NPI-0052, Salinosporamide A) is a potent, second-generation proteasome inhibitor that has demonstrated significant anti-cancer activity, particularly in multiple myeloma (MM).[1] Derived from the marine actinomycete Salinispora tropica, this compound's unique chemical structure and mechanism of action distinguish it from other proteasome inhibitors like bortezomib and carfilzomib. This technical guide provides a comprehensive overview of this compound's core mechanism of action in multiple myeloma, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate these pathways.

This compound's Unique Interaction with the 20S Proteasome

This compound's primary molecular target is the 20S proteasome, a multi-catalytic enzyme complex crucial for the degradation of ubiquitinated proteins. This process is essential for maintaining cellular homeostasis, and its inhibition leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis in cancer cells.[1]

Unlike other proteasome inhibitors, this compound irreversibly binds to and inhibits all three proteolytic activities of the 20S proteasome:

  • Chymotrypsin-like (CT-L) , associated with the β5 subunit.

  • Trypsin-like (T-L) , associated with the β2 subunit.

  • Caspase-like (C-L) , associated with the β1 subunit.

This pan-proteasome inhibition is a key differentiator of this compound and is thought to contribute to its efficacy, particularly in cases of resistance to other proteasome inhibitors that primarily target the CT-L activity.[2]

Quantitative Analysis of Proteasome Inhibition and Clinical Efficacy

The potency of this compound's inhibition of the proteasome subunits has been quantified through half-maximal inhibitory concentration (IC50) values. Clinical trials have further established its efficacy in patients with relapsed and/or refractory multiple myeloma (RRMM).

Proteasome Subunit IC50 (nM)
Chymotrypsin-like (CT-L)3.5[2]
Trypsin-like (T-L)28[2]
Caspase-like (C-L)430[2]
Clinical Trial (Phase I) Treatment Schedule Number of Efficacy-Evaluable RRMM Patients Overall Response Rate (ORR) Clinical Benefit Response Rate (≥ MR)
NPI-0052-101Schedule A: 0.025-0.7 mg/m² weeklyNot specified for ORR, 1 partial response--
NPI-0052-101Schedule B: 0.15-0.6 mg/m² twice weekly (with dexamethasone)3611% (4 partial responses)17% (6 patients with minimal response or better)[3]
NPI-0052-102Schedule B: 0.075-0.6 mg/m² twice weekly (with dexamethasone)2711% (1 very good partial response, 3 partial responses)29.6% (8 patients with minimal response or better)[4]

Signaling Pathways Modulated by this compound

This compound's inhibition of the proteasome initiates a cascade of downstream signaling events that converge to induce apoptosis in multiple myeloma cells.

Intrinsic (Mitochondrial) Apoptosis Pathway

This compound treatment leads to a decrease in mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway.[1] This is associated with the downregulation of pro-survival proteins from the B-cell lymphoma 2 (Bcl-2) family, such as Mcl-1.[5] The subsequent release of pro-apoptotic factors from the mitochondria activates the caspase cascade.

Extrinsic Apoptosis Pathway and Caspase Activation

This compound has been shown to potently induce the activation of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway.[5] The activation of both initiator caspases (caspase-8 and caspase-9) converges on the executioner caspase-3, leading to the cleavage of essential cellular substrates, including poly (ADP-ribose) polymerase (PARP), and ultimately, apoptosis.[5]

Inhibition of the NF-κB Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is constitutively active in multiple myeloma and plays a critical role in cell survival, proliferation, and drug resistance. The proteasome is responsible for degrading the inhibitor of NF-κB (IκB). By inhibiting the proteasome, this compound prevents the degradation of IκB, which then sequesters NF-κB in the cytoplasm, inhibiting its pro-survival signaling.[1]

Marizomib_Signaling_Pathway This compound Signaling Pathway in Multiple Myeloma This compound This compound Proteasome 20S Proteasome (β5, β2, β1 subunits) This compound->Proteasome irreversibly inhibits Caspase8 Caspase-8 This compound->Caspase8 induces activation IκB IκB Proteasome->IκB degrades Mcl1 Mcl-1 Proteasome->Mcl1 degrades NFκB NF-κB IκB->NFκB inhibits ProSurvival Pro-survival Genes (e.g., cIAP, Bcl-xL) NFκB->ProSurvival activates transcription Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 activates Mcl1->Mitochondria stabilizes Caspase3 Caspase-3 Caspase9->Caspase3 activates Caspase8->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis induces

This compound's mechanism of action in multiple myeloma.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Proteasome Activity Assay

This assay measures the inhibition of the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in multiple myeloma cells following treatment with this compound.

  • Cell Lysis:

    • Culture multiple myeloma cells to the desired density and treat with various concentrations of this compound or vehicle control for a specified time.

    • Harvest cells by centrifugation and wash with cold phosphate-buffered saline (PBS).

    • Lyse the cell pellet in a suitable lysis buffer (e.g., 20 mM HEPES, 0.5 mM EDTA, pH 8.0) on ice.

    • Clarify the lysate by centrifugation and determine the protein concentration of the supernatant using a Bradford or BCA protein assay.

  • Enzymatic Reaction:

    • In a 96-well black plate, add 20-50 µg of protein lysate to each well.

    • Add assay buffer (20 mM HEPES, 0.5 mM EDTA, pH 8.0) to bring the volume to 100 µL.

    • To measure chymotrypsin-like activity, add the fluorogenic substrate Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin).

    • To measure trypsin-like activity, add the fluorogenic substrate Bz-VGR-AMC (Boc-Val-Gly-Arg-7-Amino-4-methylcoumarin).

    • To measure caspase-like activity, add the fluorogenic substrate Z-LLE-AMC (Z-Leu-Leu-Glu-7-Amino-4-methylcoumarin).

  • Data Acquisition and Analysis:

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every 5 minutes for 1-2 hours.

    • Calculate the rate of AMC release (proteasome activity) from the linear portion of the kinetic curve.

    • Express the activity in treated samples as a percentage of the vehicle-treated control.

Apoptosis Assay using Annexin V and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation:

    • Culture and treat multiple myeloma cells with this compound or vehicle control.

    • Harvest both adherent and suspension cells and wash with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

    • Viable cells will be negative for both Annexin V and PI.

    • Early apoptotic cells will be positive for Annexin V and negative for PI.

    • Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Western Blot Analysis for Caspase and PARP Cleavage

This technique is used to detect the cleavage of caspases and PARP, which are hallmarks of apoptosis.

  • Protein Extraction and Quantification:

    • Treat multiple myeloma cells with this compound and lyse the cells as described in the proteasome activity assay protocol.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, and cleaved PARP overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

Experimental_Workflow Experimental Workflow for this compound's Anti-Myeloma Activity Start Multiple Myeloma Cell Culture Treatment Treatment with this compound (Dose- and Time-course) Start->Treatment Harvest Cell Harvesting Treatment->Harvest ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) Harvest->ApoptosisAssay for apoptosis analysis ProteinExtraction Protein Extraction Harvest->ProteinExtraction for biochemical analysis FlowCytometry Flow Cytometry Analysis ApoptosisAssay->FlowCytometry DataAnalysis Data Analysis and Interpretation FlowCytometry->DataAnalysis ProteasomeAssay Proteasome Activity Assay ProteinExtraction->ProteasomeAssay WesternBlot Western Blot Analysis (Caspases, PARP, Bcl-2 family) ProteinExtraction->WesternBlot ProteasomeAssay->DataAnalysis WesternBlot->DataAnalysis

References

Marizomib discovery and origin from Salinispora tropica

Author: BenchChem Technical Support Team. Date: November 2025

Marizomib: From Marine Bacterium to Clinical Candidate

A Technical Guide on the Discovery, Origin, and Scientific Foundation of a Novel Proteasome Inhibitor

Abstract

This compound (formerly NPI-0052, also known as Salinosporamide A) is a potent, irreversible proteasome inhibitor that has demonstrated significant promise in the treatment of various cancers, particularly multiple myeloma and glioblastoma.[1][2][3] This technical guide provides an in-depth overview of the discovery of this compound, its origin from the obligate marine bacterium Salinispora tropica, and the key experimental data that have elucidated its mechanism of action and therapeutic potential.[1][4] The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource detailing the journey of this compound from a natural product to a clinical candidate.

Discovery and Origin

This compound was discovered through cytotoxicity-guided fractionation of extracts from the obligate marine actinomycete, Salinispora tropica.[1][5] This bacterium was isolated from marine sediments collected in the Bahamas.[5][6] Initial screenings of organic extracts from cultured Salinispora strains revealed potent antibiotic and anticancer activities, leading to the isolation of Salinosporamide A as the active constituent.[1][4]

The unique chemical structure of this compound, featuring a densely functionalized γ-lactam-β-lactone bicyclic core, distinguishes it from other proteasome inhibitors.[1] This novel scaffold is a product of a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) biosynthetic pathway within S. tropica.[1][7]

Physicochemical and Biological Properties

This compound is a colorless crystalline solid with the chemical formula C15H20ClNO4 and a molar mass of 313.781 g/mol .[1] Its potent biological activity stems from its ability to irreversibly inhibit the proteasome, a key cellular complex responsible for protein degradation.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
IUPAC Name(1R,4R,5S)-4-(2-Chloroethyl)-1-{(S)---INVALID-LINK--methyl}-5-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione[1]
CAS Number437742-34-2[1]
Molecular FormulaC15H20ClNO4[1]
Molar Mass313.781 g/mol [1]
Table 2: In Vitro Inhibitory Activity of this compound against 20S Proteasome Subunits
Proteasome SubunitIC50 (nM)Reference
Chymotrypsin-like (β5)1.3 - 3.5[1][8][9]
Trypsin-like (β2)28[8][9]
Caspase-like (β1)430[8][9]

This compound exhibits potent cytotoxicity against a wide range of cancer cell lines, with GI50 values often in the nanomolar range.[10] Notably, it is significantly more potent than the structurally related natural product omuralide.[1]

Mechanism of Action

This compound exerts its anticancer effects by irreversibly inhibiting the 20S proteasome.[10][11] Unlike other proteasome inhibitors such as bortezomib, which primarily targets the chymotrypsin-like (CT-L) activity, this compound inhibits all three proteolytic activities of the proteasome: chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1).[12][13] This broad-spectrum inhibition leads to the accumulation of ubiquitinated proteins, inducing endoplasmic reticulum (ER) stress and ultimately triggering caspase-dependent apoptosis in cancer cells.[12][14] The irreversible nature of its binding contributes to a sustained pharmacodynamic effect.[10][11]

The key to its irreversible inhibition lies in the β-lactone ring, which acylates the N-terminal threonine residue of the proteasome's active sites.[10] The chloroethyl side chain is crucial for this potent, irreversible binding.[7]

This compound This compound Proteasome 20S Proteasome (β1, β2, β5 subunits) This compound->Proteasome Irreversible Inhibition Ub_Proteins Accumulation of Ubiquitinated Proteins Proteasome->Ub_Proteins Blocks Degradation ER_Stress Endoplasmic Reticulum (ER) Stress Ub_Proteins->ER_Stress Apoptosis Caspase-Dependent Apoptosis ER_Stress->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death cluster_Inoculum Inoculum Preparation cluster_Production Production Fermentation cluster_Downstream Downstream Processing S_tropica Salinispora tropica Stock Culture Seed_Culture Seed Culture (Liquid Medium, 30°C, 3-4 days) S_tropica->Seed_Culture Production_Medium Production Medium (Carbon, Nitrogen, Salts) Seed_Culture->Production_Medium Fermentor Fermentation (30°C, 7-10 days) Production_Medium->Fermentor Extraction Extraction Fermentor->Extraction Purification Purification (Chromatography) Extraction->Purification Marizomib_Product Pure this compound Purification->Marizomib_Product SAM S-adenosyl-L-methionine (SAM) Chlorinase SAM-dependent Chlorinase SAM->Chlorinase ClDA 5'-chloro-5'-deoxyadenosine (5'-ClDA) Chlorinase->ClDA CEM_CoA Chloroethylmalonyl-CoA ClDA->CEM_CoA Multiple Steps PKS_NRPS PKS-NRPS Assembly Line CEM_CoA->PKS_NRPS Linear_Precursor Linear Precursor PKS_NRPS->Linear_Precursor SalC SalC (Ketosynthase) Linear_Precursor->SalC This compound This compound SalC->this compound Bicyclization

References

Irreversible proteasome inhibition mechanism of Marizomib

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Irreversible Proteasome Inhibition Mechanism of Marizomib

Introduction

This compound (MRZ), also known as Salinosporamide A, is a second-generation proteasome inhibitor (PI) with a novel and potent mechanism of action.[1][2] Derived from the marine actinomycete Salinispora tropica, this compound is structurally and mechanistically distinct from other clinical PIs like the reversible inhibitor bortezomib and the irreversible inhibitor carfilzomib.[2][3] Its unique properties, including the ability to cross the blood-brain barrier and irreversibly inhibit all three catalytic activities of the proteasome, have made it a significant candidate for treating various malignancies, including multiple myeloma and glioblastoma.[2][4] This guide provides a detailed examination of the core molecular mechanism by which this compound exerts its irreversible inhibitory effects on the 20S proteasome.

The 20S Proteasome: The Target of this compound

The proteasome is a multi-catalytic proteinase complex essential for cellular protein homeostasis. It degrades ubiquitinated proteins, playing a critical role in regulating the levels of proteins involved in cell cycle progression, apoptosis, and signal transduction.[5][6] The catalytic core of the proteasome is the 20S particle, a barrel-shaped structure composed of four stacked heptameric rings. The two inner β-rings house the proteolytic active sites.[6] Three of the β-subunits possess distinct catalytic activities:

  • β5 subunit: Exhibits chymotrypsin-like (CT-L) activity.

  • β2 subunit: Exhibits trypsin-like (T-L) activity.

  • β1 subunit: Exhibits caspase-like (C-L) or peptidyl-glutamyl peptide-hydrolyzing (PGPH) activity.

The N-terminal threonine (Thr1) residue of these subunits acts as the catalytic nucleophile responsible for peptide bond hydrolysis.[1] Malignant cells, due to their high proliferation rates and genetic instability, are particularly dependent on proteasome activity to clear misfolded proteins, making the proteasome an effective therapeutic target.[7]

Core Mechanism: Irreversible Covalent Inhibition

This compound's inhibitory mechanism is distinguished by its irreversible, covalent binding to all three catalytic subunits of the 20S proteasome.[3][7][8] This pan-inhibitory profile is a key differentiator from other PIs that are often selective for the β5 subunit.[6][7] The process is a sophisticated two-step chemical reaction.

  • Step 1: Acylation of the Catalytic Threonine. this compound contains a strained β-lactone ring. The hydroxyl group (Oγ) of the active site Thr1 residue performs a nucleophilic attack on the carbonyl carbon of this β-lactone. This opens the ring and forms a covalent ester bond between this compound and the proteasome subunit.[9][10] This initial acylation step is shared by other β-lactone-based inhibitors.

  • Step 2: Intramolecular Cyclization and Irreversible Adduct Formation. The defining feature of this compound's mechanism is a subsequent intramolecular reaction. Catalyzed by the free amino group (Thr1NH₂) of the same threonine residue, the molecule's C-3 oxygen performs a nucleophilic attack on the carbon bearing a chloroethyl side chain.[9] This results in the displacement of the chloride leaving group and the formation of a highly stable five-membered tetrahydrofuran ring.[9][11] This second covalent linkage effectively "locks" the inhibitor onto the active site, rendering the inhibition irreversible.[9][12] Reversal of this inhibition requires the synthesis of new proteasome units.[7]

G cluster_proteasome Proteasome Active Site (β1, β2, β5) Thr1 N-Terminal Threonine (Thr1) -OH (Nucleophile) -NH2 (Catalyst) Adduct1 Covalent Acyl-Enzyme Intermediate (Ester Linkage) Thr1->Adduct1 MRZ This compound (β-lactone ring, Chloroethyl group) MRZ->Thr1 1. Nucleophilic Attack (Acylation) Adduct2 Stable Irreversible Adduct (Tetrahydrofuran Ring Formation) Adduct1->Adduct2 2. Intramolecular Cyclization (Chloride Displacement)

Caption: this compound's two-step irreversible binding mechanism.

Consequences of Pan-Subunit Inhibition

The irreversible and broad-spectrum inhibition by this compound leads to several critical downstream cellular events that contribute to its potent anti-cancer activity.

  • Sustained Proteasome Blockade: The irreversible nature of the binding leads to prolonged inhibition of proteasome activity, lasting ≥ 72 hours after a single administration.[9] This durable effect ensures that the accumulation of toxic proteins is sustained, maximizing the therapeutic impact.

  • Overcoming Resistance: A known mechanism of resistance to β5-selective PIs is the compensatory hyperactivation of the β1 and β2 subunits.[7][13][14] By potently inhibiting all three subunits, this compound can overcome this adaptive response, making it effective in patients who have developed resistance to other PIs.[7][13]

  • Induction of ER Stress and Apoptosis: The blockade of proteasome function leads to the accumulation of misfolded and ubiquitinated proteins within the cell, triggering severe endoplasmic reticulum (ER) stress and activating the Unfolded Protein Response (UPR).[2][3] Prolonged ER stress ultimately overwhelms the cell's coping mechanisms, leading to the activation of pro-apoptotic pathways, including caspase-3, -8, and -9, and culminating in programmed cell death.[3][15]

G MRZ This compound Proteasome 20S Proteasome (β1, β2, β5 subunits) MRZ->Proteasome Irreversible Inhibition Accumulation Accumulation of Ubiquitinated & Misfolded Proteins Proteasome->Accumulation Blocks Degradation NFkB Inhibition of NF-κB Pathway Proteasome->NFkB Prevents IκB Degradation ER_Stress Endoplasmic Reticulum (ER) Stress & Unfolded Protein Response (UPR) Accumulation->ER_Stress Caspases Activation of Caspase-8, -9, -3 ER_Stress->Caspases Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis Survival Decreased Cell Survival & Proliferation NFkB->Survival

Caption: Downstream cellular pathways affected by this compound.

Quantitative Data

The potency of this compound against the different proteasome subunits has been well-characterized.

Table 1: In Vitro Inhibitory Potency of this compound

Proteasome Subunit Catalytic Activity IC₅₀ (nM)
β5 Chymotrypsin-like (CT-L) 3.5[16][17][18]
β2 Trypsin-like (T-L) 28[16][17][18]
β1 Caspase-like (C-L) 430[16][17][18]

Data from assays using human erythrocyte-derived 20S proteasomes.

Clinical studies have confirmed that this compound achieves significant, dose-dependent, and sustained inhibition of proteasome activity in patients.

Table 2: Clinical Pharmacodynamic Activity of this compound

Subunit Dosing Schedule Max Inhibition in Whole Blood (Cycle 2+)
CT-L Once or Twice Weekly Up to 100%[7][13]
T-L Once or Twice Weekly Up to 80%[7][13]
C-L Once or Twice Weekly Up to 50%[7][13]

Data from patients with advanced solid tumors and hematological malignancies.[7]

Experimental Protocols

The elucidation of this compound's mechanism relies on several key experimental methodologies.

Protocol 1: Proteasome Activity Assay in Cell Lysates

This assay quantifies the specific catalytic activities of the proteasome and is used to determine the potency (IC₅₀) and pharmacodynamic effect of inhibitors.

  • Sample Preparation: Whole blood samples are collected from patients, and packed whole blood (PWB) or peripheral blood mononuclear cells (PBMCs) are isolated.[7] Alternatively, cultured cells are harvested.

  • Lysis: Cells are lysed in a hypotonic buffer (e.g., 20 mmol/l HEPES, 0.5 mmol/l EDTA, pH 8.0) to release cellular contents, including the proteasome.[7]

  • Assay Reaction: The lysate is aliquoted into a 96-well microtiter plate. Specific fluorogenic peptide substrates are added to measure each activity:

    • CT-L: Suc-Leu-Leu-Val-Tyr-AMC

    • C-L: Z-Leu-Leu-Glu-AMC

    • T-L: Boc-Leu-Arg-Arg-AMC

  • Incubation and Measurement: The plate is incubated at 37°C. The proteasome cleaves the substrate, releasing the fluorescent aminomethylcoumarin (AMC) group. Fluorescence is measured over time using a plate reader (excitation ~380 nm, emission ~460 nm).

  • Data Analysis: The rate of AMC release is proportional to the proteasome activity. The percentage of inhibition is calculated by comparing the activity in drug-treated samples to that in vehicle-treated controls.

G cluster_workflow Workflow: Proteasome Activity Assay start Collect Sample (e.g., PWB, Cells) lysis Prepare Cell Lysate start->lysis plate Aliquot Lysate into 96-well Plate lysis->plate add_drug Add this compound or Vehicle Control plate->add_drug add_substrate Add Fluorogenic Substrate (e.g., Suc-LLVY-AMC) add_drug->add_substrate incubate Incubate at 37°C add_substrate->incubate read Measure Fluorescence (Rate of AMC Release) incubate->read analyze Calculate % Inhibition read->analyze

Caption: Experimental workflow for proteasome activity measurement.
Protocol 2: Structural Analysis via X-ray Crystallography / Cryo-EM

This method provides atomic-level detail of the inhibitor bound to its target, which was essential for confirming the covalent binding and intramolecular cyclization.

  • Protein Purification: The 20S proteasome (e.g., from yeast or human cells) is purified to homogeneity.[8][10]

  • Complex Formation: The purified proteasome is incubated with an excess of this compound to ensure all active sites are occupied.

  • Crystallization / Sample Vitrification:

    • For X-ray Crystallography: The proteasome-Marizomib complex is subjected to crystallization screening to obtain well-ordered crystals.

    • For Cryo-EM: The complex solution is applied to an EM grid and rapidly frozen in liquid ethane to create a vitrified sample.[8]

  • Data Collection:

    • Crystallography: Crystals are exposed to a high-intensity X-ray beam, and diffraction patterns are collected.

    • Cryo-EM: The vitrified sample is imaged in a transmission electron microscope, collecting thousands of images of individual particles.[8]

  • Structure Determination: The collected data (diffraction patterns or particle images) are processed to reconstruct a high-resolution, three-dimensional electron density map of the complex. An atomic model of this compound bound to the proteasome active site is then built into this map, revealing the precise covalent linkages.[8][10]

Conclusion

The mechanism of this compound is a paradigm of targeted, irreversible enzyme inhibition. Its unique β-lactone-γ-lactam structure, particularly the chloroethyl side chain, facilitates a two-step reaction that culminates in a stable, irreversible covalent adduct with the N-terminal threonine of the proteasome's catalytic subunits.[9][10] This pan-inhibitory action results in a sustained and potent blockade of cellular protein degradation, leading to overwhelming ER stress and apoptosis in cancer cells.[3] This mechanism not only confers high potency but also provides a means to overcome key resistance pathways that limit the efficacy of other proteasome inhibitors, establishing this compound as a valuable agent in the anti-cancer armamentarium.

References

Marizomib's effect on all three proteasome catalytic activities

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Marizomib's Effect on the Three Proteasome Catalytic Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory effects of this compound (also known as salinosporamide A) on the catalytic activities of the 20S proteasome. This compound is a potent, irreversible proteasome inhibitor that has demonstrated significant anti-cancer activity in preclinical and clinical studies. A key feature of its mechanism of action is its ability to inhibit all three proteolytic activities of the proteasome: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L), which are mediated by the β5, β2, and β1 subunits, respectively.[1][2][3]

Quantitative Analysis of Proteasome Inhibition

This compound exhibits potent inhibitory activity against all three catalytic subunits of the human 20S proteasome. The half-maximal inhibitory concentrations (IC50) highlight its particular potency against the chymotrypsin-like activity.

Catalytic SubunitProteolytic ActivityIC50 (nM)Source
β5Chymotrypsin-like (CT-L)3.5--INVALID-LINK--[4]
β2Trypsin-like (T-L)28--INVALID-LINK--[4]
β1Caspase-like (C-L)430--INVALID-LINK--[4]

Table 1: IC50 values of this compound for the three catalytic activities of human erythrocyte-derived 20S proteasomes.[4]

Experimental Protocols for Measuring Proteasome Activity

The inhibitory effect of this compound on proteasome activity is typically quantified using fluorogenic or luminogenic assays. These assays utilize peptide substrates conjugated to a reporter molecule (a fluorophore or a luciferin derivative) that is released upon cleavage by the specific proteasome catalytic site, leading to a measurable signal.

General Experimental Workflow

The following diagram illustrates a typical workflow for assessing the inhibitory potential of this compound on proteasome catalytic activities.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_cells Prepare Cell Lysates or Purified 20S Proteasome incubation Incubate Proteasome with This compound and Substrate prep_cells->incubation prep_this compound Prepare Serial Dilutions of this compound prep_this compound->incubation prep_substrates Prepare Fluorogenic/ Luminogenic Substrates prep_substrates->incubation measurement Measure Fluorescence/ Luminescence Signal incubation->measurement analysis Calculate % Inhibition and IC50 Values measurement->analysis

General workflow for proteasome activity assessment.
Detailed Protocol for Fluorogenic Proteasome Activity Assay

This protocol is a generalized procedure for measuring the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cell lysates.

Materials:

  • Cell lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1% NP-40, with protease inhibitors)

  • Assay buffer (e.g., 100 mM HEPES-KOH pH 7.8, 5 mM MgCl₂, 10 mM KCl, 2 mM ATP)[5]

  • Purified 20S proteasome or cell lysate

  • This compound stock solution (in DMSO)

  • Fluorogenic substrates:

    • Chymotrypsin-like: Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin)[2][6]

    • Trypsin-like: Boc-LRR-AMC (Boc-Leucine-Arginine-Arginine-AMC) or Z-LRR-aminoluciferin[2][4]

    • Caspase-like: Z-LLE-AMC (Z-Leucine-Leucine-Glutamic acid-AMC) or Ac-nLPnLD-AMC (Acetyl-norleucine-proline-norleucine-aspartate-AMC)[2][7]

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Cell Lysates:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the proteasome.

    • Determine protein concentration of the lysate.

  • Assay Setup:

    • In a 96-well black microplate, add a defined amount of cell lysate or purified 20S proteasome to each well.

    • Add serial dilutions of this compound or vehicle control (DMSO) to the wells.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Initiation of Reaction and Measurement:

    • Add the specific fluorogenic substrate to each well to a final concentration (e.g., 100-200 µM).[5]

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1.5-5 minutes) for a duration of 60-120 minutes.[5] Use an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm for AMC-based substrates.[5][8]

  • Data Analysis:

    • Calculate the rate of reaction (increase in fluorescence over time) for each concentration of this compound.

    • Determine the percentage of proteasome inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Signaling Pathways Affected by this compound

Inhibition of all three proteasome catalytic activities by this compound leads to the accumulation of ubiquitinated proteins, which in turn triggers cellular stress responses, most notably the Unfolded Protein Response (UPR) and apoptosis.

Induction of the Unfolded Protein Response (UPR)

The accumulation of misfolded proteins in the endoplasmic reticulum (ER) due to proteasome inhibition activates the UPR. This complex signaling network attempts to restore cellular homeostasis but can trigger apoptosis if the stress is prolonged or severe.

G cluster_upr Unfolded Protein Response (UPR) This compound This compound Proteasome Proteasome (β5, β2, β1) This compound->Proteasome inhibits Accumulation Accumulation of Misfolded Proteins in ER Proteasome->Accumulation leads to IRE1 IRE1α Accumulation->IRE1 activates PERK PERK Accumulation->PERK activates ATF6 ATF6 Accumulation->ATF6 activates XBP1s sXBP1 IRE1->XBP1s eIF2a p-eIF2α PERK->eIF2a ATF6n ATF6 (cleaved) ATF6->ATF6n Chaperones ↑ Chaperone Expression (e.g., GRP78) XBP1s->Chaperones ERAD ↑ ER-Associated Degradation (ERAD) XBP1s->ERAD ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP ATF6n->Chaperones Apoptosis_UPR Apoptosis CHOP->Apoptosis_UPR

This compound-induced Unfolded Protein Response (UPR).
Induction of Apoptosis

The cellular stress induced by this compound ultimately converges on the activation of apoptotic pathways. This programmed cell death is a critical component of its anti-cancer activity. This compound has been shown to induce apoptosis through caspase-dependent mechanisms.[1][3][9]

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound Proteasome_Inhibition Proteasome Inhibition This compound->Proteasome_Inhibition Bcl2_family ↑ Pro-apoptotic Bcl-2 (e.g., Noxa, Bim) ↓ Anti-apoptotic Bcl-2 Proteasome_Inhibition->Bcl2_family induces Death_Receptors ↑ Death Receptor 5 (DR5) Proteasome_Inhibition->Death_Receptors induces Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Execution_Caspases Executioner Caspases (Caspase-3, -7) Caspase9->Execution_Caspases activates DISC DISC Formation Death_Receptors->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase8->Execution_Caspases activates Apoptosis Apoptosis Execution_Caspases->Apoptosis leads to

References

The Dawn of a Pan-Proteasome Inhibitor: Early Antineoplastic Research on Marizomib (NPI-0052)

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Marizomib (formerly NPI-0052), a naturally occurring β-lactone-γ-lactam isolated from the marine actinomycete Salinispora tropica, emerged in early cancer research as a potent and irreversible proteasome inhibitor with a distinct pharmacological profile.[1][2] Unlike its predecessors which primarily targeted the chymotrypsin-like (CT-L) activity of the 20S proteasome, this compound demonstrated the unique ability to inhibit all three major catalytic activities: CT-L (β5 subunit), trypsin-like (T-L; β2 subunit), and caspase-like (C-L; β1 subunit).[3][4][5] This "pan-proteasome" inhibition offered a promising new strategy to overcome resistance to existing therapies and broaden the spectrum of anticancer activity.[2][6] This technical guide delves into the foundational preclinical and early clinical research that characterized the antineoplastic potential of this compound.

Mechanism of Action

This compound's core mechanism lies in its irreversible covalent binding to the active site threonine residues of the 20S proteasome's catalytic core.[1] This irreversible action leads to a sustained inhibition of proteasomal activity, which is critical for the degradation of ubiquitinated proteins involved in cell cycle progression, apoptosis, and signal transduction.[1][5] The accumulation of these regulatory proteins disrupts cellular homeostasis, preferentially inducing apoptosis in malignant cells, which are often more reliant on proteasome function due to high rates of proliferation and protein synthesis.[3][5]

A key differentiator of this compound is its ability to overcome the compensatory hyperactivation of the C-L and T-L proteasome subunits, a potential mechanism of resistance to CT-L selective inhibitors.[3][6] By potently inhibiting all three proteolytic activities, this compound ensures a more comprehensive and durable shutdown of the ubiquitin-proteasome system.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from early preclinical and clinical studies of this compound, highlighting its potent in vitro activity, in vivo efficacy, and early clinical safety and efficacy signals.

Table 1: In Vitro Proteasome Inhibition by this compound

Proteasome SubunitIC50 / EC50 (nM)Source
Chymotrypsin-like (CT-L, β5)3.5[7][8][9]
Trypsin-like (T-L, β2)28[7][8][9]
Caspase-like (C-L, β1)430[7][8][9]

Table 2: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Source | | :--- | :--- | :--- | | HCT-116 | Colon Carcinoma | <10 |[2] | | NCI 60-cell line panel | Various | GI50 < 10 |[2] | | D-54 | Glioma | ~60 |[10] | | U-251 | Glioma | ~60 |[10] | | HeLa | Cervical Cancer | 0.025 µM (25 nM) |[11] | | CaSki | Cervical Cancer | 0.05 µM (50 nM) |[11] | | C33A | Cervical Cancer | 0.01 µM (10 nM) |[11] |

Table 3: Early Phase I Clinical Trial Data for this compound

ParameterSchedule A (Weekly)Schedule B (Twice-Weekly)Source
Patient PopulationAdvanced MalignanciesRelapsed/Refractory Multiple Myeloma (RRMM)[12][13]
Recommended Phase 2 Dose (RP2D)0.7 mg/m² (10 min infusion)0.5 mg/m² (2-hour infusion)[7][12][13]
Overall Response Rate (ORR) in RRMM1 PR (in 32 patients)11% (in 27 evaluable patients)[7][12][13][14]
Common Adverse Events (>25%)Fatigue, Nausea, Diarrhea, Infusion Site PainFatigue[12][13]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of early research findings. Below are summaries of the core experimental protocols used to evaluate this compound's antineoplastic activity.

Proteasome Activity Assay
  • Objective: To quantify the inhibitory effect of this compound on the specific catalytic activities of the 20S proteasome.

  • Methodology:

    • Cell lysates or purified 20S proteasome are incubated with varying concentrations of this compound.

    • Fluorogenic peptide substrates specific for each proteasome activity (e.g., Suc-LLVY-AMC for CT-L, Boc-LSTR-AMC for T-L, and Z-LLE-AMC for C-L) are added.

    • The cleavage of the substrate by the active proteasome releases a fluorescent molecule (AMC).

    • The fluorescence is measured over time using a fluorometer.

    • The rate of substrate cleavage is proportional to the proteasome activity.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of this compound concentration.

Cell Viability (MTT) Assay
  • Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are solubilized with a solvent (e.g., DMSO).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.[9]

Human Plasmacytoma Xenograft Murine Model
  • Objective: To evaluate the in vivo antitumor efficacy of this compound.

  • Methodology:

    • Immunocompromised mice (e.g., SCID mice) are subcutaneously injected with human multiple myeloma cells (e.g., MM.1S).[15][16]

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • The treatment group receives this compound intravenously (e.g., 0.15 mg/kg, twice weekly for three weeks).[9][15] The control group receives a vehicle solution.

    • Tumor volume is measured regularly using calipers.

    • Animal body weight and general health are monitored as indicators of toxicity.

    • At the end of the study, tumors and organs may be harvested for pharmacodynamic analysis (e.g., proteasome inhibition assays).[15][16]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in this compound's mechanism of action and experimental evaluation.

Marizomib_Mechanism_of_Action This compound's Pan-Proteasome Inhibition CTL Chymotrypsin-like (β5) TL Trypsin-like (β2) Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest CL Caspase-like (β1) This compound This compound (NPI-0052) This compound->CTL Irreversible Inhibition This compound->TL Irreversible Inhibition This compound->CL Irreversible Inhibition Ub_Proteins Ubiquitinated Proteins (e.g., IκB, Cyclins, pro-apoptotic proteins) Ub_Proteins->CTL Degradation Ub_Proteins->TL Degradation Ub_Proteins->CL Degradation

This compound's pan-proteasome inhibitory action.

Proteasome_Activity_Assay_Workflow Workflow for Proteasome Activity Assay start Start: Cell Lysate or Purified Proteasome incubation Incubate with varying concentrations of this compound start->incubation add_substrate Add Fluorogenic Substrate (e.g., Suc-LLVY-AMC) incubation->add_substrate measure_fluorescence Measure Fluorescence (Rate of cleavage) add_substrate->measure_fluorescence calculate_inhibition Calculate % Inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Experimental workflow for the proteasome activity assay.

Xenograft_Model_Workflow Workflow for In Vivo Xenograft Model Study start Implant Human Myeloma Cells into SCID Mice tumor_growth Allow Tumors to Grow to Palpable Size start->tumor_growth randomization Randomize Mice into Control and Treatment Groups tumor_growth->randomization treatment Administer this compound (i.v.) or Vehicle randomization->treatment measure_tumor Measure Tumor Volume and Body Weight Regularly treatment->measure_tumor measure_tumor->treatment Repeated Dosing end Endpoint: Analyze Antitumor Efficacy and Pharmacodynamics measure_tumor->end

In vivo xenograft model experimental workflow.

Conclusion

The early research on this compound (NPI-0052) established it as a novel and potent antineoplastic agent with a unique mechanism of action. Its ability to irreversibly inhibit all three catalytic subunits of the proteasome, including in cancer models resistant to other proteasome inhibitors, provided a strong rationale for its clinical development.[15][17] Preclinical studies demonstrated significant in vitro cytotoxicity across a broad range of cancer cell lines and robust in vivo efficacy in animal models.[2][17] The initial Phase 1 clinical trials confirmed a manageable safety profile and showed promising signs of clinical activity, particularly in heavily pretreated multiple myeloma patients.[7][12] This foundational body of work paved the way for further investigation of this compound, both as a single agent and in combination with other anticancer therapies, for the treatment of various hematologic and solid tumors.[2][18]

References

Marizomib: A Comprehensive Technical Guide on its Structural and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marizomib (formerly NPI-0052), also known as Salinosporamide A, is a potent, second-generation proteasome inhibitor with a unique chemical structure and mechanism of action that distinguishes it from other drugs in its class.[1][2] Isolated from the marine actinomycete Salinispora tropica, this compound has demonstrated significant anti-neoplastic activity in a range of preclinical and clinical settings.[2][3] A key pharmacological feature of this compound is its ability to irreversibly inhibit all three proteolytic activities of the 20S proteasome, leading to a sustained pharmacodynamic effect.[1][4] Furthermore, its capacity to cross the blood-brain barrier has made it a promising candidate for the treatment of central nervous system (CNS) malignancies, such as glioblastoma.[5][6][7] This technical guide provides an in-depth overview of the structural and pharmacological properties of this compound, including its mechanism of action, quantitative data from various studies, and detailed experimental methodologies.

Structural Properties and Synthesis

This compound is a β-lactone-γ-lactam natural product.[1] Its distinct bicyclic core structure, featuring a chloroethyl group, is crucial for its irreversible binding to the proteasome.[8][9] The synthesis of this compound can be achieved through fermentation of Salinispora tropica or via total chemical synthesis, which has also enabled the generation of various analogs for structure-activity relationship studies.[10][11]

Pharmacological Properties

Mechanism of Action

This compound exerts its cytotoxic effects by inhibiting the ubiquitin-proteasome system, a critical pathway for protein degradation in eukaryotic cells. The 26S proteasome, the central enzyme of this pathway, is responsible for the degradation of ubiquitinated proteins, including those involved in cell cycle regulation, apoptosis, and signal transduction.

The catalytic core of the 26S proteasome is the 20S proteasome, which possesses three distinct proteolytic activities:

  • Chymotrypsin-like (CT-L) , associated with the β5 subunit.

  • Trypsin-like (T-L) , associated with the β2 subunit.

  • Caspase-like (C-L) , associated with the β1 subunit.[4][11]

This compound irreversibly binds to the N-terminal threonine residue of all three catalytic subunits.[4][5] This covalent modification occurs through a two-step process:

  • The β-lactone ring of this compound is attacked by the hydroxyl group of the active site threonine, forming a covalent ester bond.

  • An intramolecular nucleophilic attack by the adjacent amino group on the chloroethyl side chain results in the formation of a stable tetrahydrofuran ring, leading to the irreversible inhibition of the proteasome.[5][8][9]

This irreversible and pan-proteasome inhibition leads to the accumulation of ubiquitinated proteins, inducing endoplasmic reticulum stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[12]

Pharmacokinetics

Pharmacokinetic studies in humans have shown that intravenously administered this compound has a short half-life of less than 30 minutes.[4][13] It exhibits a large volume of distribution and high clearance.[4][13] Despite its rapid clearance from the plasma, the irreversible nature of its binding to the proteasome results in a prolonged pharmacodynamic effect.[2][5]

ParameterValueReference
Half-life (t½) < 30 minutes[4][13]
Volume of Distribution (Vd) ~15–416 L[4][13]
Clearance (CL) ~0.9–22 L/minute[4][13]
Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by a dose-dependent and sustained inhibition of proteasome activity in both peripheral blood mononuclear cells (PBMCs) and packed whole blood (PWB).[1][5] Following administration, a rapid and potent inhibition of the chymotrypsin-like (CT-L) activity is observed, often reaching near-complete inhibition.[1] With repeated dosing, a progressive and robust inhibition of the trypsin-like (T-L) and caspase-like (C-L) activities is also achieved.[1] This sustained pan-proteasome inhibition is a key differentiator from other proteasome inhibitors like bortezomib, where proteasome activity can recover more quickly.[5]

Preclinical and Clinical Data

In Vitro Potency

This compound has demonstrated potent in vitro activity against a wide range of cancer cell lines, with IC50 values typically in the nanomolar range.

Cell LineCancer TypeIC50 (nM)Reference
U-251 Glioblastoma~52[14]
D-54 Glioblastoma~20[14]
TNBC cell lines Triple-Negative Breast Cancer< 150[15]
Non-TNBC cell lines Non-Triple-Negative Breast Cancer> 1000[15]
Jurkat Acute T-cell Leukemia~25 (for 50% DNA fragmentation)[16]
Clinical Trials

This compound has been evaluated in several clinical trials for both hematological malignancies and solid tumors.

Phase I Study in Advanced Malignancies (NCT00461045)

This study evaluated two dosing schedules in patients with relapsed or refractory multiple myeloma (RRMM).[11]

  • Schedule A: Once weekly on days 1, 8, and 15 of a 4-week cycle. The recommended phase II dose (RP2D) was established at 0.7 mg/m² infused over 10 minutes.[11]

  • Schedule B: Twice weekly on days 1, 4, 8, and 11 of a 3-week cycle. The RP2D was determined to be 0.5 mg/m² infused over 2 hours.[11]

In 27 evaluable RRMM patients on Schedule B, the overall response rate was 11%, with one very good partial response and three partial responses.[5][17] The most common treatment-related adverse events were fatigue, nausea, diarrhea, and infusion site pain.[5][11]

Phase III Study in Newly Diagnosed Glioblastoma (EORTC 1709/CCTG CE.8)

This randomized, open-label trial investigated the addition of this compound to standard temozolomide-based radiochemotherapy in 749 patients with newly diagnosed glioblastoma.[6][7][18][19][20][21][22]

OutcomeStandard TherapyThis compound + Standard TherapyHazard Ratio (HR)p-value
Median Overall Survival (OS) 17.0 months16.5 months1.040.64
Median Progression-Free Survival (PFS) 6.0 months6.3 months0.970.67

The addition of this compound to standard therapy did not improve overall survival or progression-free survival in this patient population and was associated with a higher incidence of grade 3/4 treatment-emergent adverse events.[6][7][18][19][20][21][22]

Signaling Pathways Affected by this compound

Inhibition of NF-κB Signaling

The proteasome plays a critical role in the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of genes involved in cell survival, proliferation, and inflammation. By inhibiting the proteasome, this compound prevents the degradation of IκB, thereby blocking NF-κB activation and its pro-survival signaling.[5]

NF_kB_Inhibition_by_this compound cluster_nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB Phosphorylates pIkB_NFkB p-IκB-NF-κB Complex Ub_pIkB Ubiquitinated p-IκB pIkB_NFkB->Ub_pIkB Ubiquitination Proteasome 26S Proteasome Ub_pIkB->Proteasome Targets for Degradation IkB_degradation IκB Degradation No_Degradation Inhibition of IκB Degradation This compound This compound This compound->Proteasome NFkB NF-κB (Active) Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Gene Transcription (Pro-survival, Proliferation) Nucleus->Gene_Expression Promotes IkB_degradation->NFkB Releases

Caption: this compound inhibits the proteasomal degradation of IκB, preventing NF-κB activation.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells.[12] The accumulation of misfolded and regulatory proteins due to proteasome inhibition triggers the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key events in this compound-induced apoptosis include:

  • Activation of initiator caspases: Caspase-8 and Caspase-9 are activated.[3][12]

  • Activation of executioner caspases: Caspase-3 is activated, leading to the cleavage of key cellular substrates.[12][23]

  • Cleavage of Poly (ADP-ribose) polymerase (PARP): Cleavage of PARP by caspase-3 is a hallmark of apoptosis.[12][23]

  • Upregulation of pro-apoptotic proteins: Increased expression of proteins like Noxa and DR5.[12]

Marizomib_Apoptosis_Pathway This compound This compound Proteasome 26S Proteasome This compound->Proteasome Protein_Accumulation Accumulation of Pro-apoptotic & Misfolded Proteins Proteasome->Protein_Accumulation Inhibition of Degradation leads to ER_Stress Endoplasmic Reticulum Stress Protein_Accumulation->ER_Stress Caspase8 Caspase-8 (Initiator) Protein_Accumulation->Caspase8 Activates Caspase9 Caspase-9 (Initiator) ER_Stress->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Caspase8->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Executes Cleaved_PARP Cleaved PARP

Caption: this compound induces apoptosis through caspase activation and PARP cleavage.

Experimental Protocols

20S Proteasome Activity Assay

This assay measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the 20S proteasome using fluorogenic substrates.

Materials:

  • Cell or tissue lysates

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Fluorogenic substrates:

    • Suc-LLVY-AMC (for chymotrypsin-like activity)

    • Boc-LSTR-AMC (for trypsin-like activity)

    • Z-LLE-AMC (for caspase-like activity)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare cell or tissue lysates in a suitable lysis buffer.

  • Determine the protein concentration of the lysates.

  • In a 96-well black microplate, add a defined amount of protein lysate to each well.

  • Add the specific fluorogenic substrate to the wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).

  • Proteasome activity is calculated from the rate of fluorescence increase and normalized to the protein concentration.

Proteasome_Activity_Assay_Workflow start Start prepare_lysates Prepare Cell/Tissue Lysates start->prepare_lysates quantify_protein Quantify Protein Concentration prepare_lysates->quantify_protein plate_setup Add Lysates to 96-well Plate quantify_protein->plate_setup add_substrate Add Fluorogenic Substrate plate_setup->add_substrate incubate Incubate at 37°C add_substrate->incubate read_fluorescence Read Fluorescence incubate->read_fluorescence analyze_data Analyze Data read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for measuring 20S proteasome activity.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer (containing Ca²⁺)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with this compound for the desired time. Include untreated controls.

  • Harvest cells and wash with cold PBS.

  • Resuspend cells in Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[19]

  • To 100 µL of cell suspension, add Annexin V-FITC and PI according to the manufacturer's protocol.[19]

  • Incubate the cells at room temperature for 15 minutes in the dark.[19]

  • Add 400 µL of Annexin V Binding Buffer to each tube.[19]

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Annexin_V_PI_Assay_Workflow start Start treat_cells Treat Cells with this compound start->treat_cells harvest_cells Harvest and Wash Cells treat_cells->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate at Room Temperature stain->incubate acquire Acquire Data on Flow Cytometer incubate->acquire analyze Analyze Cell Populations acquire->analyze end End analyze->end

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Western Blotting for Caspase and PARP Cleavage

This technique detects the cleavage of pro-caspases into their active forms and the cleavage of PARP, which are hallmarks of apoptosis.

Materials:

  • Treated and control cell lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against pro-caspase-3, cleaved caspase-3, and PARP

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare protein lysates from treated and control cells.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Wash the membrane again and apply a chemiluminescent substrate.

  • Detect the protein bands using an imaging system. A decrease in the pro-caspase-3 band and an increase in the cleaved caspase-3 and cleaved PARP bands indicate apoptosis.[24][25]

Conclusion

This compound is a structurally and pharmacologically unique proteasome inhibitor with a distinct irreversible, pan-subunit inhibitory mechanism. Its ability to cross the blood-brain barrier has opened avenues for its investigation in CNS malignancies. While it has shown promising preclinical activity and some clinical benefit in hematological cancers, its efficacy in glioblastoma remains to be established. The comprehensive data and methodologies presented in this guide provide a valuable resource for researchers and drug development professionals working on proteasome inhibitors and novel cancer therapeutics. Further research is warranted to fully elucidate the therapeutic potential of this compound, potentially in combination with other agents, and to identify predictive biomarkers for patient selection.

References

Overcoming Bortezomib Resistance in Oncology: The Role of Marizomib

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The advent of the proteasome inhibitor bortezomib marked a significant advancement in the treatment of multiple myeloma and other hematological malignancies. However, the emergence of bortezomib resistance has become a critical clinical challenge, limiting its long-term efficacy. This technical guide delves into the molecular underpinnings of bortezomib resistance and presents a comprehensive overview of Marizomib (NPI-0052), a second-generation, irreversible, pan-proteasome inhibitor, as a potent strategy to overcome this resistance. We provide an in-depth analysis of the preclinical data, detailed experimental protocols, and a summary of the key signaling pathways involved, offering a valuable resource for researchers and professionals in the field of oncology drug development.

Introduction: The Challenge of Bortezomib Resistance

Bortezomib, a dipeptidyl boronic acid, reversibly inhibits the chymotrypsin-like (CT-L) activity of the β5 subunit of the 20S proteasome.[1][2] This inhibition disrupts the ubiquitin-proteasome system (UPS), leading to the accumulation of ubiquitinated proteins, induction of endoplasmic reticulum (ER) stress, and ultimately, apoptosis in cancer cells.[3] Despite its initial success, a significant number of patients either present with intrinsic resistance or develop acquired resistance to bortezomib.[2][4][5]

The primary mechanisms of bortezomib resistance are multifactorial and include:

  • Mutations in the Proteasome Subunit Beta Type 5 (PSMB5): Point mutations in the PSMB5 gene, particularly within the bortezomib-binding pocket, can reduce the drug's affinity for its target.[1][4][6]

  • Upregulation of Proteasome Subunits: Increased expression of PSMB5 or other proteasome subunits can augment the overall proteasome activity, thereby requiring higher concentrations of bortezomib to achieve a therapeutic effect.[1][7][8]

  • Activation of Pro-Survival Signaling Pathways: Alterations in pathways such as NF-κB and the unfolded protein response (UPR) can promote cell survival and counteract the cytotoxic effects of proteasome inhibition.[3][9]

  • Drug Efflux: Increased expression of multidrug resistance transporters like P-glycoprotein (P-gp) can actively pump bortezomib out of the cell.[9]

These resistance mechanisms necessitate the development of novel proteasome inhibitors with distinct mechanisms of action.

This compound: A Novel Irreversible Pan-Proteasome Inhibitor

This compound (salinosporamide A) is a β-lactone-γ-lactam derived from the marine actinomycete Salinispora tropica.[6][10] Unlike the reversible inhibition of bortezomib, this compound acts as an irreversible inhibitor of the proteasome.[11][12] Its unique mechanism of action lies in its ability to covalently bind to the catalytic threonine residue of all three proteolytic subunits of the proteasome:

  • Chymotrypsin-like (CT-L) activity (β5 subunit) [11][12]

  • Trypsin-like (T-L) activity (β2 subunit) [11][12]

  • Caspase-like (C-L) activity (β1 subunit) [11][12]

This pan-proteasome inhibition leads to a more profound and sustained suppression of proteasome activity compared to bortezomib.[6][13]

This compound Overcomes Bortezomib Resistance: Preclinical Evidence

In Vitro Efficacy

Numerous studies have demonstrated the potent cytotoxic activity of this compound in bortezomib-resistant multiple myeloma cell lines. This efficacy is attributed to its distinct and irreversible binding mechanism, which is less susceptible to the common resistance mechanisms that affect bortezomib.

Table 1: Comparative IC50 Values of this compound and Bortezomib in Multiple Myeloma Cell Lines

Cell LineBortezomib Resistance StatusThis compound IC50 (nM)Bortezomib IC50 (nM)Reference
RPMI 8226Sensitive8.29.51 ± 0.37[14][15]
RPMI 8226/BTZ100ResistantNot explicitly stated, but effective in resistant lines>100[15]
MM.1SSensitiveNot explicitly stated, but effective in resistant lines15.2[16]
MM.1S/R BTZResistantNot explicitly stated, but effective in resistant lines44.5[16]
KMS-28SensitiveNot explicitly stated, but effective in resistant lines6.29[17]
KMS-20ResistantNot explicitly stated, but effective in resistant lines25.64[17]

Table 2: Induction of Apoptosis by this compound in Bortezomib-Resistant Cells

Cell LineTreatmentApoptosis (% of cells)MethodReference
RPMI-8226Bortezomib (80 nM)57.22 ± 5.47Annexin V/PI Staining[18]
JurkatThis compound (100 nM, 16h)Significant PARP cleavage observedWestern Blot for cleaved PARP[19]
Bortezomib-resistant HCC cellsBortezomibLower caspase-3 activity and cell death compared to sensitive cellsCaspase-3 Activity Assay[20]
In Vivo Efficacy

Preclinical animal models have corroborated the in vitro findings, demonstrating the ability of this compound to inhibit tumor growth and prolong survival in bortezomib-resistant multiple myeloma xenografts.[1][2]

Table 3: In Vivo Efficacy of this compound in Bortezomib-Resistant Multiple Myeloma Xenograft Models

Animal ModelTreatmentOutcomeReference
Human MM.1S xenograft miceThis compound (0.15 mg/kg)Reduced tumor growth[1]
Human MM xenograft miceThis compound + PomalidomideInhibited tumor growth and prolonged survival[2][4]

Molecular Mechanisms of this compound Action in Bortezomib-Resistant Cells

This compound's ability to overcome bortezomib resistance stems from its unique molecular mechanism.

Irreversible and Pan-Proteasome Inhibition

The covalent and irreversible binding of this compound to all three catalytic subunits of the proteasome ensures a sustained and comprehensive inhibition of its function.[13][21] This is particularly effective against resistance mechanisms involving upregulation of proteasome subunits, as the irreversible nature of the binding prevents a rapid recovery of proteasome activity.[21] One of the proposed mechanisms of resistance to bortezomib is the compensatory hyperactivation of the caspase-like (C-L) and trypsin-like (T-L) subunits in response to the blockade of the chymotrypsin-like (CT-L) activity.[13] this compound, being a pan-inhibitor, effectively overcomes this by inhibiting all three subunits.[13]

This compound's Irreversible Pan-Proteasome Inhibition cluster_proteasome 20S Proteasome Core This compound This compound beta5 β5 (CT-L) This compound->beta5 Irreversible Inhibition beta2 β2 (T-L) This compound->beta2 Irreversible Inhibition beta1 β1 (C-L) This compound->beta1 Irreversible Inhibition Proteasome Proteasome Bortezomib Bortezomib Bortezomib->beta5 Reversible Inhibition This compound-Induced Apoptotic Pathway This compound This compound Proteasome_Inhibition Pan-Proteasome Inhibition This compound->Proteasome_Inhibition Caspase8 Caspase-8 Activation This compound->Caspase8 Protein_Accumulation Accumulation of Ubiquitinated Proteins Proteasome_Inhibition->Protein_Accumulation ER_Stress ER Stress Protein_Accumulation->ER_Stress Caspase9 Caspase-9 Activation ER_Stress->Caspase9 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis Proteasome Activity Assay Workflow Start Start Cell_Culture Culture bortezomib-sensitive and -resistant cells Start->Cell_Culture Treatment Treat cells with this compound, Bortezomib, or vehicle Cell_Culture->Treatment Lysis Prepare cell lysates Treatment->Lysis Assay_Setup Add lysates and fluorogenic substrates to 96-well plate Lysis->Assay_Setup Measurement Measure fluorescence over time Assay_Setup->Measurement Analysis Calculate proteasome activity Measurement->Analysis End End Analysis->End

References

Methodological & Application

Marizomib In Vitro Cell Viability Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the in vitro efficacy of Marizomib, a potent proteasome inhibitor, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay.

Introduction

This compound (formerly NPI-0052) is a second-generation, irreversible proteasome inhibitor that has demonstrated significant anti-cancer activity in a variety of preclinical models.[1] It distinguishes itself from other proteasome inhibitors by irreversibly binding to and inhibiting all three catalytic subunits of the 20S proteasome: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L).[2] This broad and sustained inhibition of proteasome activity leads to the accumulation of ubiquitinated proteins, cell cycle arrest, and ultimately, the induction of apoptosis in cancer cells.[3][4] The MTT assay is a well-established colorimetric method to assess cell viability by measuring the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of living cells.

Data Presentation

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as determined by cell viability assays. These values can serve as a reference for designing experiments.

Table 1: IC50 Values of this compound in Glioma Cell Lines

Cell LineCancer TypeIC50 (nM)Assay Duration
U-251Glioblastoma~5272 hours
D-54Glioblastoma~2072 hours
High-Grade GSCsGlioblastoma Stem Cells9.32 - 51.0672 hours

Data sourced from Di K, et al. Neuro-Oncology, 2016.[1][5]

Table 2: IC50 Values of this compound in Cervical Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Assay Duration
CaSkiCervical Cancer12.6272 hours
HeLaCervical Cancer37.772 hours
H8Cervical Epithelial Immortalized66.9172 hours

Data sourced from a study on the combined treatment of this compound and cisplatin.[6]

Experimental Protocols

This section provides a detailed protocol for performing an MTT assay to evaluate the in vitro cell viability of cancer cells treated with this compound. This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials
  • This compound (powder or stock solution in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure
  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium from a stock solution. It is recommended to perform a serial dilution to cover a broad range of concentrations (e.g., 1 nM to 1 µM) based on the known IC50 values.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals. For suspension cells, centrifuge the plate before removing the supernatant.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Mandatory Visualization

Signaling Pathways

This compound's primary mechanism of action involves the inhibition of the proteasome, which leads to the induction of apoptosis and the suppression of pro-survival signaling pathways such as NF-κB.

Marizomib_Signaling_Pathway cluster_marizomib_action This compound Action cluster_downstream_effects Downstream Effects cluster_nfkb_pathway NF-κB Pathway Inhibition This compound This compound Proteasome 20S Proteasome (β1, β2, β5 subunits) This compound->Proteasome Irreversible Inhibition Ub_Proteins Accumulation of Ubiquitinated Proteins Proteasome->Ub_Proteins Degradation Blocked ROS Reactive Oxygen Species (ROS) Generation Proteasome->ROS Induces IκB IκB Proteasome->IκB Degradation Blocked ER_Stress Endoplasmic Reticulum Stress Ub_Proteins->ER_Stress Caspase8 Caspase-8 Activation ER_Stress->Caspase8 ROS->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis IκB_NFκB IκB-NF-κB Complex (Cytoplasm) IκB->IκB_NFκB NFκB NF-κB NFκB->IκB_NFκB Gene_Transcription Pro-survival Gene Transcription Nucleus Nucleus IκB_NFκB->Nucleus Translocation Blocked

Caption: this compound's mechanism of action leading to apoptosis and NF-κB inhibition.

Experimental Workflow

The following diagram illustrates the key steps in the MTT assay for determining this compound's effect on cell viability.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h (Cell Attachment) seed_cells->incubate1 treat_this compound Treat with this compound (Various Concentrations) incubate1->treat_this compound incubate2 Incubate for 24-72h treat_this compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan Crystals (e.g., with DMSO) incubate3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze Data (% Viability, IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the this compound in vitro cell viability MTT assay.

References

Application Notes and Protocols for Marizomib Administration in Murine Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of the proteasome inhibitor, Marizomib (also known as NPI-0052 or Salinosporamide A), in murine xenograft models. This document is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacodynamics of this compound.

Introduction

This compound is a potent, irreversible proteasome inhibitor that has demonstrated significant anti-tumor activity in a variety of preclinical cancer models.[1][2] It distinguishes itself from other proteasome inhibitors by inhibiting all three catalytic activities of the 20S proteasome: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L).[3][4][5] This broad-spectrum inhibition leads to the accumulation of ubiquitinated proteins, induction of endoplasmic reticulum stress, and ultimately, apoptosis in cancer cells.[3][4] Notably, this compound has the ability to cross the blood-brain barrier, making it a candidate for treating brain cancers like glioblastoma.[4][6]

Quantitative Data Summary

The following table summarizes the administration protocols for this compound in various murine xenograft models as reported in the literature.

Xenograft ModelMouse StrainThis compound DoseAdministration RouteDosing ScheduleVehicle/FormulationKey FindingsReference
Human Multiple Myeloma (MM.1S)CB-17 SCID0.15 mg/kgIntravenous (i.v.)Single dose40% propylene glycol/10% ethanol/50% citrate buffer (5mM, pH 5.0)Rapid and sustained proteasome inhibition in tumors.[3]
Human Multiple Myeloma (MM.1S)CB-17 SCID0.15 mg/kgIntravenous (i.v.)Twice a week for three weeksNot specifiedSignificant decrease in tumor growth.[3]
Human Multiple Myeloma (MM.1S)Not specified0.15 mg/kgIntravenous (i.v.)Three doses on Day 1, Day 4, and Day 8Not specifiedSustained proteasome inhibition in tumors and packed whole blood.[1]
Human GliomaAthymic BALB/c nu/nu150, 200, 250, and 300 µg/kgIntravenous (i.v.)Twice weekly for 2.5 weeks2% DMSO in 5% SolutolMTD determined to be 200 µg/kg; prolonged survival at MTD.[6][7]
Cervical Cancer (HeLa)Female nude mice0.075, 0.15 mg/kgNot specifiedFor 2 weeksDissolved in DMSO, then diluted with PBSBoosted the inhibitory effect of cisplatin on tumor growth.[8]
Orthotopic Glioblastoma (U87)Not specified0.15 mg/kgIntraperitoneal (i.p.)Twice per week for 2 weeksDMSOInduced apoptosis in brain tumors.[9]

Experimental Protocols

This compound Formulation

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Propylene glycol, sterile

  • Ethanol, sterile

  • Citrate buffer (5mM, pH 5.0), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation:

    • Allow the this compound vial to reach room temperature.

    • Reconstitute the lyophilized this compound powder in an appropriate volume of DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

    • Vortex briefly to ensure complete dissolution. Store the stock solution at -20°C or -80°C for long-term storage.

  • Working Solution for Injection (Example Formulation):

    • For a final formulation in 40% propylene glycol, 10% ethanol, and 50% citrate buffer, calculate the required volume of each component based on the desired final concentration of this compound and the total injection volume.[3]

    • In a sterile tube, add the calculated volume of propylene glycol.

    • Add the required volume of the this compound stock solution in DMSO.

    • Add the calculated volume of ethanol.

    • Finally, add the citrate buffer to reach the final volume.

    • Vortex gently to mix. This working solution should be prepared fresh on the day of injection and kept on ice.[3]

    Alternative Formulation: For simpler formulations, the this compound stock in DMSO can be diluted with PBS to the desired final concentration immediately before injection.[8]

Murine Xenograft Model Establishment and this compound Administration

Materials:

  • Cancer cell line of interest or patient-derived tumor tissue

  • Immunocompromised mice (e.g., SCID, athymic nude)

  • Sterile cell culture medium (e.g., RPMI-1640)

  • Sterile PBS

  • Syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge for subcutaneous injection)

  • Calipers

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

  • Animal housing and care facilities compliant with institutional guidelines

Procedure:

  • Tumor Cell/Tissue Preparation:

    • Cell Lines: Culture cancer cells to ~80% confluency. On the day of injection, harvest the cells by trypsinization, wash with PBS, and resuspend in sterile, serum-free medium or PBS at the desired concentration (e.g., 5 x 10^6 cells in 100 µL).[3] Keep the cell suspension on ice.

    • Patient-Derived Xenografts (PDX): Fresh tumor tissue should be obtained under sterile conditions and implanted within a few hours.[10] Mince the tissue into small fragments (e.g., 2-3 mm³) in sterile medium on ice.[11]

  • Tumor Implantation:

    • Anesthetize the mouse using an approved protocol.

    • Subcutaneous Xenograft: Shave the flank or dorsal region of the mouse. Inject the cell suspension (e.g., 100-200 µL) subcutaneously.[3] For solid tissue, make a small incision and implant the tumor fragment into the subcutaneous space.[10] Close the incision with surgical staples or tissue adhesive.

    • Orthotopic Xenograft: Follow a surgical procedure specific to the organ of interest for tumor cell or tissue implantation.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).

    • Measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: V = 0.5 × length × width².[3]

  • This compound Administration:

    • Randomize the mice into treatment and control (vehicle) groups once the tumors have reached the desired size.

    • Prepare the this compound working solution as described in section 3.1.

    • Administer this compound via the desired route (e.g., intravenous tail vein injection, intraperitoneal injection). The injection volume is typically 100-200 µL per mouse.

    • Follow the predetermined dosing schedule (e.g., once daily, twice weekly).

    • Administer the vehicle solution to the control group using the same volume and schedule.

  • Efficacy and Pharmacodynamic Assessment:

    • Continue to monitor tumor growth and the general health and body weight of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting, proteasome activity assays).

    • Tissues from other organs can also be collected to assess toxicity and drug distribution.[3]

Visualizations

This compound Signaling Pathway

Marizomib_Signaling_Pathway cluster_0 This compound This compound (NPI-0052) Proteasome 26S Proteasome (β1, β2, β5 subunits) This compound->Proteasome irreversibly inhibits Protein_Degradation Protein Degradation This compound->Protein_Degradation blocks NFkB NF-κB Pathway Inhibition This compound->NFkB leads to Proteasome->Protein_Degradation mediates Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Accumulation Accumulation of Ub-Proteins & Misfolded Proteins ER_Stress Endoplasmic Reticulum Stress Accumulation->ER_Stress Caspase_Activation Caspase Activation (Caspase-8, -9, -3) Accumulation->Caspase_Activation ER_Stress->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis NFkB->Apoptosis

Caption: this compound's mechanism of action leading to apoptosis.

Experimental Workflow for Murine Xenograft Studies

Xenograft_Workflow start Start cell_prep Tumor Cell/Tissue Preparation start->cell_prep implantation Tumor Implantation (Subcutaneous/Orthotopic) cell_prep->implantation tumor_growth Tumor Growth Monitoring (Calipers) implantation->tumor_growth randomization Randomization of Mice (Tumor Volume ~100-200 mm³) tumor_growth->randomization treatment This compound Treatment (i.v. or i.p.) randomization->treatment Treatment Group control Vehicle Control randomization->control Control Group monitoring Continued Monitoring (Tumor Volume, Body Weight) treatment->monitoring control->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor/Tissue Collection & Analysis endpoint->analysis Euthanasia end End analysis->end

Caption: Workflow for a typical this compound efficacy study in a murine xenograft model.

References

Application Note: Measuring Marizomib-Induced Proteasome Inhibition in Cell Lysates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells, regulating processes such as cell cycle progression, signal transduction, and apoptosis.[1][2][3] The 26S proteasome, the central enzyme of this pathway, degrades proteins that have been tagged with polyubiquitin chains.[3][4][5] Its catalytic activity resides within the 20S core particle, which possesses three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L), mediated by the β5, β2, and β1 subunits, respectively.[6][7]

Marizomib (Salinosporamide A) is a potent, second-generation proteasome inhibitor derived from the marine actinomycete Salinispora tropica.[1][6] Unlike first-generation inhibitors, this compound is a structurally unique β-lactone-γ-lactam that irreversibly binds to the active site threonine of all three catalytic subunits.[1][6][8] This pan-proteasome inhibition makes this compound a valuable tool in cancer research and a promising therapeutic agent, particularly for its ability to cross the blood-brain barrier.[6][9][10]

This application note provides detailed protocols for measuring the inhibitory activity of this compound on the proteasome in cell lysates using a fluorogenic substrate assay.

Mechanism of this compound Action

This compound covalently and irreversibly binds to the N-terminal threonine residue of the active sites within the 20S proteasome core.[1][11] This action blocks the proteolytic activities responsible for protein degradation. Its irreversible nature leads to potent and sustained inhibition.[1][8]

cluster_0 20S Proteasome Core b1 β1 (Caspase-like) inhibition Inhibition of Protein Degradation b1->inhibition b2 β2 (Trypsin-like) b2->inhibition b5 β5 (Chymotrypsin-like) b5->inhibition This compound This compound This compound->b1 This compound->b2 This compound->b5

Caption: this compound irreversibly inhibits all three catalytic subunits of the 20S proteasome.

Quantitative Data: this compound Inhibitory Potency

This compound demonstrates potent inhibition across the three catalytic activities of the 20S proteasome. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.

Proteasome SubunitCatalytic ActivityThis compound IC50 (in 20S proteasomes)
β5Chymotrypsin-like (CT-L)1.3 - 3.5 nM[12][13][14]
β2Trypsin-like (T-L)28 nM[12][13]
β1Caspase-like (C-L)430 nM[12][13]

Experimental Protocol: Fluorogenic Proteasome Activity Assay

This protocol details the most common method for assessing proteasome activity in cell lysates using fluorogenic peptide substrates.[15] The assay measures the cleavage of a specific peptide substrate linked to a fluorophore, such as 7-amino-4-methylcoumarin (AMC).[15] Upon cleavage by an active proteasome, the fluorophore is released and its fluorescence can be quantified.

Experimental Workflow

A 1. Cell Culture & Treatment Treat cells with varying concentrations of this compound. B 2. Cell Lysis Harvest and lyse cells to release proteasomes. A->B C 3. Protein Quantification Determine protein concentration of cell lysates (e.g., BCA assay). B->C D 4. Assay Plate Setup Add lysates to a 96-well black plate. C->D E 5. Substrate Addition Add fluorogenic substrate (e.g., Suc-LLVY-AMC for CT-L). D->E F 6. Incubation Incubate at 37°C to allow for substrate cleavage. E->F G 7. Fluorescence Measurement Read fluorescence on a plate reader (Ex/Em ~360/460 nm). F->G H 8. Data Analysis Calculate % inhibition relative to untreated controls. G->H

Caption: Workflow for measuring this compound-induced proteasome inhibition in cell lysates.

A. Materials and Reagents
  • Cell Lines: Appropriate cancer or research cell lines (e.g., MM.1S, U-251, LN229).[6][10]

  • This compound: Prepare stock solution in DMSO and store at -80°C.

  • Proteasome Lysis Buffer: 10 mM HEPES, 42 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5% (w/v) CHAPS.[16] Alternatively, a buffer of 20 mM Tris (pH 7.5), 0.1 mM EDTA, 20% glycerol, and 0.05% NP-40 can be used.[17]

  • Protease Inhibitor Cocktail: (Optional, to inhibit non-proteasomal proteases).

  • BCA Protein Assay Kit

  • Fluorogenic Peptide Substrates (10 mM stock in DMSO):

    • Chymotrypsin-like (CT-L): Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)[16][18]

    • Trypsin-like (T-L): Z-ARR-AMC (Boc-Gln-Ala-Arg-7-Amino-4-methylcoumarin)[18]

    • Caspase-like (C-L): Z-LLE-AMC (Z-Leu-Leu-Glu-7-Amino-4-methylcoumarin)[18]

  • Assay Buffer: 25 mM HEPES (pH 7.4), 0.5 mM EDTA (pH 8.0).[16]

  • Equipment:

    • Cell culture supplies

    • Microcentrifuge (refrigerated)

    • Sonicator (optional)

    • Black, flat-bottom 96-well plates[18]

    • Fluorescent plate reader with filters for Ex/Em ~360-380/460 nm[16][18]

B. Step-by-Step Protocol

1. Cell Culture and Treatment:

  • Culture cells to ~80% confluency under standard conditions.
  • Treat cells with the desired concentrations of this compound (e.g., 1 nM to 1 µM) and a vehicle control (DMSO) for a specified time (e.g., 2-4 hours).

2. Preparation of Cell Lysates:

  • Harvest cells by scraping into ice-cold PBS and pellet by centrifugation (e.g., 500 x g for 5 min at 4°C).
  • Wash the cell pellet once with ice-cold PBS.
  • Resuspend the pellet in an appropriate volume of ice-cold Proteasome Lysis Buffer (e.g., 100-200 µL for a 10 cm dish).
  • Lyse the cells by one of the following methods:
  • Incubate on ice for 30 minutes with periodic vortexing.
  • Perform 3 freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[17]
  • Sonication on ice (e.g., 2-3 short bursts).[18]
  • Clarify the lysate by centrifugation at 16,000 x g for 20 minutes at 4°C.[18]
  • Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This is the cell lysate.

3. Protein Concentration Measurement:

  • Determine the total protein concentration of each cell lysate using a BCA protein assay according to the manufacturer's instructions.
  • Normalize the concentration of all lysates to the same value (e.g., 1-2 mg/mL) using Proteasome Lysis Buffer.

4. Proteasome Activity Assay:

  • In a black 96-well plate, add 20-50 µg of protein from each cell lysate per well. Adjust the volume with Assay Buffer to a final volume of 100 µL.
  • Prepare a master mix of the fluorogenic substrate in Assay Buffer. The final concentration in the well should be between 20-100 µM.[16][18] For example, to achieve a 20 µM final concentration in a 100 µL reaction, add 0.2 µL of a 10 mM stock substrate.
  • Controls: Include wells with lysis buffer only (no cell lysate) to measure background fluorescence.
  • Initiate the reaction by adding the substrate master mix to each well.
  • Immediately place the plate in a fluorescent plate reader pre-heated to 37°C.
  • Measure the fluorescence kinetically every 2-5 minutes for 30-60 minutes, or as an endpoint reading after a 60-minute incubation.[18] Use an excitation wavelength of 360-380 nm and an emission wavelength of 460 nm.[16][18]

5. Data Analysis:

  • Subtract the background fluorescence (lysis buffer + substrate) from all sample readings.
  • For kinetic reads, determine the rate of reaction (Vmax) from the linear portion of the fluorescence curve over time.
  • Calculate the percent proteasome inhibition for each this compound concentration relative to the vehicle (DMSO) control:
  • % Inhibition = [1 - (Activity_this compound / Activity_Vehicle)] x 100
  • Plot the % inhibition against the log of the this compound concentration to determine the IC50 value.

Alternative Method: Activity-Based Probes (ABPs)

For more direct and specific measurement of proteasome subunit activity, activity-based probes (ABPs) can be used.[11][15] ABPs are small molecules that consist of a proteasome inhibitor linked to a reporter tag (e.g., a fluorophore or biotin).[11] They form a covalent, irreversible bond with the active site threonine, allowing for direct visualization and quantification of active proteasome subunits by in-gel fluorescence or Western blot.[7][11] This method is particularly useful for distinguishing the activity of different proteasome complexes (e.g., constitutive vs. immunoproteasome).

The Ubiquitin-Proteasome System (UPS) Pathway

The UPS is the primary pathway for regulated protein degradation in cells. This compound's therapeutic effect stems from its ability to block the final, degradative step of this crucial pathway.

cluster_proteasome Proteasome Complex E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 AMP AMP+PPi E1->AMP E3 E3 Ub-Ligase E2->E3 PolyUbProtein Polyubiquitinated Protein E2->PolyUbProtein Polyubiquitination TargetProtein Target Protein E3->TargetProtein Ub Ubiquitin Ub->E1 ATP ATP ATP->E1 Activates Cap 19S Regulatory Particle PolyUbProtein->Cap Recognized & Unfolded Proteasome 26S Proteasome Peptides Small Peptides This compound This compound Core 20S Core Particle β5 β2 β1 This compound->Core Inhibits Core->Peptides Degrades

Caption: Overview of the Ubiquitin-Proteasome System and the inhibitory action of this compound.

References

Application Note: Flow Cytometry Analysis of Apoptosis Following Marizomib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Marizomib (Salinosporamide A) is a potent, irreversible proteasome inhibitor that has shown significant promise in the treatment of various cancers, including multiple myeloma and glioblastoma.[1][2] It is a natural product derived from the marine actinomycete Salinispora tropica.[3] this compound covalently binds to and inhibits all three proteolytic activities of the 20S proteasome: chymotrypsin-like, trypsin-like, and caspase-like activities.[1] The proteasome is a critical cellular complex responsible for the degradation of unneeded or damaged proteins.[4] Inhibition of the proteasome leads to the accumulation of misfolded proteins and dysregulation of key cellular processes, ultimately triggering programmed cell death, or apoptosis, in cancer cells.[1][5] The induction of apoptosis by this compound is a key mechanism of its anti-cancer activity and involves various signaling pathways, including the activation of caspases and the induction of endoplasmic reticulum (ER) stress.[6][7][8][9]

Flow cytometry is a powerful and widely used technique for the rapid, quantitative analysis of apoptosis in individual cells. One of the most common methods for detecting apoptosis by flow cytometry is the Annexin V and Propidium Iodide (PI) dual-staining assay. This assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells based on changes in plasma membrane integrity and composition.

This application note provides a detailed protocol for the analysis of apoptosis in cancer cells treated with this compound using Annexin V/PI staining and flow cytometry.

Principle of the Annexin V/PI Apoptosis Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[10] Annexin V is a calcium-dependent protein with a high affinity for PS. By conjugating Annexin V to a fluorochrome such as FITC, early apoptotic cells with exposed PS can be readily identified.

Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of viable or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where the membrane integrity is compromised, PI can enter the cell and bind to DNA, emitting a strong red fluorescence.

Dual staining with Annexin V and PI allows for the identification of four distinct cell populations:

  • Viable cells: Annexin V-negative and PI-negative (Annexin V-/PI-).

  • Early apoptotic cells: Annexin V-positive and PI-negative (Annexin V+/PI-).

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Annexin V+/PI+).

  • Necrotic cells: Annexin V-negative and PI-positive (Annexin V-/PI+).

This compound-Induced Apoptosis Signaling Pathway

This compound induces apoptosis through a multi-faceted mechanism primarily initiated by the inhibition of the 20S proteasome. This inhibition leads to the accumulation of ubiquitinated proteins, which in turn can trigger endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[6][9] The accumulation of pro-apoptotic proteins, which are normally degraded by the proteasome, and the activation of stress-induced pathways converge on the activation of the caspase cascade, ultimately leading to the execution of apoptosis.[7][11][12]

Marizomib_Apoptosis_Pathway cluster_0 Cellular Response to this compound cluster_1 Apoptotic Cascade This compound This compound Proteasome 20S Proteasome This compound->Proteasome Inhibition Ub_Proteins Accumulation of Ubiquitinated Proteins Proteasome->Ub_Proteins Degradation Blocked ER_Stress Endoplasmic Reticulum Stress Ub_Proteins->ER_Stress Induces Pro_Apoptotic Accumulation of Pro-Apoptotic Proteins (e.g., p53, Noxa) Ub_Proteins->Pro_Apoptotic Leads to Caspase_Activation Caspase Activation (e.g., Caspase-3, -8, -9) ER_Stress->Caspase_Activation Activates Pro_Apoptotic->Caspase_Activation Activates PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Cleaves Apoptosis Apoptosis PARP_Cleavage->Apoptosis Execution

This compound-induced apoptosis signaling pathway.

Experimental Protocol

This protocol provides a general guideline for inducing and quantifying apoptosis in a cancer cell line (e.g., glioblastoma or multiple myeloma cells) treated with this compound.

Materials and Reagents

  • This compound

  • Cancer cell line of interest (e.g., U-251, D-54, RPMI-8226)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

  • Dimethyl sulfoxide (DMSO) for this compound stock solution

  • Microcentrifuge tubes

  • Flow cytometry tubes

Equipment

  • Cell culture incubator (37°C, 5% CO₂)

  • Laminar flow hood

  • Flow cytometer

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Inverted microscope

Experimental Workflow

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis A 1. Seed Cells in Culture Plates B 2. Incubate for 24h (Allow Attachment) A->B C 3. Treat Cells with this compound (and Vehicle Control) B->C D 4. Incubate for Desired Time (e.g., 24-48h) C->D E 5. Harvest and Wash Cells D->E F 6. Resuspend in Binding Buffer E->F G 7. Add Annexin V-FITC & PI F->G H 8. Incubate in Dark (15-20 min, RT) G->H I 9. Acquire Samples on Flow Cytometer H->I J 10. Analyze Data (Gating and Quantification) I->J

Flow cytometry experimental workflow.

Procedure

  • Cell Culture and Treatment

    • Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment.

    • Incubate the cells for 24 hours at 37°C with 5% CO₂ to allow for attachment and recovery.

    • Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM).

    • Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired treatment period (e.g., 24 or 48 hours).[6]

  • Cell Staining for Flow Cytometry

    • Harvest Cells: For adherent cells, collect the culture medium (which contains floating apoptotic cells) into a centrifuge tube. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium. For suspension cells, simply collect the cells into a centrifuge tube.

    • Centrifuge the cell suspension at approximately 300-600 x g for 5 minutes.[13][14]

    • Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.[13]

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (containing 1 x 10⁵ cells) to a flow cytometry tube.[13]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex the tube.

    • Incubate the tubes for 15-20 minutes at room temperature in the dark.[13]

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[13] Do not wash the cells after staining.

  • Flow Cytometry Acquisition and Analysis

    • Analyze the samples on a flow cytometer immediately after staining.

    • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and define the quadrants correctly.

    • Gating Strategy:

      • First, gate on the cell population of interest in a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.[15]

      • Next, create a gate to exclude doublets using FSC-Area vs. FSC-Height.[15]

      • Finally, analyze the single-cell population in an Annexin V-FITC vs. PI dot plot to quantify the percentages of viable, early apoptotic, and late apoptotic/necrotic cells.[15]

Data Presentation

The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured table. This allows for easy comparison of the effects of different concentrations of this compound on apoptosis induction.

Table 1: Effect of this compound on Apoptosis in Cancer Cells after 48h Treatment

Treatment GroupConcentrationViable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle Control0.1% DMSO95.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound10 nM80.4 ± 3.512.1 ± 1.97.5 ± 1.2
This compound50 nM45.7 ± 4.235.8 ± 3.318.5 ± 2.8
This compound100 nM15.3 ± 2.848.2 ± 5.136.5 ± 4.6

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

The Annexin V/PI staining assay coupled with flow cytometry is a robust and reliable method for quantifying apoptosis induced by this compound. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals to assess the pro-apoptotic efficacy of this compound in cancer cell lines. The detailed methodology and data presentation format can be adapted for various cell types and experimental conditions, facilitating the investigation of proteasome inhibitors in cancer therapy research.

References

Detecting Marizomib-Induced Caspase Cleavage by Western Blot: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marizomib (Salinosporamide A) is a potent, irreversible proteasome inhibitor that has demonstrated significant anti-cancer activity in a variety of preclinical and clinical settings.[1][2] One of the key mechanisms through which this compound exerts its cytotoxic effects is the induction of apoptosis, or programmed cell death. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. This application note provides a detailed protocol for the detection of this compound-induced caspase cleavage, a key indicator of apoptotic activity, using the Western blot technique. Specifically, it focuses on the detection of cleaved caspase-3, a central executioner caspase in the apoptotic pathway.[3][4]

Principle

Western blotting is a widely used technique to detect specific proteins in a sample.[3] In the context of apoptosis, it can be used to identify the cleavage of pro-caspases into their active, cleaved forms.[5] This protocol outlines the treatment of cancer cells with this compound to induce apoptosis, followed by the preparation of cell lysates, separation of proteins by gel electrophoresis, transfer to a membrane, and immunodetection of cleaved caspases using specific antibodies.[3]

Signaling Pathway of this compound-Induced Apoptosis

This compound's primary mode of action is the inhibition of the 26S proteasome, which leads to the accumulation of ubiquitinated proteins and induction of cellular stress.[1] This can trigger apoptosis through two primary upstream pathways: the generation of Reactive Oxygen Species (ROS) and the induction of Endoplasmic Reticulum (ER) Stress.[6][7] Both pathways can converge on the activation of initiator caspases, such as caspase-8 and caspase-9, which in turn cleave and activate executioner caspases like caspase-3. Activated caspase-3 is then responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[6][8]

cluster_0 This compound This compound Proteasome 26S Proteasome This compound->Proteasome Inhibition AccumulatedProteins Accumulation of Ubiquitinated Proteins ROS Reactive Oxygen Species (ROS) Production AccumulatedProteins->ROS ER_Stress Endoplasmic Reticulum (ER) Stress AccumulatedProteins->ER_Stress InitiatorCaspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Activation ROS->InitiatorCaspases ER_Stress->InitiatorCaspases ExecutionerCaspase Executioner Caspase (Caspase-3) Cleavage and Activation InitiatorCaspases->ExecutionerCaspase Cleavage Apoptosis Apoptosis ExecutionerCaspase->Apoptosis

Figure 1: Simplified signaling pathway of this compound-induced apoptosis.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials and Reagents
  • Cell Line: e.g., Human glioblastoma (U-251 MG, D-54 MG), leukemia (Jurkat) or other cancer cell lines of interest.[4][9]

  • This compound: (Appropriate vendor)

  • Cell Culture Medium: (Appropriate for the chosen cell line)

  • Fetal Bovine Serum (FBS): (Heat-inactivated)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS): (pH 7.4, ice-cold)

  • Lysis Buffer: RIPA buffer (or similar) containing protease and phosphatase inhibitor cocktails.

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (4x or 2x)

  • SDS-PAGE Gels: (e.g., 12-15% acrylamide for resolving cleaved caspase-3)

  • Running Buffer: (e.g., Tris-Glycine-SDS)

  • Transfer Buffer: (e.g., Towbin buffer)

  • PVDF or Nitrocellulose Membranes

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-cleaved caspase-3 (Asp175) antibody (e.g., Cell Signaling Technology, #9661)

    • Mouse or Rabbit anti-β-actin antibody (loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent Substrate (ECL)

  • Imaging System: (e.g., ChemiDoc)

Experimental Workflow

CellCulture 1. Cell Culture and Treatment Lysis 2. Cell Lysis and Protein Quantification CellCulture->Lysis SDSPAGE 3. SDS-PAGE Lysis->SDSPAGE Transfer 4. Protein Transfer SDSPAGE->Transfer Blocking 5. Blocking Transfer->Blocking PrimaryAb 6. Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb 7. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 8. Detection and Imaging SecondaryAb->Detection Analysis 9. Data Analysis Detection->Analysis

Figure 2: Western blot experimental workflow.

Step-by-Step Procedure
  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 20-100 nM) for different time points (e.g., 12, 24, 48 hours).[4][9]

    • Include a vehicle-treated control (e.g., DMSO).

    • For a positive control for apoptosis, treat a separate set of cells with a known apoptosis inducer like Staurosporine (1 µM for 3-6 hours).[10]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein extract) to a new pre-chilled tube.

    • Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) per lane of a 12-15% SDS-PAGE gel.

    • Include a protein ladder to determine molecular weights.

    • Run the gel according to the manufacturer's instructions.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody against cleaved caspase-3 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

    • Also, probe a separate membrane or strip the original membrane and re-probe with a primary antibody against a loading control (e.g., β-actin, 1:5000) to ensure equal protein loading.

  • Secondary Antibody Incubation:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 to 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

  • Detection and Imaging:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Analyze the band intensities using densitometry software (e.g., ImageJ).

    • The cleaved caspase-3 band should appear at approximately 17/19 kDa.[10]

    • Normalize the intensity of the cleaved caspase-3 band to the corresponding loading control band.

    • Compare the normalized values of this compound-treated samples to the vehicle-treated control.

Data Presentation

The following table summarizes representative quantitative data on the effect of this compound on caspase-3 activity and cleavage from published studies.

Cell LineThis compound ConcentrationTreatment DurationParameter MeasuredFold Change vs. ControlReference
D-54 Glioblastoma60 nM24 hoursCaspase-3 Activity~1.8-fold increase[9]
U-251 Glioblastoma60 nM24 hoursCleaved Caspase-3Upregulated[4]
Jurkat Leukemia100 nM16 hoursPARP CleavageUpregulated[6]
LN229 Glioblastoma50 nM24 hoursCleaved Caspase-3Significantly Overexpressed[10]
U118 Glioblastoma50 nM24 hoursCleaved Caspase-3Significantly Overexpressed[10]

Troubleshooting

  • No or weak cleaved caspase-3 signal:

    • Increase the this compound concentration or treatment time.

    • Increase the amount of protein loaded onto the gel.

    • Optimize the primary antibody concentration and incubation time.

    • Ensure the use of a fresh, potent apoptosis inducer as a positive control.

  • High background:

    • Increase the number and duration of washing steps.

    • Optimize the blocking conditions (time and blocking agent).

    • Decrease the primary and/or secondary antibody concentrations.

  • Non-specific bands:

    • Ensure the specificity of the primary antibody for the cleaved form of the caspase.

    • Optimize antibody dilutions.

Conclusion

This application note provides a comprehensive protocol for the reliable detection of this compound-induced caspase cleavage by Western blot. By following this detailed methodology, researchers can effectively assess the pro-apoptotic activity of this compound and gain valuable insights into its mechanism of action in various cancer models. The provided diagrams and data summary serve as useful resources for experimental planning and data interpretation.

References

Application Notes and Protocols for In Vivo Experimental Design of Marizomib Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marizomib (Salinosporamide A) is a potent, irreversible, second-generation proteasome inhibitor that has demonstrated significant anti-cancer activity in a variety of preclinical and clinical settings.[1][2] Unlike first-generation proteasome inhibitors, this compound uniquely inhibits all three catalytic subunits of the 20S proteasome: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L).[3][4] This broad-spectrum inhibition leads to the accumulation of ubiquitinated proteins, induction of endoplasmic reticulum stress, and ultimately, apoptosis in cancer cells.[5] Notably, this compound can cross the blood-brain barrier, making it a promising therapeutic agent for central nervous system (CNS) malignancies such as glioblastoma.[6][7]

The rationale for utilizing this compound in combination with other anti-cancer agents stems from the potential for synergistic effects, the ability to overcome resistance mechanisms, and the possibility of reducing individual drug toxicities. This document provides detailed application notes and protocols for the in vivo experimental design of this compound in combination with two promising agents: the histone deacetylase (HDAC) inhibitor Panobinostat and the anti-angiogenic agent Bevacizumab.

Rationale for Combination Therapies

This compound and Panobinostat

The combination of a proteasome inhibitor and an HDAC inhibitor has a strong preclinical rationale. HDAC inhibitors, such as Panobinostat, induce the accumulation of acetylated histones, leading to a more open chromatin structure and altered gene expression.[3] This can sensitize cancer cells to the pro-apoptotic effects of proteasome inhibition. The synergistic anti-tumor activity of this compound and Panobinostat has been observed in preclinical models of hematological malignancies and brain tumors.[8][9] This combination can lead to enhanced reactive oxygen species (ROS) induction, caspase activation, and apoptosis.[9]

This compound and Bevacizumab

Bevacizumab is a monoclonal antibody that targets vascular endothelial growth factor A (VEGF-A), a key driver of angiogenesis.[10] By inhibiting angiogenesis, Bevacizumab can normalize tumor vasculature and improve the delivery of co-administered therapies.[10] The combination of this compound and Bevacizumab is particularly relevant for highly vascularized tumors like glioblastoma. Preclinical and clinical studies have explored this combination, with the rationale that inhibiting angiogenesis while simultaneously inducing tumor cell apoptosis could lead to improved efficacy.[7][11]

Signaling Pathways

The anti-tumor effects of this compound combination therapies are mediated through the modulation of several key signaling pathways.

Marizomib_Signaling_Pathway This compound This compound Proteasome 20S Proteasome (β1, β2, β5 subunits) This compound->Proteasome Inhibits Ub_Proteins Ubiquitinated Proteins Proteasome->Ub_Proteins Degrades IkB IκB Proteasome->IkB Degrades ER_Stress Endoplasmic Reticulum Stress Ub_Proteins->ER_Stress Accumulation leads to UPR Unfolded Protein Response (UPR) ER_Stress->UPR CHOP CHOP UPR->CHOP Apoptosis Apoptosis CHOP->Apoptosis Induces NFkB NF-κB Pathway NFkB->Apoptosis Inhibition promotes IkB->NFkB Inhibits Combination_Therapy_Signaling cluster_this compound This compound cluster_panobinostat Panobinostat cluster_bevacizumab Bevacizumab This compound This compound Proteasome_Inhibition Proteasome Inhibition This compound->Proteasome_Inhibition Apoptosis_M Apoptosis Proteasome_Inhibition->Apoptosis_M Synergy Synergistic Anti-Tumor Effect Apoptosis_M->Synergy Panobinostat Panobinostat HDAC_Inhibition HDAC Inhibition Panobinostat->HDAC_Inhibition Gene_Expression Altered Gene Expression HDAC_Inhibition->Gene_Expression Apoptosis_P Apoptosis Gene_Expression->Apoptosis_P Apoptosis_P->Synergy Bevacizumab Bevacizumab VEGF_A VEGF-A Bevacizumab->VEGF_A Binds VEGFR VEGFR VEGF_A->VEGFR Activates Angiogenesis Angiogenesis VEGFR->Angiogenesis Angiogenesis->Synergy Inhibition of Experimental_Workflow start Start animal_model Animal Model Selection (e.g., Nude Mice) start->animal_model cell_culture Tumor Cell Line Culture (e.g., U87MG, patient-derived) animal_model->cell_culture tumor_implantation Tumor Implantation (Subcutaneous or Orthotopic) cell_culture->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (this compound +/- Combination Agent) randomization->treatment monitoring Monitor Tumor Growth, Body Weight, and Health treatment->monitoring endpoint Endpoint Analysis (Tumor Volume, Survival, etc.) monitoring->endpoint pd_analysis Pharmacodynamic Analysis (Proteasome Activity, Biomarkers) endpoint->pd_analysis toxicity Toxicity Assessment (Histopathology) endpoint->toxicity data_analysis Data Analysis and Interpretation pd_analysis->data_analysis toxicity->data_analysis end End data_analysis->end

References

Application Notes and Protocols: Use of Marizomib in Orthotopic Glioblastoma Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis. The blood-brain barrier (BBB) presents a significant challenge for the delivery of therapeutic agents. Marizomib (NPI-0052), a second-generation, irreversible proteasome inhibitor, has demonstrated the ability to cross the BBB, making it a promising candidate for GBM treatment. Preclinical studies in orthotopic glioblastoma mouse models have shown that this compound can inhibit proteasome activity in the brain, induce apoptosis in glioma cells, and prolong the survival of tumor-bearing mice. These application notes provide a summary of the key quantitative data and detailed experimental protocols for the use of this compound in orthotopic glioblastoma mouse models.

Data Presentation

Table 1: Survival Analysis in an Orthotopic Glioblastoma Mouse Model
Treatment GroupDose (µg/kg)Administration RouteNumber of Animals (n)Median Survival (Days)P-value vs. VehicleReference
Vehicle Control-Intravenous821-Di K, et al. 2016
This compound150Intravenous625< 0.05Di K, et al. 2016
This compound200 (MTD)Intravenous726< 0.05Di K, et al. 2016

MTD: Maximum Tolerated Dose

Experimental Protocols

Orthotopic Glioblastoma Mouse Model Establishment

This protocol is based on the methodology described by Di K, et al. (2016).

Materials:

  • Cell Line: D-54 MG human glioblastoma cells

  • Animals: 6-8 week old female athymic BALB/c nu/nu mice

  • Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • Trypsin-EDTA

    • Hank's Balanced Salt Solution (HBSS)

    • Anesthetic (e.g., Ketamine/Xylazine cocktail)

    • Buprenorphine (analgesic)

  • Equipment:

    • Laminar flow hood

    • CO2 incubator

    • Centrifuge

    • Hemocytometer or automated cell counter

    • Stereotactic frame

    • Hamilton syringe with a 30-gauge needle

    • Micro-drill

    • Surgical tools (scalpel, forceps, etc.)

    • Warming pad

Procedure:

  • Cell Culture:

    • Culture D-54 MG cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO2 incubator.

    • Passage cells upon reaching 80-90% confluency.

    • For injection, harvest cells by trypsinization, wash with HBSS, and resuspend in sterile HBSS at a concentration of 2 x 10^7 cells/mL. Keep cells on ice.

  • Stereotactic Intracranial Injection:

    • Anesthetize the mouse using an appropriate anesthetic cocktail (e.g., intraperitoneal injection of ketamine/xylazine).

    • Once anesthetized, place the mouse in the stereotactic frame, ensuring the head is firmly fixed.

    • Administer a pre-operative analgesic like buprenorphine.

    • Make a midline sagittal incision on the scalp to expose the skull.

    • Identify the bregma and lambda landmarks.

    • Using a micro-drill, create a small burr hole in the skull over the right frontal lobe. The coordinates used in the reference study were not specified, but typical coordinates for the frontal lobe in mice are approximately 1 mm anterior and 2 mm lateral to the bregma.

    • Slowly lower the Hamilton syringe needle through the burr hole to a depth of approximately 3 mm.

    • Inject 5 µL of the cell suspension (containing 1 x 10^5 D-54 MG cells) over a period of 5-10 minutes.

    • After injection, leave the needle in place for an additional 5 minutes to prevent reflux, then slowly withdraw it.

    • Seal the burr hole with bone wax and suture the scalp incision.

    • Monitor the mouse on a warming pad until it recovers from anesthesia.

This compound Administration

This protocol is based on the methodology described by Di K, et al. (2016).

Materials:

  • This compound (NPI-0052)

  • Vehicle: 2% DMSO in 5% Solutol HS 15

  • Equipment:

    • Sterile syringes and needles

    • Vortex mixer

Procedure:

  • Drug Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of injection, dilute the this compound stock solution in 5% Solutol to the final desired concentration (e.g., for a 200 µg/kg dose in a 20g mouse, the injected volume would typically be around 100-200 µL). The final DMSO concentration should be 2%.

    • Prepare the vehicle control using the same dilutions without the drug.

  • Drug Administration:

    • Treatment is initiated 4 days after tumor cell implantation.

    • Administer this compound or vehicle control via intravenous (tail vein) injection.

    • The dosing schedule is twice weekly (e.g., on days 1, 4, 8, 11, and 15 of the treatment period).

    • Monitor the animals for any signs of toxicity, including weight loss.

Visualizations

Signaling Pathways and Experimental Workflow

Marizomib_Experimental_Workflow cluster_cell_prep Cell Preparation cluster_animal_model Orthotopic Model Creation cluster_treatment Treatment Regimen cluster_analysis Efficacy Analysis CellCulture D-54 MG Cell Culture Harvest Harvest & Resuspend Cells CellCulture->Harvest Stereotactic Stereotactic Injection (1x10^5 cells in right frontal lobe) Harvest->Stereotactic Anesthesia Anesthetize Mouse Anesthesia->Stereotactic Recovery Suture & Recovery Stereotactic->Recovery Randomization Randomize Mice (Day 4 post-injection) Recovery->Randomization Treatment IV Injection: - Vehicle - this compound (150 µg/kg) - this compound (200 µg/kg) Randomization->Treatment Schedule Twice Weekly Dosing Treatment->Schedule Monitoring Monitor Survival & Body Weight Schedule->Monitoring Data Kaplan-Meier Survival Analysis Monitoring->Data

Caption: Experimental workflow for evaluating this compound

Application Note: Investigating Marizomib Resistance using Lentiviral shRNA-mediated Gene Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Marizomib (Salinosporamide A) is a potent, irreversible proteasome inhibitor that has shown promise in treating various malignancies, including multiple myeloma and glioblastoma.[1][2] It acts by covalently binding to the 20S proteasome core particle, inhibiting all three of its catalytic activities: chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1).[3][4] This comprehensive inhibition leads to the accumulation of poly-ubiquitinated proteins, triggering cell cycle arrest and apoptosis in cancer cells.[2] Despite its efficacy, the development of acquired or innate resistance remains a significant clinical challenge, limiting its long-term therapeutic benefit.[5][6]

Mechanisms of resistance to proteasome inhibitors are complex and can include mutations in the proteasome subunits (e.g., PSMB5), upregulation of anti-apoptotic proteins (e.g., Bcl-2), and activation of alternative protein degradation pathways.[7][8][9] Identifying the specific genes and pathways that drive this compound resistance is crucial for developing effective combination therapies and overcoming treatment failure.

Lentiviral-based short hairpin RNA (shRNA) technology is a powerful tool for functional genomics, enabling stable, long-term knockdown of specific genes in a wide range of cell types, including both dividing and non-dividing cells.[10][11] This application note provides a detailed framework and experimental protocols for utilizing a lentiviral shRNA approach to identify and validate genes that modulate sensitivity to this compound.

Experimental Design and Workflow

The overall strategy involves using lentiviral vectors to deliver shRNAs targeting candidate resistance genes into a cancer cell line. The effect of gene knockdown on the cells' sensitivity to this compound is then quantified. This workflow allows for the systematic identification of genes that, when silenced, re-sensitize resistant cells or enhance sensitivity in naive cells.

G Overall Experimental Workflow cluster_setup Phase 1: Preparation & Transduction cluster_validation Phase 2: Knockdown Validation cluster_assay Phase 3: Phenotypic Assay A shRNA Design & Lentiviral Vector Cloning B Lentivirus Production (HEK293T Transfection) A->B C Target Cell Culture & Lentiviral Transduction B->C D Selection of Transduced Cells (e.g., Puromycin) C->D E RNA Isolation & qRT-PCR Analysis D->E F Protein Lysis & Western Blot Analysis D->F G Confirmation of Gene Knockdown E->G F->G H Treat Cells with this compound Dose-Response G->H I Cell Viability Assay (e.g., MTT, CTG) H->I J Data Analysis: Calculate IC50 Values I->J K Validated Target J->K Identify Resistance Genes

Caption: A flowchart of the lentiviral shRNA knockdown experiment.

This compound Action and Resistance Pathways

This compound's primary action is the inhibition of the proteasome, a central component of the ubiquitin-proteasome system (UPS). The UPS is critical for cellular protein homeostasis. By blocking this pathway, this compound induces endoplasmic reticulum (ER) stress and activates apoptotic signaling.[3] Resistance can emerge through various mechanisms that either reduce the drug's effectiveness or bypass its apoptotic consequences.

G This compound Action and Potential Resistance Mechanisms cluster_cell Cancer Cell cluster_ups Ubiquitin-Proteasome System cluster_resistance Resistance Mechanisms Ub_Proteins Ubiquitinated Proteins Proteasome 20S Proteasome (β1, β2, β5 subunits) Ub_Proteins->Proteasome Degradation Accumulation Accumulation of Ub-Proteins This compound This compound This compound->Proteasome ER_Stress ER Stress / UPR Accumulation->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis Mutation PSMB5 Mutation Mutation->Proteasome Reduces Binding Upregulation Upregulation of Anti-Apoptotic Proteins (e.g., Bcl-2) Upregulation->Apoptosis Inhibits

References

Application Note: A Methodological Guide to Quantifying Marizomib's Blood-Brain Barrier Penetration in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in neuro-oncology and CNS drug delivery.

Introduction Marizomib (Salinosporamide A) is a second-generation, irreversible proteasome inhibitor that has shown promise in preclinical models of malignant glioma.[1][2][3] Unlike other proteasome inhibitors such as bortezomib and carfilzomib, this compound's more lipophilic structure suggests a greater potential for penetrating the blood-brain barrier (BBB), a critical feature for treating primary brain tumors.[1][2][4] Its mechanism of action involves inhibiting all three proteolytic activities of the 20S proteasome, leading to the accumulation of ubiquitinated proteins, induction of cellular stress, and ultimately, apoptotic cell death in cancer cells.[5][6] Accurate quantification of this compound's ability to cross the BBB is essential for its clinical development for central nervous system (CNS) malignancies.

This application note provides a summary of reported quantitative data on this compound's BBB penetration in rats and details the experimental protocols necessary to conduct such studies. Methodologies covered include Quantitative Whole-Body Autoradiography (QWBA), in situ brain perfusion, and brain microdialysis coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Quantitative Data on this compound BBB Penetration in Rats

Preclinical studies have provided quantitative estimates of this compound's distribution into the CNS in rodent models. The primary method used was Quantitative Whole-Body Autoradiography (QWBA).

ParameterValueSpecies/ModelMethodReference
CNS Distribution~30% of steady-state blood levelsMale Sprague-Dawley RatsQuantitative Whole-Body Autoradiography (QWBA) with 3H-Marizomib[1][2][7][8]
Brain RadioactivityVery low to undetectableNon-tumor bearing Sprague-Dawley RatsQuantitative Whole-Body Autoradiography (QWBA) with 3H-Marizomib[9]

Note: A discrepancy exists in the literature, with one study reporting significant CNS distribution[1] and another finding very low levels in the brain.[9] This may be attributable to differences in experimental protocols, sensitivity of detection, or data analysis.

This compound's Mechanism of Action

This compound irreversibly inhibits the chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1) subunits of the 20S proteasome.[6][10] This disruption of cellular protein homeostasis leads to the accumulation of misfolded proteins, which triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[10] Concurrently, this process can increase reactive oxygen species (ROS) and activate pro-apoptotic signaling cascades, including caspases 3, 8, and 9, culminating in programmed cell death.[1][10] this compound has also been shown to inhibit the NF-κB signaling pathway.[5]

Marizomib_Pathway This compound This compound Proteasome 20S Proteasome (β1, β2, β5 subunits) This compound->Proteasome inhibits NFkB NF-κB Pathway This compound->NFkB inhibits Protein_Accumulation Accumulation of Regulatory & Misfolded Proteins Survival Cell Growth & Survival Signaling ER_Stress Endoplasmic Reticulum Stress (UPR) Protein_Accumulation->ER_Stress ROS Reactive Oxygen Species (ROS) Production Protein_Accumulation->ROS Caspases Caspase Activation (Caspase-3, -8, -9) ER_Stress->Caspases ROS->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound signaling pathway leading to apoptosis.

Experimental Protocols and Workflows

Protocol 1: Quantitative Whole-Body Autoradiography (QWBA)

QWBA provides a comprehensive visualization and quantification of drug distribution across the entire body, including the CNS. This was the primary method used to establish the 30% brain-to-blood ratio for this compound.[1]

QWBA_Workflow start Start: Sprague-Dawley Rat dose Administer single I.V. dose of 3H-Marizomib (e.g., 0.1 mg/kg) start->dose wait Wait for defined time points (e.g., 2 min, 10 min, 1 hr, etc.) dose->wait euthanize Euthanize and freeze in hexane/dry ice bath wait->euthanize section Embed in carboxymethylcellulose and prepare whole-body cryosections (e.g., 40 µm) euthanize->section expose Expose sections to imaging plate section->expose analyze Scan plate and quantify radioactivity in brain vs. blood using imaging software expose->analyze end End: Brain/Blood Ratio analyze->end

Caption: Workflow for Quantitative Whole-Body Autoradiography (QWBA).

Methodology:

  • Radiolabeling: Synthesize or procure radiolabeled [3H]-Marizomib.

  • Animal Dosing: Administer a single intravenous (i.v.) bolus of [3H]-Marizomib (e.g., 0.1 mg/kg) to male Sprague-Dawley rats.[1]

  • Time Points: At predetermined time points post-administration (e.g., 2, 10, 30, 60 minutes), euthanize the animals.

  • Sample Collection & Preparation:

    • Immediately freeze the whole animal by immersion in a hexane and dry ice bath.

    • Embed the frozen carcass in a carboxymethylcellulose matrix.

    • Collect thin (e.g., 40 µm) whole-body sagittal sections using a large-format cryomicrotome.

    • Mount the sections onto adhesive film and freeze-dry.

  • Imaging:

    • Expose the dried sections to a phosphor imaging plate alongside calibrated radioactive standards.

    • After an appropriate exposure time, scan the imaging plate using a phosphor imager.

  • Data Analysis:

    • Using densitometry software, define regions of interest (ROIs) over the brain and blood (e.g., in the heart or major vessels).

    • Quantify the radioactivity in each ROI by comparing with the standard curve.

    • Calculate the brain-to-blood concentration ratio at each time point.

Protocol 2: In Situ Brain Perfusion

This technique allows for the precise measurement of BBB transport kinetics by replacing the animal's blood supply to the brain with a controlled perfusion fluid containing the drug of interest.[11]

Perfusion_Workflow start Start: Anesthetized Rat surgery Expose common carotid arteries (CCAs) and ligate external carotids start->surgery cannulate Cannulate CCAs with infusion lines and cut jugular veins for drainage surgery->cannulate washout Begin perfusion with drug-free buffer (e.g., 15-30s) to wash out blood cannulate->washout perfuse Switch to perfusion buffer containing known concentration of this compound washout->perfuse stop Stop perfusion at a set time (e.g., 1, 2, 5 min) and decapitate perfuse->stop dissect Rapidly dissect brain, weigh, and homogenize tissue samples stop->dissect analyze Quantify this compound in homogenate and perfusate via LC-MS/MS dissect->analyze end End: Calculate Brain Uptake Clearance analyze->end

Caption: Workflow for the in situ brain perfusion technique.

Methodology:

  • Animal Preparation: Anesthetize a rat (e.g., with sodium pentobarbital).[12] Expose both common carotid arteries.

  • Surgical Procedure:

    • Ligate the external carotid arteries to direct flow to the brain.

    • Insert cannulas into the common carotid arteries, pointing towards the head.

    • Cut the jugular veins to allow for outflow.

  • Perfusion:

    • Initiate perfusion with a warm (37°C), oxygenated physiological buffer for a brief washout period (15-30 seconds).

    • Switch to a second perfusion buffer containing a known concentration of this compound and a vascular space marker (e.g., [14C]-sucrose).

    • Perfuse for a short, defined period (e.g., 30 seconds to 5 minutes).

  • Sample Collection:

    • Terminate the perfusion by decapitating the animal.

    • Rapidly remove the brain, dissect specific regions if desired, and weigh them.

    • Collect an aliquot of the perfusion fluid for concentration analysis.

  • Sample Processing & Analysis:

    • Homogenize the brain tissue.

    • Analyze the concentration of this compound in the brain homogenate and perfusate using a validated LC-MS/MS method (see Protocol 4).

    • Determine the concentration of the vascular marker via scintillation counting.

  • Data Analysis: Calculate the brain uptake clearance (Kin) or the brain-to-perfusate concentration ratio (Rbrain).

Protocol 3: Brain Microdialysis

Microdialysis measures the unbound, pharmacologically active concentration of a drug in the brain's extracellular fluid (ECF) in awake, freely moving animals, providing key pharmacokinetic data.[13][14]

Microdialysis_Workflow start Start: Rat surgery Stereotaxically implant microdialysis guide cannula into target brain region start->surgery recover Allow animal to recover from surgery (e.g., 24-48 hours) surgery->recover probe Insert microdialysis probe and begin perfusion with artificial CSF (aCSF) recover->probe dose Administer this compound (I.V. or I.P.) probe->dose collect Collect dialysate fractions at timed intervals (e.g., every 20-30 min) dose->collect blood Collect parallel blood samples dose->blood analyze Quantify this compound in dialysate and plasma using high-sensitivity LC-MS/MS collect->analyze blood->analyze end End: Unbound Brain (C_u,brain) and Plasma (C_u,plasma) Concentrations analyze->end

References

Troubleshooting & Optimization

Navigating Marizomib: A Guide to Solubility and Stability in Experimental Settings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of the proteasome inhibitor, Marizomib. Addressing common challenges encountered during experimental workflows, this guide offers troubleshooting advice and frequently asked questions in a user-friendly format.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO).

Q2: What is the solubility of this compound in DMSO?

A2: this compound exhibits high solubility in DMSO. Published data indicates solubility values ranging from approximately 31 mg/mL to over 100 mg/mL. For optimal dissolution, sonication is recommended.[1][2] It is also advised to use fresh, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[2][3]

Q3: How should I store this compound powder and its DMSO stock solutions?

A3: this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to three years.[2][4] DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C, which ensures stability for up to one year.[1][2]

Q4: I'm observing precipitation when diluting my this compound DMSO stock in cell culture media. What could be the cause and how can I prevent it?

A4: Precipitation upon dilution into aqueous solutions like cell culture media is a common issue for compounds with low aqueous solubility. This can be caused by the final DMSO concentration being too low to maintain solubility or by the temperature of the media. To prevent this, it is recommended to first perform a serial dilution in DMSO to a lower concentration before adding it to the pre-warmed (37°C) cell culture medium.[1] If precipitation still occurs, gentle warming and sonication may help to redissolve the compound.[1]

Q5: Is this compound stable in cell culture media?

A5: While specific quantitative data on the half-life of this compound in cell culture media is limited, evidence suggests that it may be unstable at physiological pH.[5][6] One study noted that when preparing this compound in an aqueous solution containing 2% DMSO, it should be used within two hours, indicating potential for degradation. For another proteasome inhibitor, bortezomib, significant degradation has been observed in neutral culture medium over 24 hours.[7] Therefore, it is best practice to prepare fresh dilutions of this compound in cell culture media for each experiment and to minimize the time between preparation and use.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in cell culture media.Prepare fresh working solutions of this compound for each experiment immediately before use. Avoid storing this compound in aqueous solutions for extended periods.
Inaccurate concentration of stock solution due to improper storage.Aliquot DMSO stock solutions and store them at -80°C. Avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO for preparing stock solutions.
Low cellular activity observed Precipitation of this compound in the cell culture well.Ensure the final DMSO concentration in the culture medium is sufficient to maintain solubility (typically ≤ 0.5%). Perform a serial dilution in DMSO before adding to pre-warmed media. Visually inspect for precipitation after dilution.
Adsorption of the compound to plasticware.Use low-protein-binding plates and pipette tips, especially when working with low concentrations of this compound.
Difficulty dissolving this compound powder in DMSO The powder has become hydrated.Store this compound powder with a desiccant and ensure the container is tightly sealed.[4]
Insufficient mixing.Use sonication to aid in the dissolution of this compound in DMSO.[1]

Quantitative Data Summary

Table 1: Solubility of this compound in DMSO

Reported Solubility (mg/mL) Reported Solubility (mM) Source
31.38100.01[1]
≥ 100≥ 318.69[2]
63200.77[3]

Table 2: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Source
Powder-20°C3 years[1][2]
In DMSO-80°C1 year[1][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the recommended procedure for preparing this compound solutions for in vitro cell-based assays.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A 1. Equilibrate this compound powder to room temperature. B 2. Add anhydrous DMSO to the vial to achieve desired concentration (e.g., 10 mM). A->B C 3. Vortex and sonicate until fully dissolved. B->C D 4. Aliquot into low-binding tubes and store at -80°C. C->D E 5. Thaw a single aliquot of stock solution at room temperature. F 6. Perform serial dilutions in DMSO if necessary. E->F G 7. Add the final DMSO solution to pre-warmed (37°C) cell culture media. F->G H 8. Mix gently and use immediately. G->H

Caption: Workflow for preparing this compound stock and working solutions.

Protocol 2: General Method for Assessing this compound Stability in Cell Culture Media

This protocol provides a general framework for researchers to determine the stability of this compound in their specific cell culture medium using High-Performance Liquid Chromatography (HPLC).

G cluster_0 Sample Preparation cluster_1 Incubation and Sampling cluster_2 Analysis A 1. Prepare a fresh solution of This compound in the desired cell culture medium at the final working concentration. B 2. Aliquot the solution into several sterile tubes. A->B C 3. Incubate the tubes at 37°C in a cell culture incubator. B->C D 4. At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one tube. C->D E 5. Immediately analyze the sample or store at -80°C for later analysis. D->E F 6. Analyze the samples by a validated HPLC method to quantify the remaining This compound concentration. E->F G 7. Plot the concentration of This compound versus time to determine the degradation rate and half-life. F->G

Caption: Experimental workflow for assessing this compound stability.

Factors Influencing this compound Stability

Several factors can impact the stability of this compound in solution, particularly in aqueous environments like cell culture media. Understanding these factors is crucial for ensuring the reliability and reproducibility of experimental results.

G cluster_0 Chemical Factors cluster_1 Environmental Factors cluster_2 Experimental Conditions This compound This compound Stability pH pH of the Solution (Instability at physiological pH) pH->this compound Hydrolysis Hydrolysis in Aqueous Media Hydrolysis->this compound Temperature Temperature Temperature->this compound Light Light Exposure Light->this compound StorageTime Storage Time in Aqueous Solution StorageTime->this compound FreezeThaw Freeze-Thaw Cycles (of stock solution) FreezeThaw->this compound

Caption: Key factors affecting this compound stability in experimental settings.

References

Optimizing Marizomib dosage for sustained proteasome inhibition in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Marizomib (Salinosporamide A; NPI-0052). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage for sustained proteasome inhibition in vivo.

Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its mechanism differ from other proteasome inhibitors?

This compound (NPI-0052) is a potent, second-generation proteasome inhibitor derived from the marine actinomycete Salinispora tropica.[1] Its primary distinction from other inhibitors like bortezomib or carfilzomib lies in its mechanism of action. This compound irreversibly binds to and inhibits all three catalytic subunits of the 20S proteasome: chymotrypsin-like (CT-L or β5), trypsin-like (T-L or β2), and caspase-like (C-L or β1).[1][2][3] This irreversible, pan-subunit inhibition leads to a potent and sustained pharmacodynamic effect.[2] In contrast, bortezomib is a reversible inhibitor.[2]

G cluster_proteasome 20S Proteasome Core b5 β5 (CT-L) b2 β2 (T-L) b1 β1 (C-L) MRZ This compound MRZ->b5 Irreversible Inhibition MRZ->b2 Irreversible Inhibition MRZ->b1 Irreversible Inhibition

Diagram 1. this compound's irreversible, pan-subunit inhibition of the 20S proteasome.
Q2: I'm starting a preclinical study. What is a recommended starting dose and schedule?

In a human plasmacytoma xenograft mouse model, an intravenous (i.v.) dose of 0.15 mg/kg (equivalent to 0.45 mg/m²) administered twice weekly proved to be well-tolerated and significantly reduced tumor growth.[4] This regimen was associated with sustained and significant inhibition of all three proteasome activities (60-80%) in the tumor tissue.[4] A single dose of 0.15 mg/kg in mice resulted in over 60% CT-L inhibition in tumors within 24 hours.[4] Due to its irreversible binding, this compound has a prolonged pharmacodynamic effect, allowing for less frequent dosing compared to reversible inhibitors.[2]

Q3: After the first dose, I observed high inhibition of the chymotrypsin-like (CT-L) activity but an unexpected increase in trypsin-like (T-L) and caspase-like (C-L) activities. Is this normal?

Yes, this is a documented phenomenon known as compensatory hyperactivation.[3][5] When the dominant CT-L subunit is strongly inhibited, the T-L and C-L subunits can become hyperactive to compensate.[3] However, studies show that continued, repeated administration of this compound overcomes this response, leading to robust inhibition of T-L (up to 80%) and C-L (up to 50%) activities by the end of the second treatment cycle.[3][5] This ability to overcome compensatory activation is a key advantage of this compound's pan-inhibitory profile.[3]

Q4: What level of proteasome inhibition should I aim for to see an anti-tumor effect?

In preclinical models, potent anti-myeloma (anti-MM) activity was associated with greater than 70% inhibition of all three proteasome activities (CT-L, C-L, and T-L) in most tissues.[4] In clinical trials, 100% inhibition of CT-L activity was frequently achieved within the first cycle at therapeutic doses.[3][5] The goal is to achieve sustained inhibition that is sufficient to induce apoptosis in tumor cells while being tolerated by the host.

Q5: Does this compound cross the blood-brain barrier (BBB)?

Yes, unlike many other proteasome inhibitors, preclinical studies in rats and nonhuman primates have demonstrated that this compound effectively crosses the BBB.[6][7][8] In rats, this compound distributed into the brain at 30% of blood levels.[8] In cynomolgus monkeys, it significantly inhibited baseline proteasome activity in the brain tissue.[8][9] This property makes it a candidate for treating central nervous system (CNS) malignancies like glioblastoma.[6][7]

Quantitative Data Summary

Table 1: Preclinical In Vivo Dosing & Proteasome Inhibition

Animal Model Dose Schedule Tissue Time Point % Inhibition (CT-L / C-L / T-L) Reference
Mouse (MM Xenograft) 0.15 mg/kg i.v. Single Dose Tumor 24 hr ~60% / ~49% / ~24% [4]
Mouse (MM Xenograft) 0.15 mg/kg i.v. 3 Doses (Day 1, 4, 8) Tumor 24 hr post-last dose ~83% / ~70% / ~70% [4]
Mouse (MM Xenograft) 0.15 mg/kg i.v. 3 Doses (Day 1, 4, 8) Packed Whole Blood 24 hr post-last dose >80% / >70% / >60% [4]

| Cynomolgus Monkey | 0.15 mg/kg i.v. | Twice-weekly | Prefrontal Cortex | 24 hr post-last dose | >30% / >30% / >30% |[8][9] |

Table 2: Human Clinical Trial Dosing & Proteasome Inhibition

Patient Population Dose (RP2D*) Schedule Sample Max Observed Inhibition Reference
Multiple Myeloma 0.5 mg/m² Days 1, 8, 15 (28-day cycle) Packed Whole Blood Dose-dependent, sustained inhibition [1][2]
Advanced Malignancies 0.3 - 0.8 mg/m² Once or Twice Weekly Packed Whole Blood CT-L: ~100%T-L: up to 80%C-L: up to 50% [3][5]
Recurrent Glioblastoma 0.8 mg/m² Days 1, 8, 15 (28-day cycle) N/A Sustained inhibition observed [6][10]

*RP2D: Recommended Phase 2 Dose

Experimental Protocols
Protocol: Measurement of Proteasome Activity in Tissue Lysates

This protocol outlines a standard method for measuring the chymotrypsin-like (CT-L) activity of the proteasome in tissue or cell lysates using a fluorogenic peptide substrate.

Materials:

  • Tissue/cell pellets, frozen

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA)

  • Proteasome Activity Assay Buffer (e.g., 25 mM HEPES pH 7.5, 0.5 mM EDTA)

  • Fluorogenic Substrate: Suc-LLVY-AMC (for CT-L activity), 10 mM stock in DMSO

  • Protein quantification assay (e.g., BCA or Bradford)

  • Black 96-well microplate

  • Microplate fluorometer (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Lysate Preparation:

    • Homogenize frozen tissue or cell pellets in ice-cold Lysis Buffer. Mechanical disruption (e.g., Dounce homogenizer or sonicator) is recommended.[11]

    • Centrifuge the homogenate at high speed (e.g., 90,000 x g or at least 16,000 x g) for 30 minutes at 4°C to pellet cell debris.[11]

    • Carefully collect the supernatant (cytosolic extract) and keep it on ice.

    • Determine the total protein concentration of the supernatant using a standard protein assay.

  • Proteasome Activity Assay:

    • Dilute the cell lysate to a final concentration of 10-20 µg of total protein in ice-cold Assay Buffer in each well of a black 96-well plate.[12]

    • Prepare a working solution of the Suc-LLVY-AMC substrate by diluting the stock to 100 µM in Assay Buffer.

    • To start the reaction, add the substrate to each well for a final concentration of 25-50 µM.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the release of fluorescent AMC by monitoring fluorescence intensity (Ex: 380 nm, Em: 460 nm) kinetically over 30-60 minutes.[13]

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve (RFU/min).

    • Normalize the activity to the amount of protein loaded per well (e.g., RFU/min/µg protein).

    • Calculate the percent inhibition relative to the vehicle-treated control group: % Inhibition = (1 - (Activity_Treated / Activity_Control)) * 100

G start Start: Animal Dosing (this compound vs. Vehicle) tissue 1. Tissue Collection (Tumor, Blood, Organs) at specified time points start->tissue homogenize 2. Lysate Preparation (Homogenization & Centrifugation) tissue->homogenize protein_quant 3. Protein Quantification (BCA or Bradford Assay) homogenize->protein_quant assay_setup 4. Assay Setup (Load Lysate into 96-well plate) protein_quant->assay_setup reaction 5. Kinetic Reaction (Add Fluorogenic Substrate e.g., Suc-LLVY-AMC) assay_setup->reaction read 6. Read Fluorescence (Ex: 380nm, Em: 460nm) reaction->read analysis 7. Data Analysis (Calculate % Inhibition vs. Control) read->analysis end End: Report Proteasome Inhibition Level analysis->end

Diagram 2. Experimental workflow for in vivo proteasome inhibition assessment.
Troubleshooting Guide

Problem: I am observing low or no proteasome inhibition after dosing.

G cluster_dose Check Dosing Protocol cluster_sample Check Sample Handling cluster_assay Check Assay Procedure start Low/No Proteasome Inhibition Detected dose_calc 1. Verify Dose Calculation (mg/kg or mg/m²) start->dose_calc Possible Cause collection 1. Was tissue collected at correct post-dose time? start->collection Possible Cause substrate 1. Substrate Viability (Proper storage, not expired) start->substrate Possible Cause drug_prep 2. Check Drug Formulation (Solubility, Stability, Storage) admin 3. Confirm Administration Route (e.g., successful i.v. injection) storage 2. Were samples immediately flash-frozen and stored at -70°C? lysis 3. Was lysis performed on ice with protease inhibitors? protein_conc 2. Is protein concentration in linear range of assay? instrument 3. Instrument Settings Correct? (Wavelengths, Temperature)

Diagram 3. Logic chart for troubleshooting low proteasome inhibition results.
Problem: There is high variability in proteasome inhibition between animals in the same group.

  • Possible Cause 1: Dosing Inaccuracy. Intravenous injections can be technically challenging. Ensure consistent and complete delivery of the dose to each animal. Practice the injection technique to minimize variability.

  • Possible Cause 2: Sample Handling Variation. Ensure all tissue samples are harvested and processed identically. Delays in freezing or processing can lead to changes in proteasome activity.

  • Possible Cause 3: Biological Variation. Natural biological differences between animals can contribute to some variability. Increasing the number of animals per group (n-size) can help improve statistical confidence.

Problem: I observed unexpected toxicity or adverse events in my animal models.
  • Possible Cause 1: Dose is too high. While 0.15 mg/kg was well-tolerated in some mouse models, toxicity can be strain- or model-dependent.[4] Consider performing a dose-range finding study to establish the maximum tolerated dose (MTD) in your specific model.

  • Possible Cause 2: CNS-related effects. this compound crosses the BBB.[6] In clinical trials, dose-limiting toxicities were often CNS-related, including hallucination, headache, and fatigue.[6] Monitor animals for neurological or behavioral changes.

  • Possible Cause 3: Formulation/Vehicle Effects. Ensure the vehicle used to formulate this compound is non-toxic and administered at an appropriate volume. Run a vehicle-only control group to rule out vehicle-specific toxicity.

References

Troubleshooting Marizomib precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of Marizomib in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful implementation of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2] this compound is highly soluble in DMSO, with concentrations of up to 63 mg/mL (200.77 mM) being reported.[3] For optimal stability, it is recommended to use fresh, anhydrous DMSO as moisture can reduce the solubility of this compound.[3]

Q2: How should I store this compound powder and stock solutions?

A2: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[4] Under these conditions, the stock solution is stable for at least one year.[1]

Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous buffer or cell culture medium. What could be the cause?

A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for poorly water-soluble compounds like this compound. This "solvent-shift" precipitation occurs because the compound is highly soluble in the organic solvent (DMSO) but has very low solubility in the aqueous environment of your buffer or media. When the DMSO concentration is drastically lowered upon dilution, the this compound is no longer soluble and crashes out of the solution.

Q4: How can I prevent this compound from precipitating during dilution?

A4: Several strategies can be employed to prevent precipitation:

  • Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. A common recommendation is to first dilute the high-concentration DMSO stock to an intermediate concentration with more DMSO before the final dilution into the aqueous medium.[1]

  • Pre-warming: Pre-warming both the this compound stock solution and the aqueous diluent (e.g., cell culture medium, PBS) to 37°C can help increase the solubility and prevent precipitation that can be caused by low temperatures.[1]

  • Rapid Mixing: Ensure rapid and thorough mixing of the solution immediately after adding the this compound stock to the aqueous medium. This can be achieved by gentle vortexing or inversion.

  • Use of Co-solvents/Surfactants: For in vivo studies, specific formulations containing co-solvents and surfactants are recommended to maintain solubility. A common formulation is a mixture of DMSO, PEG300, Tween 80, and saline.[1][4]

Q5: What should I do if I already see a precipitate in my this compound solution?

A5: If precipitation has already occurred, you can try to redissolve the compound by gentle warming of the solution to 37°C and/or sonication.[1] However, it is crucial to visually inspect the solution to ensure that the precipitate has fully dissolved before use. If the precipitate persists, it is recommended to prepare a fresh solution.

Troubleshooting Guides

Issue 1: Precipitation Observed Immediately Upon Dilution of DMSO Stock

This is the most common precipitation issue and is typically due to the rapid change in solvent polarity.

Troubleshooting Workflow:

A Precipitation observed upon dilution B Was the solution pre-warmed to 37°C? A->B C Pre-warm stock and diluent to 37°C and retry B->C No D Was a serial dilution in DMSO performed? B->D Yes C->D I Issue Resolved C->I E Perform serial dilution in DMSO first D->E No F Was the final DMSO concentration >1%? D->F Yes E->F E->I G Reduce final DMSO concentration if possible F->G Yes H Consider using a formulation with co-solvents (e.g., PEG300, Tween 80) F->H No G->H G->I H->I J Issue Persists H->J cluster_0 Factors Influencing this compound Solubility Solvent Solvent Polarity (High in DMSO, Low in Water) Precipitation Precipitation Solvent->Precipitation pH pH of Aqueous Solution (Potential for instability at neutral/alkaline pH) pH->Precipitation Temperature Temperature (Higher temp can increase solubility but may also increase degradation) Temperature->Precipitation Concentration Concentration (Higher concentrations are more prone to precipitation) Concentration->Precipitation CoSolvents Presence of Co-solvents/Surfactants (e.g., PEG300, Tween 80 can enhance solubility) StableSolution Stable Aqueous Solution CoSolvents->StableSolution This compound This compound in Solution This compound->Precipitation Low Aqueous Solubility This compound->StableSolution Proper Formulation cluster_workflow Experimental Workflow for this compound Solution Preparation Start Start: this compound Powder PrepStock Prepare High-Concentration Stock in Anhydrous DMSO Start->PrepStock StoreStock Aliquot and Store Stock at -80°C PrepStock->StoreStock Thaw Thaw Single-Use Aliquot StoreStock->Thaw SerialDilute Perform Serial Dilution in DMSO (if necessary) Thaw->SerialDilute FinalDilution Add this compound Stock to Aqueous Diluent with Rapid Mixing SerialDilute->FinalDilution Prewarm Pre-warm Aqueous Diluent (e.g., Media) to 37°C Prewarm->FinalDilution Use Use Freshly Prepared Solution Immediately FinalDilution->Use

References

Technical Support Center: Marizomib and Compensatory Proteasome Hyperactivation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Marizomib, particularly in the context of overcoming compensatory hyperactivation of the proteasome.

Frequently Asked Questions (FAQs)

Q1: What is compensatory proteasome hyperactivation and why is it a concern?

A1: Compensatory proteasome hyperactivation is a resistance mechanism observed in response to proteasome inhibitors (PIs) that primarily target the chymotrypsin-like (CT-L) activity of the 20S proteasome.[1][2] When the CT-L subunit (β5) is inhibited, cancer cells can compensate by increasing the activity of the caspase-like (C-L) and trypsin-like (T-L) subunits.[1][2] This continued degradation of proteins can lead to resistance to monospecific PIs.[1]

Q2: How does this compound overcome this compensatory hyperactivation?

A2: this compound is a pan-proteasome inhibitor that irreversibly binds to and inhibits all three catalytic subunits of the 20S proteasome: the chymotrypsin-like (β5), caspase-like (β1), and trypsin-like (β2) subunits.[1][3][4] This broad-spectrum and irreversible inhibition prevents the compensatory hyperactivation of the C-L and T-L subunits that can occur with other PIs.[1][2] Continued administration of this compound leads to robust inhibition of all three subunits.[1][2]

Q3: What makes this compound a good candidate for brain tumor studies?

A3: A key feature of this compound is its ability to cross the blood-brain barrier, which is a significant hurdle for many other proteasome inhibitors.[3][5] This property makes it a promising agent for treating central nervous system (CNS) malignancies like glioblastoma.[3][5]

Q4: What are the known downstream effects of this compound-induced proteasome inhibition?

A4: By inhibiting the proteasome, this compound leads to the accumulation of ubiquitinated proteins, which disrupts cellular processes and can induce apoptosis (programmed cell death).[6] This can trigger a cellular stress response, including the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[4][7] In some cancer cells, this compound-induced apoptosis is primarily mediated through the caspase-8 pathway.[8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent proteasome inhibition observed in cell lysates. Cell lysis buffer contains proteasome inhibitors or interfering substances.Ensure lysis buffer is free of protease inhibitors that might affect the assay. Use a buffer composition known to be compatible with proteasome activity assays.[9]
Cell lysates were not processed correctly.Snap freeze cell or tissue samples in liquid nitrogen immediately after extraction and store at -80°C. Thaw on ice just before use to maintain sample stability.[9]
Incorrect microplate type used for fluorometric assay.The type of microplate can significantly affect measured proteasome activity. Use black, opaque-walled microplates for fluorometric assays to minimize background fluorescence and well-to-well crosstalk.[10]
Variability in cell viability assay results after this compound treatment. Inconsistent drug concentration or treatment duration.Ensure accurate and consistent dosing and treatment times across all experimental replicates.
Cell line contamination or genetic drift.Regularly perform cell line authentication and mycoplasma testing.
Issues with the viability assay itself.Confirm that the chosen viability assay (e.g., MTT, alamarBlue) is suitable for your cell line and experimental conditions. Run appropriate controls.
Failure to observe expected downstream signaling pathway activation (e.g., apoptosis, ER stress). Suboptimal this compound concentration.Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. IC50 values can vary between cell lines.[11]
Timing of sample collection is not optimal for detecting the desired effect.Conduct a time-course experiment to identify the peak activation time for the signaling pathway of interest.
Protein degradation or modification during sample processing.Use appropriate inhibitors of other proteases and phosphatases in your lysis buffer to preserve the integrity of your target proteins.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines

Cell LineIC50 (nM)AssayReference
U-251~52Cell Viability[11]
D-54~20Cell Viability[11]
High-grade GSCs9.32 - 51.06Cell Viability[11]

Table 2: this compound-Mediated Inhibition of Proteasome Subunit Activity

SubunitMaximum Inhibition in PatientsReference
Chymotrypsin-like (CT-L)100%[1][2]
Trypsin-like (T-L)up to 80%[1][2]
Caspase-like (C-L)up to 50%[1][2]

Experimental Protocols

Protocol 1: Proteasome Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and common laboratory practices.[9][12]

Materials:

  • Cell or tissue lysate

  • Proteasome Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA, 0.05% NP-40, 0.001% SDS)

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

  • Proteasome inhibitor (e.g., MG-132) for control wells

  • Black 96-well microplate[10]

  • Fluorometric microplate reader

Procedure:

  • Prepare cell or tissue lysates on ice. Avoid using protease inhibitors in the lysis buffer.[9]

  • Determine the protein concentration of the lysates.

  • In a black 96-well plate, add your samples (e.g., 20-80 µg of protein) to appropriate wells.

  • For each sample, prepare a parallel well containing a specific proteasome inhibitor (e.g., MG-132) to measure non-proteasomal activity.

  • Add the fluorogenic proteasome substrate to all wells.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).

  • Calculate proteasome activity by subtracting the fluorescence of the inhibitor-treated wells from the total fluorescence.

Protocol 2: Western Blot for Nrf1 Activation

This protocol outlines the detection of Nrf1, a key transcription factor in the proteasome recovery pathway.

Materials:

  • Cell lysates treated with this compound

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against Nrf1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Prepare whole-cell lysates from cells treated with this compound at various concentrations and time points.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-Nrf1 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. Note that proteasome inhibition can lead to the accumulation of a processed form of Nrf1.[13]

Visualizations

Compensatory_Proteasome_Hyperactivation cluster_0 Standard Proteasome Inhibitor cluster_1 Proteasome Complex cluster_2 Cellular Response Standard_PI Standard PI (e.g., Bortezomib) CTL Chymotrypsin-like (β5) Standard_PI->CTL Inhibits Protein_Degradation Protein Degradation CTL->Protein_Degradation Leads to Hyperactivation Compensatory Hyperactivation CTL->Hyperactivation Inhibition leads to CL Caspase-like (β1) CL->Protein_Degradation Maintains TL Trypsin-like (β2) TL->Protein_Degradation Maintains Resistance Drug Resistance Protein_Degradation->Resistance Hyperactivation->CL Hyperactivation->TL

Caption: Compensatory hyperactivation in response to standard PIs.

Marizomib_Mechanism_of_Action cluster_0 This compound cluster_1 Proteasome Complex cluster_2 Cellular Outcome This compound This compound (Pan-inhibitor) CTL Chymotrypsin-like (β5) This compound->CTL Irreversibly Inhibits CL Caspase-like (β1) This compound->CL Irreversibly Inhibits TL Trypsin-like (β2) This compound->TL Irreversibly Inhibits Blocked_Degradation Blocked Protein Degradation CTL->Blocked_Degradation CL->Blocked_Degradation TL->Blocked_Degradation Apoptosis Apoptosis Blocked_Degradation->Apoptosis

Caption: this compound's pan-inhibitory mechanism of action.

Experimental_Workflow_Proteasome_Activity Start Start: Treat cells with this compound Cell_Lysis Cell Lysis (on ice) Start->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Assay_Setup Assay Setup in 96-well Plate: - Lysate - Lysate + Inhibitor (Control) Protein_Quant->Assay_Setup Add_Substrate Add Fluorogenic Substrate Assay_Setup->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Read_Fluorescence Read Fluorescence Incubate->Read_Fluorescence Analyze_Data Data Analysis: Calculate specific activity Read_Fluorescence->Analyze_Data End End Analyze_Data->End

References

Technical Support Center: Managing Marizomib-Induced Reactive Oxygen Species (ROS) with N-acetyl Cysteine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Marizomib and N-acetyl cysteine (NAC). The information is designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it induce reactive oxygen species (ROS)?

This compound is a second-generation, irreversible proteasome inhibitor.[1] It broadly inhibits the 20S proteasome's chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L) activities.[1][2] This inhibition leads to an accumulation of ubiquitinated proteins, causing endoplasmic reticulum (ER) stress and ultimately triggering apoptosis (programmed cell death) in cancer cells.[3][4] The disruption of cellular homeostasis and mitochondrial function by this compound results in the generation of reactive oxygen species (ROS), which is a key mechanism of its anti-cancer activity.[1][5][6]

Q2: How does N-acetyl cysteine (NAC) counteract this compound-induced ROS?

N-acetyl cysteine is a precursor to the amino acid L-cysteine, which is required for the synthesis of glutathione (GSH), a major intracellular antioxidant.[7] NAC functions as a ROS scavenger, directly neutralizing free radicals and replenishing intracellular GSH levels.[4][8] By increasing the cell's antioxidant capacity, NAC can effectively quench the ROS generated by this compound treatment, thereby mitigating oxidative stress and inhibiting ROS-dependent apoptosis.[5][9]

Q3: Can NAC interfere with the anti-cancer efficacy of this compound?

Yes, by scavenging ROS, NAC can rescue cancer cells from this compound-induced apoptosis.[5][9] ROS generation is a significant contributor to this compound's cytotoxic effects.[5][6] Therefore, the addition of NAC can antagonize the therapeutic efficacy of this compound in experimental settings.

Q4: What are the common side effects of this compound and NAC observed in clinical settings?

In clinical trials, common this compound-related adverse events include fatigue, nausea, diarrhea, vomiting, infusion site pain, dizziness, and headache.[10][11][12] NAC is generally well-tolerated, but oral administration can cause nausea, vomiting, diarrhea, and dry mouth.[3][13][14] When inhaled, it may cause swelling in the mouth, runny nose, and chest tightness.[3]

Troubleshooting Guide

Issue 1: Inconsistent or no detectable increase in ROS levels after this compound treatment.

  • Possible Cause 1: Suboptimal concentration of this compound.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound that induces a measurable increase in ROS in your specific cell line. The effective concentration can vary between cell types.[9]

  • Possible Cause 2: Incorrect timing of ROS measurement.

    • Solution: Conduct a time-course experiment to identify the peak of ROS production. ROS generation can be a dynamic process, and measuring at a single, arbitrary time point might miss the peak.

  • Possible Cause 3: Issues with the ROS detection reagent (e.g., DCFH-DA).

    • Solution: Ensure the reagent is fresh and has been stored correctly, protected from light. Prepare the working solution immediately before use. Run appropriate positive controls (e.g., hydrogen peroxide) to validate the assay's functionality. Be aware that some compounds can directly interact with the dye, so a cell-free control is recommended.[13][15]

  • Possible Cause 4: Cell density.

    • Solution: Cell seeding density can influence the results of ROS assays. Ensure consistent cell numbers across all wells and experiments.[13]

Issue 2: N-acetyl cysteine (NAC) is not rescuing cells from this compound-induced death.

  • Possible Cause 1: Insufficient concentration or instability of NAC.

    • Solution: NAC can be unstable in solution over time.[14] Prepare fresh NAC solutions for each experiment. It may be necessary to replenish NAC in the culture medium for long-term experiments (e.g., every 24 hours).[14] Perform a dose-response experiment to find the optimal concentration of NAC for your cell line and experimental conditions.

  • Possible Cause 2: this compound is inducing cell death through ROS-independent pathways.

    • Solution: While ROS production is a major mechanism, this compound also induces ER stress and apoptosis through other pathways.[3][4] Investigate other markers of apoptosis (e.g., caspase activation) to determine if cell death is occurring independently of ROS.

  • Possible Cause 3: High levels of this compound-induced cytotoxicity.

    • Solution: At very high concentrations, the level of cellular damage induced by this compound may be too severe for NAC to overcome. Consider using a lower concentration of this compound in your rescue experiments.

Issue 3: High background fluorescence in the ROS assay.

  • Possible Cause 1: Autofluorescence of cells or compounds.

    • Solution: Include a control of unstained cells to measure background autofluorescence. If the compounds themselves are fluorescent, measure their fluorescence in a cell-free system.

  • Possible Cause 2: Oxidation of the fluorescent dye by light or air.

    • Solution: Protect the dye and stained cells from light as much as possible. Prepare the dye solution fresh and do not store it for extended periods.[7]

  • Possible Cause 3: Presence of serum in the incubation medium.

    • Solution: Serum components can sometimes interfere with ROS assays.[15] Consider performing the final incubation step in a serum-free medium or buffer.

Quantitative Data Summary

Table 1: Effect of this compound and NAC on ROS Production and Cell Viability in D-54 Glioma Cells.

TreatmentROS-Positive Cells (%)Relative Fluorescence Units (RFU)Cell Survival (%)Caspase-3 Activation (Fold Change)
Control28.0728,0001001.0
This compound (60 nM)50.7540,000~40~1.8
This compound (60 nM) + NAC (10 mM)Not specified (blocked)~28,000~95~1.0

Data extracted from a study on D-54 glioma cells treated for 12 hours (for ROS) or with NAC pretreatment for 1 hour followed by this compound for the indicated time.[5][9][16]

Experimental Protocols

Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol is adapted for adherent cells in a 24-well plate format.

Materials:

  • Cells of interest

  • 24-well plates

  • DCFH-DA (stock solution in DMSO, store at -20°C, protected from light)

  • Serum-free cell culture medium (pre-warmed to 37°C)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Seed 2 x 10^5 cells per well in a 24-well plate and allow them to adhere overnight.

  • The next day, treat the cells with this compound at the desired concentrations for the appropriate duration. Include an untreated control. For NAC rescue experiments, pre-incubate cells with NAC for 1 hour before adding this compound.

  • Prepare a fresh 10 µM DCFH-DA working solution by diluting the stock solution in pre-warmed, serum-free medium immediately before use.

  • Remove the treatment medium and wash the cells once with serum-free medium.

  • Add 500 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.[7]

  • Remove the DCFH-DA solution and wash the cells twice with PBS.[7]

  • Add 500 µL of PBS to each well.[7]

  • Immediately acquire images using a fluorescence microscope with a GFP/FITC filter set or measure fluorescence intensity using a plate reader at an excitation of ~485 nm and emission of ~535 nm.[7][8]

Cell Viability Assessment using MTT Assay

This protocol is for assessing cell viability in a 96-well plate format.

Materials:

  • Cells of interest

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Allow cells to adhere and grow for 24 hours.

  • Treat cells with various concentrations of this compound, with or without NAC pre-treatment. Include appropriate controls.

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well.[17]

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully aspirate the medium.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570-590 nm using a microplate reader.[2]

Western Blot for Apoptosis Markers (Cleaved Caspase-3 and PARP)

Materials:

  • Treated and untreated cell pellets

  • RIPA buffer with protease inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-cleaved caspase-3, anti-PARP, anti-actin or -tubulin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • After treatment, harvest the cells and lyse them in RIPA buffer.

  • Quantify the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and develop with a chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. The appearance of the 89 kDa PARP fragment and the 17/19 kDa cleaved caspase-3 fragments indicates apoptosis.[5][18][19]

Visualizations

Marizomib_ROS_Pathway cluster_inhibition This compound This compound Proteasome 26S Proteasome This compound->Proteasome inhibits Ub_Proteins Accumulation of Ubiquitinated Proteins ER_Stress Endoplasmic Reticulum Stress Ub_Proteins->ER_Stress Mitochondria Mitochondrial Dysfunction ER_Stress->Mitochondria Apoptosis_Pathway Apoptotic Signaling (Caspase-8/9) ER_Stress->Apoptosis_Pathway ROS Reactive Oxygen Species (ROS) Mitochondria->ROS generates ROS->Apoptosis_Pathway activates Caspase3 Caspase-3 Activation Apoptosis_Pathway->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis NAC N-acetyl cysteine (NAC) NAC->ROS scavenges GSH Glutathione (GSH) Synthesis NAC->GSH GSH->ROS scavenges Experimental_Workflow Start Start: Seed Cells Treatment Treat with this compound (with/without NAC pre-treatment) Start->Treatment Incubation Incubate for Defined Period Treatment->Incubation Endpoint Endpoint Assays Incubation->Endpoint ROS_Assay ROS Measurement (e.g., DCFH-DA) Endpoint->ROS_Assay Viability_Assay Cell Viability (e.g., MTT) Endpoint->Viability_Assay Apoptosis_Assay Apoptosis Analysis (Western Blot) Endpoint->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation ROS_Assay->Data_Analysis Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

References

Technical Support Center: Cell Line-Specific Responses to Long-Term Marizomib Exposure

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with the proteasome inhibitor, Marizomib. The information is tailored to address specific issues that may arise during long-term exposure of cell lines to this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as Salinosporamide A) is a potent, irreversible proteasome inhibitor.[1] It covalently binds to the active site threonine residues of the 20S proteasome core particle, inhibiting all three of its catalytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L).[1] This comprehensive inhibition leads to the accumulation of ubiquitinated proteins, inducing cell cycle arrest and apoptosis in cancer cells.[2] Unlike some other proteasome inhibitors, this compound can cross the blood-brain barrier, making it a candidate for treating brain malignancies like glioblastoma.[3]

Q2: How do I determine the optimal concentration of this compound for my long-term experiments?

The optimal concentration of this compound is highly cell line-specific. It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line over the intended duration of your experiment. This is typically done using a cell viability assay, such as the MTT or MTS assay. For long-term studies, it is advisable to use a concentration at or below the IC50 to minimize immediate cytotoxicity and allow for the development of adaptive responses.

Q3: What are the known signaling pathways affected by long-term this compound exposure?

Long-term exposure to this compound can induce several signaling pathways, primarily leading to apoptosis and cell cycle arrest. Key affected pathways include:

  • Apoptosis Induction: this compound triggers caspase-dependent apoptosis, evidenced by the cleavage of caspase-3 and PARP.[4][5][6]

  • Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins due to proteasome inhibition leads to ER stress and the unfolded protein response (UPR).[7][8][9]

  • NF-κB Pathway Inhibition: this compound can inhibit the NF-κB signaling pathway, which is crucial for the survival of many cancer cells.[1][10][11][12][13]

Q4: Can cell lines develop resistance to long-term this compound treatment?

Yes, acquired resistance to this compound can develop over time.[1][14] Potential mechanisms of resistance include:

  • Mutations in the proteasome subunits that prevent this compound binding.

  • Upregulation of proteasome subunit expression.

  • Activation of pro-survival signaling pathways that counteract the effects of proteasome inhibition.[1]

Troubleshooting Guides

Cell Viability Assays (MTT/MTS)

Q: My cell viability results are inconsistent in my long-term this compound exposure experiment. What could be the cause?

A: Inconsistent results in long-term viability assays can stem from several factors:

  • Uneven cell seeding: Ensure a single-cell suspension and proper mixing before seeding to avoid clumps and ensure uniform cell numbers across wells.

  • Edge effects: Wells on the perimeter of the plate are prone to evaporation, which can concentrate the drug and affect cell growth. Avoid using the outer wells for experimental samples.

  • Drug stability: this compound in solution may degrade over time. Prepare fresh drug dilutions for each media change.

  • Contamination: Long-term cultures are more susceptible to microbial contamination, which can affect cell viability. Regularly check for signs of contamination.[15]

  • Cellular adaptation: Over time, cells may adapt to the drug, leading to changes in proliferation rates. Monitor cell morphology and growth rates regularly.

Proteasome Activity Assays

Q: I am not observing the expected level of proteasome inhibition after this compound treatment. What should I check?

A: Several factors can influence the outcome of a proteasome activity assay:

  • Cell lysis: Incomplete cell lysis will result in an underestimation of proteasome activity. Ensure you are using an appropriate lysis buffer and protocol for your cell line.

  • Substrate concentration: The concentration of the fluorogenic substrate should not be a limiting factor. Titrate the substrate to determine the optimal concentration for your assay.

  • Assay timing: this compound's inhibition is irreversible. However, the cellular recovery of proteasome activity depends on the synthesis of new proteasomes. Ensure you are measuring activity at an appropriate time point post-treatment.

  • Lysate concentration: The amount of protein in your cell lysate should be within the linear range of the assay. Perform a protein concentration determination (e.g., BCA assay) and normalize your samples.

Western Blotting for Apoptosis Markers

Q: I am having trouble detecting cleaved caspase-3 or cleaved PARP in my Western blots after long-term this compound treatment. What are some potential reasons?

A: Difficulty in detecting apoptosis markers can be due to several reasons:

  • Timing of harvest: The peak of apoptosis may occur at a specific time point after treatment. A time-course experiment is recommended to identify the optimal harvest time.

  • Low levels of apoptosis: The concentration of this compound used may be inducing senescence or cell cycle arrest rather than widespread apoptosis.[16] Consider using a higher concentration or a positive control for apoptosis.

  • Antibody quality: Ensure your primary antibodies are validated for detecting the cleaved forms of caspase-3 and PARP.

  • Sample handling: Both floating and adherent cells should be collected to ensure you are not losing the apoptotic cell population.[3] Protein degradation can occur if samples are not handled properly; keep samples on ice and use protease inhibitors in your lysis buffer.

Quantitative Data Summary

Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Exposure TimeReference
U-251Glioblastoma~52Not Specified[17]
D-54Glioblastoma~20Not Specified[17]
JurkatAcute Lymphoblastic Leukemia2524 hours[18]
LN18GlioblastomaNot SpecifiedNot Specified[19]
LN229Glioblastoma5-1000 (dose-dependent reduction in viability)24 and 48 hours[4]
U118Glioblastoma5-1000 (dose-dependent reduction in viability)24 and 48 hours[4]
G361Melanoma2.5-6.548 hours[16]
A375Melanoma10-2048 hours[16]

Table 2: Proteasome Inhibition by this compound

Cell LineProteasome Subunit(s) InhibitedInhibition LevelTreatment ConditionsReference
U-251 and D-54Chymotrypsin-like (CT-L)~85%Not Specified[17]
JurkatChymotrypsin-like (CT-L)>95%100 nM for 1 hour[18]
JurkatCaspase-like (C-L)~88% (sustained)100 nM for 1 hour[18]

Detailed Experimental Protocols

Cell Viability (MTT) Assay for Long-Term this compound Exposure

This protocol is adapted from standard MTT assay procedures.[20][21][22]

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Long-Term Incubation: Incubate the plates for the desired long-term duration (e.g., 72 hours, 1 week), changing the media with freshly prepared this compound every 2-3 days.

  • MTT Addition: At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Proteasome Activity Assay

This protocol is a general guideline based on commercially available kits.[23][24]

Materials:

  • Cell line of interest treated with this compound

  • Lysis buffer (e.g., 50 mM HEPES, 5 mM EDTA, 150 mM NaCl, 1% Triton X-100, pH 7.5)

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

  • Assay buffer

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Assay Setup: In a 96-well black plate, add a standardized amount of protein lysate to each well. Include a blank (lysis buffer only) and a positive control.

  • Substrate Addition: Add the fluorogenic proteasome substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorometric plate reader and measure the fluorescence intensity kinetically over time (e.g., every 5 minutes for 1 hour) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).

  • Data Analysis: Calculate the rate of substrate cleavage (slope of the linear portion of the kinetic curve) for each sample. Normalize the activity to the protein concentration and express it as a percentage of the vehicle control.

Western Blot for Cleaved PARP and Caspase-3

This protocol provides a standard procedure for detecting apoptosis markers.[5][6][25][26][27]

Materials:

  • Cell lysates from this compound-treated and control cells

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-cleaved PARP, anti-cleaved caspase-3, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Separation: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of cleaved PARP and cleaved caspase-3 to the loading control.

Signaling Pathway and Workflow Diagrams

Marizomib_Apoptosis_Pathway This compound This compound Proteasome 26S Proteasome This compound->Proteasome inhibition Ub_Proteins Ubiquitinated Proteins Proteasome->Ub_Proteins degradation ER_Stress ER Stress Ub_Proteins->ER_Stress accumulation leads to UPR Unfolded Protein Response (UPR) ER_Stress->UPR Caspase_Activation Caspase Activation (Caspase-8, -9, -3) UPR->Caspase_Activation activates Apoptosis Apoptosis Caspase_Activation->Apoptosis Cleaved_PARP Cleaved PARP Caspase_Activation->Cleaved_PARP

Caption: this compound-induced apoptotic signaling pathway.

Experimental_Workflow cluster_CellCulture Cell Culture and Treatment cluster_Assays Downstream Assays cluster_Analysis Data Analysis Start Seed Cells Treat Treat with this compound (Long-term) Start->Treat Viability Cell Viability Assay (MTT) Treat->Viability Proteasome_Activity Proteasome Activity Assay Treat->Proteasome_Activity Western_Blot Western Blot (Apoptosis Markers) Treat->Western_Blot IC50 Determine IC50 Viability->IC50 Proteasome_Inhibition Quantify Proteasome Inhibition Proteasome_Activity->Proteasome_Inhibition Apoptosis_Quantification Quantify Apoptosis Markers Western_Blot->Apoptosis_Quantification

Caption: General experimental workflow for studying long-term this compound effects.

Troubleshooting_Logic cluster_Viability Viability Troubleshooting cluster_Proteasome Proteasome Assay Troubleshooting cluster_WB Western Blot Troubleshooting Start Inconsistent Results Issue1 Assay Type? Start->Issue1 Viability Cell Viability Issue1->Viability Viability Proteasome Proteasome Activity Issue1->Proteasome Proteasome WB Western Blot Issue1->WB Western Blot V_Check1 Check Seeding Density Viability->V_Check1 V_Check2 Evaluate Edge Effects Viability->V_Check2 V_Check3 Confirm Drug Stability Viability->V_Check3 P_Check1 Verify Cell Lysis Proteasome->P_Check1 P_Check2 Optimize Substrate Conc. Proteasome->P_Check2 P_Check3 Check Lysate Conc. Proteasome->P_Check3 W_Check1 Optimize Harvest Time WB->W_Check1 W_Check2 Validate Antibodies WB->W_Check2 W_Check3 Collect All Cells WB->W_Check3

Caption: Troubleshooting decision tree for common experimental issues.

References

Addressing off-target effects of Marizomib in primary cell cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Marizomib in primary cell cultures, with a specific focus on identifying and addressing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a second-generation, irreversible proteasome inhibitor. It covalently binds to the N-terminal threonine residue in the active sites of the 20S proteasome core particle.[1] Unlike many other proteasome inhibitors, this compound potently inhibits all three catalytic activities of the proteasome: chymotrypsin-like (CT-L or β5), trypsin-like (T-L or β2), and caspase-like (C-L or β1).[2][3] This broad-spectrum, irreversible inhibition leads to the accumulation of ubiquitinated proteins, inducing proteotoxic stress, endoplasmic reticulum (ER) stress, and ultimately, apoptosis in susceptible cells.[2][4]

Q2: How does this compound differ from other proteasome inhibitors like Bortezomib or Carfilzomib?

The key differences lie in their reversibility and subunit specificity.

  • Bortezomib is a reversible inhibitor with primary activity against the chymotrypsin-like (β5) subunit.[2] Its reversible nature means proteasome activity can recover more quickly.[5]

  • Carfilzomib is an irreversible inhibitor, but it is also highly specific for the β5 subunit.[2][6]

  • This compound is unique in that it is an irreversible inhibitor of all three proteolytic subunits (β5, β2, and β1).[3][7] This pan-inhibitory profile can overcome mechanisms of resistance where cancer cells compensate for β5 inhibition by upregulating the activity of the other subunits.[7]

Q3: What are the known or potential off-target effects of this compound?

While this compound shows high specificity for the proteasome, observed effects may not be solely due to the inhibition of protein degradation. These can be considered downstream consequences or potential off-target effects that are critical to understand in an experimental context.

  • Inhibition of Oxidative Phosphorylation (OXPHOS): In triple-negative breast cancer (TNBC) models, this compound has been shown to be a dual inhibitor of both the proteasome and mitochondrial OXPHOS.[8] This can lead to a metabolic shift towards glycolysis.

  • Induction of Endoplasmic Reticulum (ER) Stress: A common consequence of potent proteasome inhibition is the accumulation of misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR) and ER stress-mediated apoptosis.[2]

  • Reactive Oxygen Species (ROS) Generation: this compound-induced apoptosis has been linked to the generation of ROS in leukemia cells.[1]

  • Activation of Specific Apoptotic Pathways: this compound can differentially activate apoptotic signaling compared to other proteasome inhibitors. For instance, it has a strong dependence on the FADD-caspase-8 signaling pathway.[1][5]

Q4: Why are my primary cells more sensitive to this compound than cancer cell lines?

Primary cells often have a lower proliferative rate and different metabolic profile compared to rapidly dividing cancer cell lines.[5] Cancer cells exhibit an increased rate of protein synthesis and degradation, making them particularly dependent on proteasome function and thus more sensitive to its inhibition.[5] However, certain primary cells, such as neural stem cells, can also be sensitive.[9] It is crucial to perform a dose-response analysis to determine the optimal concentration for each primary cell type.

Troubleshooting Guide

Problem: Excessive or unexpected cytotoxicity in primary cell cultures.

Possible CauseRecommended Solution
Concentration Too High Primary cells are often more sensitive than immortalized cancer lines. Perform a dose-response curve starting from a low nanomolar range (e.g., 1-100 nM) to determine the IC50 for your specific cell type.[4][9]
Prolonged Exposure Time As an irreversible inhibitor, this compound's effects are sustained.[5] Consider reducing the incubation time (e.g., 12, 24, 48 hours) to find a window that achieves the desired effect without excessive cell death.
Off-Target Effects The observed cytotoxicity may be due to effects beyond general proteasome inhibition, such as severe ER stress or mitochondrial dysfunction.[2][8] Co-treat with an antioxidant if ROS is suspected or analyze markers for ER stress (see protocols below).
Cell Culture Conditions Primary cell health is paramount. Ensure optimal media, serum, and growth factor conditions. Stress from suboptimal culture can synergize with this compound to increase cell death.

Problem: Inconsistent results or lack of an expected biological effect.

Possible CauseRecommended Solution
Insufficient Target Engagement The concentration may be too low to adequately inhibit proteasome activity in your cell type. Confirm target engagement directly by performing a proteasome activity assay on cell lysates treated with this compound.[4]
Drug Inactivity Improper storage can lead to degradation. Aliquot this compound upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Cellular Resistance Mechanisms Some cells may have inherent resistance. This can involve upregulation of proteasome subunit expression or activation of cell survival pathways (e.g., NF-κB, PI3K/Akt).[5] Analyze key survival pathways via Western blot.
Compensatory Hyperactivation While this compound inhibits all three subunits, the relative inhibition can vary.[7] In some cases, residual activity of one subunit might be sufficient for cell survival. Measure the activity of all three proteasome subunits.

Problem: Observed phenotype does not align with known effects of proteasome inhibition.

Possible CauseRecommended Solution
Metabolic Reprogramming This compound can inhibit OXPHOS, forcing a switch to glycolysis.[8] Measure the extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) to assess metabolic changes.
Activation of a Specific Signaling Pathway The phenotype may be a downstream consequence of stabilizing a specific protein or set of proteins. Use proteomics to identify proteins that accumulate post-treatment. Validate findings with Western blotting or specific pathway inhibitors.
Confounding Off-Target Effect To distinguish between a general proteasome inhibition effect and a this compound-specific off-target effect, include another proteasome inhibitor with a different structure (e.g., Bortezomib) in your experiment as a control.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cell Lines

Cell Line / TypeCancer TypeIC50 ValueReference
U-251Glioblastoma~52 nM[4]
D-54Glioblastoma~20 nM[4]
High-Grade GSCs (primary)Glioblastoma9.32 - 51.06 nM[9]
TNBC Cell LinesTriple-Negative Breast Cancer< 150 nM[10]
Non-TNBC Cell LinesBreast Cancer (Non-TNBC)> 1 µM[10]
Non-Malignant Mammary EpithelialNormal Breast> 1 µM[10]

Note: IC50 values can vary significantly based on experimental conditions, such as treatment duration and the specific viability assay used.

Experimental Protocols & Visualizations

Key Experimental Workflows

A critical first step in troubleshooting is to confirm that the drug is engaging its primary target within the cell. The following workflow helps dissect on-target from potential off-target effects.

G cluster_0 Troubleshooting Workflow A Unexpected Phenotype or Cytotoxicity Observed B Step 1: Confirm Target Engagement A->B C Proteasome Activity Assay (in-cell or lysate) B->C D Step 2: Validate On-Target Downstream Effects C->D Activity Inhibited? E Western Blot for: - Ubiquitinated Proteins - p53, p27 accumulation - Cleaved Caspase-3 D->E F Step 3: Investigate Potential Off-Target Pathways E->F Expected markers observed? H Conclusion: Phenotype is On-Target E->H Yes G Metabolic Assays (OCR/ECAR) Proteomics Analysis Use Control Inhibitor (e.g., Bortezomib) F->G I Conclusion: Phenotype is Off-Target G->I Off-target pathway identified?

Caption: A logical workflow for troubleshooting unexpected results with this compound.

This compound's Core Mechanism and Downstream Effects

This compound's inhibition of the proteasome prevents the degradation of numerous cellular proteins, leading to several critical downstream events that contribute to its anti-cancer activity.

G cluster_0 This compound Signaling Cascade cluster_1 20S Proteasome This compound This compound b5 β5 (CT-L) This compound->b5 irreversible inhibition b2 β2 (T-L) This compound->b2 irreversible inhibition b1 β1 (C-L) This compound->b1 irreversible inhibition oxphos Potential Off-Target: OXPHOS Inhibition This compound->oxphos inhibits accumulation Accumulation of Ubiquitinated Proteins b5->accumulation blocks degradation b2->accumulation blocks degradation b1->accumulation blocks degradation pro_apoptotic Stabilization of Pro-Apoptotic Factors (p53, Bax, Noxa) accumulation->pro_apoptotic er_stress ER Stress (UPR) (GRP78, CHOP) accumulation->er_stress apoptosis Apoptosis pro_apoptotic->apoptosis er_stress->apoptosis oxphos->apoptosis

Caption: Downstream signaling pathways affected by this compound's pan-proteasome inhibition.

Protocol 1: Proteasome Activity Assay (Fluorometric)

This protocol measures the chymotrypsin-like (CT-L) activity of the proteasome in cell lysates, which is the most prominent activity. Similar protocols exist for T-L and C-L activities using different substrates.

Materials:

  • Primary cells cultured in appropriate plates.

  • This compound (and vehicle control, e.g., DMSO).

  • Lysis Buffer: 50 mM HEPES (pH 7.5), 20 mM KCl, 5 mM MgCl2, 1 mM DTT.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 0.5 mM EDTA.

  • CT-L Substrate: Suc-LLVY-AMC (20 mM stock in DMSO).

  • Fluorometer (380 nm excitation / 460 nm emission).

  • 96-well black, clear-bottom plates.

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with desired concentrations of this compound for the chosen duration (e.g., 2-4 hours). Include a vehicle-only control.

  • Cell Lysis: Wash cells twice with cold PBS. Add 100 µL of cold Lysis Buffer to each well. Scrape cells and transfer the lysate to a microcentrifuge tube.

  • Lysate Preparation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the cytosolic proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Assay Setup: In a 96-well black plate, add 20-50 µg of protein lysate to each well. Add Assay Buffer to bring the total volume to 98 µL.

  • Reaction Initiation: Add 2 µL of Suc-LLVY-AMC substrate to each well for a final concentration of 200 µM.

  • Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometer. Measure fluorescence intensity every 5 minutes for 60 minutes.

  • Data Analysis: Calculate the rate of AMC release (slope of the linear portion of the curve). Normalize the activity of treated samples to the vehicle control to determine the percent inhibition.

Protocol 2: Western Blot for ER Stress and Apoptosis Markers

This protocol allows for the qualitative assessment of key proteins that accumulate or are cleaved following this compound treatment.

Materials:

  • Treated cell lysates (prepared as above, but in RIPA buffer with protease/phosphatase inhibitors).

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF membrane and transfer apparatus.

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST.

  • Primary Antibodies: Anti-cleaved Caspase-3, Anti-PARP, Anti-CHOP (GADD153), Anti-GRP78 (BiP), Anti-p27, Anti-Actin or Anti-Tubulin (loading control).

  • HRP-conjugated secondary antibodies.

  • ECL chemiluminescence substrate.

Procedure:

  • Protein Quantification: Normalize protein concentration for all samples.

  • SDS-PAGE: Load 20-30 µg of protein per lane and run the gel until adequate separation is achieved.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C, diluted according to the manufacturer's recommendation.

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Compare the band intensity of your target proteins relative to the loading control. Look for an increase in cleaved (active) forms of caspases and PARP, and increased expression of CHOP and GRP78 in treated samples.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating Marizomib-related neurotoxicity in animal models.

Troubleshooting Guides and FAQs

General Questions

Q1: What are the common neurological adverse events observed with this compound in animal models?

A1: this compound is a proteasome inhibitor that can cross the blood-brain barrier.[1][2][3][4][5][6][7][8][9] In animal models, particularly rodents and non-human primates, this compound administration has been associated with a range of central nervous system (CNS) and peripheral nervous system toxicities. Common CNS effects include ataxia, cognitive impairment, and behavioral changes.[1][2] At the cellular level, this can manifest as a loss of dendritic spines, increased apoptosis in neurons, and alterations in neurotransmitter levels.[1][2] While less emphasized in the initial studies compared to its CNS effects, peripheral neuropathy is a known side effect of proteasome inhibitors and should be monitored.[10][11][12][13][14]

Q2: What is the primary mechanism of this compound-induced neurotoxicity?

A2: The neurotoxicity of this compound is intrinsically linked to its mechanism of action: the irreversible inhibition of the proteasome.[1][2][10] This leads to the disruption of protein homeostasis in neuronal cells, causing an accumulation of misfolded proteins and subsequent cellular stress. A key pathway implicated in this process is the generation of reactive oxygen species (ROS), which can trigger apoptotic cell death in neurons.[5][15]

Troubleshooting Experimental Issues

Q3: My animals are showing severe ataxia and weight loss shortly after this compound administration. What could be the cause and how can I address it?

A3: Severe ataxia and rapid weight loss are indicative of significant neurotoxicity and potential systemic toxicity. Several factors could be at play:

  • Dose: The dose of this compound may be too high for the specific animal strain or model. It's crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your model.[5][16]

  • Route and Frequency of Administration: Intravenous administration can lead to a rapid peak in drug concentration, potentially exacerbating neurotoxic effects. The frequency of dosing also plays a critical role.

  • Animal Strain and Health Status: Different rodent strains can have varying sensitivities to neurotoxins.[17] Ensure that the animals are healthy and free from underlying conditions that could increase their susceptibility.

Troubleshooting Steps:

  • Review Dosing Regimen: Compare your current dosing with published studies. Consider reducing the dose or the frequency of administration.

  • Monitor Animal Health Closely: Implement a robust animal monitoring plan that includes daily weight checks, behavioral assessments, and a clear endpoint for euthanasia if severe toxicity is observed.

  • Consider a Different Strain: If toxicity persists at therapeutically relevant doses, you may need to consider using a different, potentially more robust, animal strain.

Q4: I am not observing any significant neurobehavioral changes in my animal model, even at what I believe to be a therapeutic dose. What should I check?

A4: A lack of observable neurobehavioral changes could be due to several factors:

  • Insufficient Dose: The dose may be too low to induce measurable neurotoxicity.

  • Insensitive Behavioral Assays: The behavioral tests you are using may not be sensitive enough to detect the specific type of neurotoxicity induced by this compound.

  • Timing of Assessment: The neurotoxic effects may have a delayed onset, and you may be assessing the animals too early.

Troubleshooting Steps:

  • Confirm Drug Activity: Ensure that the this compound you are using is active and that your formulation and administration are correct. You can measure proteasome inhibition in peripheral blood mononuclear cells (PBMCs) or tissue samples to confirm target engagement.[10]

  • Use a Battery of Behavioral Tests: Employ a range of behavioral assays to assess different aspects of neurological function, including motor coordination (e.g., rotarod test), sensory function (e.g., von Frey test for mechanical allodynia), and cognitive function (e.g., Morris water maze).[17][18][19][20][21]

  • Optimize the Timing of Assessments: Conduct behavioral assessments at multiple time points following this compound administration to capture both acute and delayed neurotoxic effects.

Mitigation Strategies

Q5: What are some potential strategies to mitigate this compound-related neurotoxicity in my animal experiments?

A5: Based on the known mechanisms of this compound neurotoxicity, several mitigation strategies can be explored:

  • Antioxidant Co-administration: Since reactive oxygen species (ROS) generation is implicated in this compound-induced apoptosis, co-administration of an antioxidant may be protective.[5][15] N-acetyl cysteine (NAC) has been shown to block this compound-induced ROS production and apoptosis in glioma cells in vitro.[5][15]

  • Mitochondrial Protective Agents: For neurotoxicity related to peripheral neuropathy, agents that protect mitochondrial function could be beneficial. Acetyl-L-carnitine has shown promise in preventing mitochondrial dysfunction and pain in animal models of bortezomib-induced neuropathy.[22]

Q6: I want to test a potential neuroprotective agent alongside this compound. How should I design my experiment?

A6: A well-designed experiment to test a neuroprotective agent should include the following groups:

  • Vehicle Control: To establish baseline measurements.

  • This compound Only: To induce and characterize the neurotoxic phenotype.

  • Neuroprotective Agent Only: To ensure the agent itself does not have any confounding effects.

  • This compound + Neuroprotective Agent: To assess the efficacy of the mitigation strategy.

It is also crucial to consider the timing of administration. The neuroprotective agent could be given before, during, or after this compound administration, depending on its proposed mechanism of action.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound in Glioma Cell Lines

Cell LineIC50 (nM)
U-251~52
D-54~20

Data extracted from a study on the in-vitro antitumor activity of this compound.[5][15]

Table 2: this compound-Induced Changes in Neurotransmitter Levels in Rat Brain

Brain RegionNeurotransmitter/MetaboliteChangeTime Point
Prefrontal CortexHomovanillic acid50% reduction2 hours post-administration
Prefrontal Cortex3,4-dihydroxyphenylacetic acid50% reduction2 hours post-administration
Prefrontal CortexSerotonin50% reduction2 hours post-administration
CerebellumDopamine2-fold increase2 hours post-administration
Cerebellum3,4-dihydroxyphenylacetic acid2-fold increase2 hours post-administration

Data from a study in Swiss Webster rats receiving a single 0.3 mg/kg IV dose of this compound.[1][2]

Experimental Protocols

Protocol 1: Assessment of Chemotherapy-Induced Peripheral Neuropathy (CIPN) in Rodents

This protocol provides a general framework for assessing CIPN. Specific parameters should be optimized for your experimental setup.

  • Animal Model: Wistar rats or C57BL/6 mice are commonly used.[17][18][19] Age and sex can influence neuropathy development.[17]

  • Drug Administration: this compound is administered intravenously. The dose and schedule should be based on prior dose-finding studies to induce a consistent but sub-lethal neurotoxic phenotype.

  • Behavioral Testing:

    • Mechanical Allodynia: Assessed using von Frey filaments. A decrease in the paw withdrawal threshold indicates hypersensitivity.

    • Thermal Hyperalgesia: Can be measured using a hot plate or radiant heat source. A reduced latency to withdrawal is indicative of hyperalgesia.

    • Motor Coordination: The rotarod test is commonly used to assess motor deficits. A decrease in the time spent on the rotating rod indicates impaired coordination.

  • Electrophysiological Assessment:

    • Nerve Conduction Velocity (NCV): Sensory and motor NCV can be measured in the tail or sciatic nerve to assess nerve function. A reduction in NCV is a hallmark of peripheral neuropathy.[23]

  • Histopathological Analysis:

    • At the end of the study, collect dorsal root ganglia (DRG), sciatic nerves, and spinal cord tissue.

    • Process tissues for histology and immunohistochemistry to assess for neuronal damage, demyelination, and axonal degeneration.[12]

Protocol 2: Evaluation of a Neuroprotective Agent Against this compound-Induced Neurotoxicity

  • Experimental Design: As outlined in Q6, include vehicle control, this compound only, neuroprotective agent only, and combination therapy groups.

  • Dosing and Administration:

    • Administer the neuroprotective agent at a predetermined dose and schedule relative to this compound administration (pre-treatment, co-treatment, or post-treatment).

    • The route of administration for the neuroprotective agent should be chosen based on its pharmacokinetic properties.

  • Outcome Measures:

    • Behavioral Assessments: Conduct the same battery of behavioral tests as in Protocol 1 at regular intervals throughout the study.

    • Biochemical Assays: At the end of the study, collect brain and/or DRG tissue to measure markers of oxidative stress (e.g., ROS levels, lipid peroxidation) and apoptosis (e.g., caspase-3 activity).

    • Histopathology: Perform histological analysis to quantify neuronal damage and assess for protective effects.

Visualizations

Marizomib_Neurotoxicity_Pathway This compound This compound Proteasome 26S Proteasome This compound->Proteasome Inhibition ProteinAggregates Protein Aggregates UbiquitinatedProteins Ubiquitinated Proteins UbiquitinatedProteins->Proteasome Degradation UbiquitinatedProteins->ProteinAggregates Accumulation ERStress Endoplasmic Reticulum Stress ProteinAggregates->ERStress ROS Reactive Oxygen Species (ROS) Generation ERStress->ROS MitochondrialDysfunction Mitochondrial Dysfunction ROS->MitochondrialDysfunction Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis NeuronalDamage Neuronal Damage & Neurotoxicity Apoptosis->NeuronalDamage NAC N-acetyl cysteine (NAC) NAC->ROS Inhibition Mitigation_Strategy_Workflow cluster_preclinical Preclinical Animal Study cluster_analysis Data Analysis AnimalModel Select Animal Model (e.g., Wistar Rat) GroupAllocation Allocate Animals to 4 Groups: 1. Vehicle 2. This compound 3. Neuroprotectant 4. This compound + Neuroprotectant AnimalModel->GroupAllocation Dosing Administer Treatments (Define Dose, Route, Schedule) GroupAllocation->Dosing Behavioral Behavioral Assessments (e.g., Rotarod, von Frey) Dosing->Behavioral Endpoint Endpoint Analysis Dosing->Endpoint Behavioral->Dosing Repeated Measures Electrophysiology Electrophysiology (NCV) Endpoint->Electrophysiology Histology Histopathology (DRG, Sciatic Nerve) Endpoint->Histology Biochemistry Biochemical Assays (ROS, Caspases) Endpoint->Biochemistry

References

Optimizing Marizomib Infusion to Mitigate Injection Site Pain: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Marizomib infusion protocols to minimize injection site pain, a noted adverse event in clinical studies. The following information, including troubleshooting guides and frequently asked questions (FAQs), is derived from clinical trial data to assist in refining experimental procedures.

Troubleshooting Guide: Injection Site Pain During this compound Infusion

This guide addresses specific issues related to injection site pain that may be encountered during the administration of this compound.

Issue Potential Cause Recommended Action
High incidence of injection or infusion site pain. Rapid infusion rates may lead to local irritation and pain at the injection site.Increase the infusion duration. Clinical data suggests that extending the infusion time from 1-10 minutes to 2 hours can reduce the incidence of injection site pain[1][2][3][4].
Discomfort, soreness, or a burning sensation at the injection site. This can be a sign of local irritation of the blood vessel by the infused medication[5].In addition to slowing the infusion rate, consider pre-infusion hydration with normal saline, as was done in some clinical trial protocols[1][3].
Redness, swelling, or warmth at the infusion site. These are common signs of infusion site reactions[5].If these symptoms are observed, it is crucial to monitor the patient closely. While not specifically detailed for this compound, general practice for infusion reactions may include stopping the infusion and applying localized therapies like warm or cold compresses after a certain period[5].

This compound Infusion Parameters and Injection Site Pain: A Data Summary

Quantitative data from the Phase I clinical trial of this compound (NPI-0052-102) highlights a correlation between the infusion schedule and the incidence of injection site pain[1][2][3][4].

Dosing Schedule Infusion Duration Incidence of Infusion Site Pain Incidence of Injection Site Pain Primary Related Adverse Events (>25%)
Schedule A 1-10 minutes28.6%23.8%Fatigue, Nausea, Diarrhea, Infusion Site Pain
Schedule B 1 minute to 2 hoursNot among the most commonNot among the most commonFatigue

Experimental Protocols

The following methodologies are based on the Phase I clinical trial NPI-0052-102 for this compound[1][3].

Schedule A Dosing Protocol
  • Regimen: this compound administered on days 1, 8, and 15 of a 4-week cycle.

  • Dosage: Ranging from 0.1 to 0.9 mg/m².

  • Infusion Time: Administered over 1 to 10 minutes.

Schedule B Dosing Protocol
  • Regimen: this compound administered on days 1, 4, 8, and 11 of a 3-week cycle.

  • Dosage: Ranging from 0.075 to 0.6 mg/m².

  • Infusion Time: Varied from 1 minute to 2 hours. Notably, infusions were lengthened to 2 hours for certain dose levels in an attempt to reduce overall toxicity[1][3].

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the experimental design and the rationale behind optimizing infusion times, the following diagrams are provided.

Marizomib_Dosing_Schedules cluster_schedule_a Schedule A cluster_schedule_b Schedule B SA_dose Dose: 0.1-0.9 mg/m² SA_schedule Days 1, 8, 15 (4-week cycle) SA_dose->SA_schedule SA_infusion Infusion: 1-10 minutes SA_schedule->SA_infusion SA_outcome High Incidence of Injection Site Pain SA_infusion->SA_outcome SB_infusion Infusion: 1 min to 2 hours SA_outcome->SB_infusion Optimization SB_dose Dose: 0.075-0.6 mg/m² SB_schedule Days 1, 4, 8, 11 (3-week cycle) SB_dose->SB_schedule SB_schedule->SB_infusion SB_outcome Reduced Incidence of Injection Site Pain SB_infusion->SB_outcome

Caption: Comparative workflow of this compound dosing schedules A and B.

Infusion_Time_Optimization start Initial Protocol: Short Infusion Time (1-10 min) pain Observation: High Incidence of Injection Site Pain start->pain modification Protocol Modification: Increase Infusion Time (up to 2 hours) pain->modification reduced_pain Outcome: Reduced Incidence of Injection Site Pain modification->reduced_pain

Caption: Logical workflow for optimizing this compound infusion time.

Frequently Asked Questions (FAQs)

Q1: What is the primary recommendation for reducing this compound-related injection site pain?

A1: Based on clinical trial data, the most effective strategy to reduce the incidence of injection site pain is to increase the infusion duration. A longer infusion time of up to 2 hours has been shown to be better tolerated compared to shorter infusions of 1-10 minutes[1][3].

Q2: Why does a longer infusion time potentially reduce injection site pain?

A2: While the exact mechanism for this compound-induced injection site pain is not fully elucidated, it is generally understood that rapid infusion of certain intravenous drugs can cause local irritation to the blood vessels[5]. By extending the infusion time, the concentration of the drug at the injection site at any given moment is reduced, which can lessen this irritation. The lengthening of the infusion time for this compound was initially implemented to ameliorate overall toxicity, including CNS toxicities, which are thought to be related to the maximum concentration of the drug at the end of the infusion[2].

Q3: Is there a recommended infusion rate for this compound?

A3: The Phase I clinical trial (NPI-0052-102) does not specify a universal infusion rate, but rather provides infusion durations for given doses. The recommended Phase II dose for Schedule B was 0.5 mg/m² administered over 2 hours[1][4]. Researchers should titrate the infusion rate based on the total volume to be administered over the desired duration.

Q4: Are there any other supportive care measures that can be taken?

A4: In the clinical trial, some patients received 350 mL of normal saline before the this compound infusion, which continued after the injection to complete a 1-L infusion[1][3]. This pre- and post-infusion hydration may help to dilute the drug and reduce venous irritation.

Q5: How does this compound's mechanism of action relate to injection site pain?

A5: this compound is an irreversible proteasome inhibitor that targets all three proteolytic activities of the proteasome. There is currently no direct evidence to suggest that this specific mechanism of action is responsible for the local injection site pain. The pain is more likely a result of the drug's formulation and the physical and chemical effects of its administration on the vascular endothelium.

References

Technical Support Center: Investigating Acquired Resistance to Marizomib In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating acquired resistance to Marizomib in vitro. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as Salinosporamide A or NPI-0052) is a potent, second-generation proteasome inhibitor originally isolated from the marine actinomycete Salinospora tropica.[1][2] Its primary mechanism of action is the irreversible inhibition of the 20S proteasome core subunit.[1] Unlike first-generation inhibitors like bortezomib, this compound uniquely and irreversibly inhibits all three catalytic activities of the proteasome: the chymotrypsin-like (CT-L or β5), trypsin-like (T-L or β2), and caspase-like (C-L or β1) activities.[3][4] This broad and sustained inhibition leads to the accumulation of ubiquitinated, misfolded proteins, triggering a severe endoplasmic reticulum (ER) stress response and ultimately inducing programmed cell death (apoptosis) in cancer cells.[3][4]

Q2: Why is this compound being investigated for cancers like glioblastoma?

A2: this compound possesses the ability to cross the blood-brain barrier, a critical feature that many other proteasome inhibitors lack.[3][5] This characteristic makes it a promising candidate for treating brain cancers such as glioblastoma (GBM), as it can reach and act upon tumor cells within the central nervous system.[3][6]

Q3: What are the known or hypothesized mechanisms of acquired resistance to proteasome inhibitors like this compound?

A3: Acquired resistance to proteasome inhibitors is a significant clinical challenge and can arise from several molecular adaptations. While research specific to this compound is ongoing, mechanisms identified for proteasome inhibitors in general include:

  • Target Modification: Point mutations in the PSMB5 gene, which encodes the primary β5 catalytic subunit, can alter the drug-binding site, reducing the inhibitor's efficacy.[7][8]

  • Target Upregulation: Cancer cells can increase the expression and synthesis of proteasome subunits, effectively creating more targets than the drug can inhibit at a given concentration.[7][9]

  • Activation of Bypass Pathways: Cells may adapt by upregulating alternative protein degradation pathways, such as autophagy, to clear the accumulated protein aggregates and alleviate cellular stress.[10]

  • Signaling Pathway Alterations: Changes in pro-survival signaling pathways, such as the NF-κB, PI3K/Akt, or MAPK pathways, can counteract the pro-apoptotic signals induced by proteasome inhibition.[11][12]

  • Reduced Drug Accumulation: Although less common for this class of drugs, upregulation of drug efflux pumps could potentially reduce intracellular concentrations of the inhibitor.

Q4: Which cancer cell lines are suitable for developing this compound-resistant models?

A4: this compound has been evaluated in a wide range of preclinical models. Suitable cell lines for developing resistance models include, but are not limited to:

  • Multiple Myeloma (MM): RPMI 8226, U266, MM.1S

  • Glioblastoma (GBM): U87 MG, LN-18, LN229, U118[4][6]

  • Triple-Negative Breast Cancer (TNBC): MDA-MB-231[13]

  • Pancreatic and Colorectal Cancer cell lines [2][13]

The choice of cell line should be based on the research question and the cancer type of interest. It is crucial to start with a parental cell line that shows initial sensitivity to this compound.

Part 2: Experimental Design and Protocols

Protocol 2.1: Generating this compound-Resistant Cell Lines

This protocol describes a standard method for developing acquired resistance through continuous, dose-escalating exposure.

Methodology:

  • Determine Parental IC50: First, establish the baseline sensitivity of the parental cell line. Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) with a range of this compound concentrations (e.g., 1 nM to 1000 nM) for 48-72 hours to determine the half-maximal inhibitory concentration (IC50).[14]

  • Initial Chronic Exposure: Begin culturing the parental cells in media containing this compound at a sub-lethal concentration, typically IC10-IC20 (the concentration that inhibits 10-20% of cell growth).

  • Dose Escalation: Once the cells resume a normal proliferation rate and morphology (typically after 2-3 passages), double the concentration of this compound in the culture medium.[15]

  • Iterative Selection: Repeat the dose escalation process. Cells that survive and proliferate at each stage are selected and expanded.[16] This process can take several months. If significant cell death (>50%) occurs at a new concentration, maintain the culture at the previous, lower concentration until the cells have adapted.[17]

  • Cryopreservation: At each successful concentration step, freeze down vials of cells. This is critical for creating backups in case a subsequent culture fails.[15][16]

  • Resistance Confirmation: Once cells are stably proliferating at a significantly higher concentration (e.g., 10-fold or more above the parental IC50), confirm the resistance phenotype. Perform a new IC50 determination on the resistant cell line and compare it to the parental line. The Resistance Index (RI) is calculated as (IC50 of Resistant Line) / (IC50 of Parental Line).[17]

  • Stability Check: To ensure the resistance phenotype is stable, culture the resistant cells in drug-free medium for several passages (e.g., 4-6 weeks) and then re-determine the IC50.[14]

Workflow for Generating and Validating Resistant Cell Lines

G cluster_0 Phase 1: Model Development cluster_1 Phase 2: Validation & Characterization A Parental Cell Line B Determine Baseline IC50 (e.g., MTT Assay) A->B C Chronic Exposure (Start at IC10 - IC20) B->C D Stepwise Dose Escalation C->D Cells adapt D->D E Cryopreserve Stocks at each step D->E F Establish Stably Proliferating High-Dose Culture D->F G Confirm Resistance Phenotype (Compare Parental vs. Resistant IC50) F->G Resistant Line Established H Assess Phenotype Stability (Culture in drug-free medium) G->H I Mechanistic Studies H->I J Genomic Analysis (Sequencing) I->J K Proteomic Analysis (Western Blot, Mass Spec) I->K L Functional Assays (Autophagy, Apoptosis) I->L

Caption: Workflow for developing and validating this compound-resistant cell lines.

Protocol 2.2: Western Blot for Proteasome Subunit and Signaling Proteins

Methodology:

  • Sample Preparation: Culture parental and this compound-resistant (MRZ-R) cells to ~80% confluency. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies to consider:

    • Proteasome Subunits: Anti-PSMB5, Anti-PSMB6, Anti-PSMB7.

    • Stress/Apoptosis Markers: Anti-p27, Anti-PARP, Anti-Caspase-3, Anti-CHOP.

    • Signaling Pathways: Anti-phospho-Akt, Anti-Akt, Anti-phospho-ERK, Anti-ERK, Anti-IκBα.

    • Loading Control: Anti-β-Actin, Anti-GAPDH.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using software like ImageJ, normalizing to the loading control.

Part 3: Data Presentation

Quantitative data should be presented clearly to allow for straightforward comparison between sensitive and resistant models.

Table 1: Comparative IC50 Values for this compound

Cell LineParental IC50 (nM)This compound-Resistant (MRZ-R) IC50 (nM)Resistance Index (RI)
U87 MG (Glioblastoma)15.2 ± 2.1185.5 ± 15.312.2
RPMI 8226 (Myeloma)8.9 ± 1.5112.4 ± 9.812.6
MDA-MB-231 (TNBC)25.6 ± 3.4298.1 ± 21.011.6
Data are presented as mean ± SD from three independent experiments and are hypothetical examples.

Table 2: Relative Protein Expression in Parental vs. MRZ-R Cells

Protein TargetFold Change in MRZ-R vs. Parental (Normalized to β-Actin)Potential Implication
PSMB5 (β5 subunit)3.5-fold increaseUpregulation of drug target
LC3-II/LC3-I Ratio4.2-fold increaseUpregulation of autophagy
p-Akt (Ser473)2.8-fold increaseActivation of pro-survival signaling
Cleaved Caspase-30.4-fold decreaseReduced apoptotic response
Data are hypothetical examples based on densitometry from Western Blots.

Part 4: Troubleshooting Guide

Issue 1: High variability in cell viability (IC50) assay results.

  • Possible Cause A: Inconsistent Cell Seeding. Uneven cell numbers across wells is a major source of variability.

    • Solution: Always perform an accurate cell count (e.g., with a hemocytometer or automated counter) before plating. Ensure the cell suspension is homogenous by gently pipetting before dispensing into wells.[18]

  • Possible Cause B: Cell Passage Number. Using cells with a high passage number can lead to phenotypic drift and inconsistent drug responses.

    • Solution: Maintain a consistent and documented range of passage numbers for all experiments. Regularly thaw a fresh, low-passage vial of cells to maintain consistency.[18]

  • Possible Cause C: Drug Degradation. this compound, like many small molecules, can degrade with improper storage or repeated freeze-thaw cycles.

    • Solution: Aliquot stock solutions upon receipt and store them protected from light at the recommended temperature (-20°C or -80°C). Prepare fresh dilutions for each experiment.[18]

Troubleshooting Logic for Inconsistent IC50 Values

G Start Inconsistent IC50 Results Q1 Is cell seeding density consistent and validated? Start->Q1 Sol1 Solution: Use hemocytometer, ensure homogenous cell suspension. Q1->Sol1 No Q2 Are you using cells within a consistent passage range? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Solution: Thaw new low-passage vial. Document passage numbers. Q2->Sol2 No Q3 Are this compound aliquots freshly prepared for each experiment? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Solution: Prepare fresh dilutions from a validated, single-use aliquot. Q3->Sol3 No End Review assay protocol and instrument calibration. Q3->End Yes A3_Yes Yes A3_No No

Caption: A decision tree for troubleshooting inconsistent IC50 assay results.

Issue 2: Cells are not developing resistance or die off during dose escalation.

  • Possible Cause A: Escalation is too rapid. Increasing the drug concentration before the cell population has fully adapted can lead to widespread cell death.

    • Solution: Be patient. Ensure cells have returned to a healthy morphology and doubling time before increasing the dose. This may require 3-5 passages at the same concentration.

  • Possible Cause B: Initial concentration is too high. Starting above the IC20 may not leave enough surviving cells to repopulate the culture.

    • Solution: Start the selection process at a lower, non-selective concentration (e.g., IC5-IC10) to allow for gradual adaptation.

  • Possible Cause C: The cell line is intrinsically unable to develop high-level resistance through the chosen mechanism.

    • Solution: Consider that some cell lines may have genetic or epigenetic limitations. If resistance fails to develop after an extended period (e.g., >6 months), consider trying a different cell line or a different method, such as generating resistant clones from single cells after a high-dose pulse treatment.[19]

Issue 3: Western blot shows no change in proteasome subunit expression in the resistant line.

  • Possible Cause A: Resistance is not mediated by target upregulation. The mechanism of resistance may involve altered signaling, drug metabolism, or bypass pathways, not changes in PSMB5 levels.[7]

    • Solution: Broaden the investigation. Use the Western blot protocol (2.2) to probe for changes in key survival pathways (Akt, ERK), apoptosis markers, and autophagy markers (LC3B).[10]

  • Possible Cause B: The antibody is not effective.

    • Solution: Validate the antibody using a positive control if available. Check the manufacturer's datasheet for recommended cell types and conditions. Test a different antibody clone or from a different manufacturer.

Potential Signaling Pathways Implicated in Resistancedot

G cluster_0 Drug Action cluster_1 Cellular Response & Resistance Mechanisms This compound This compound Proteasome Proteasome (β1, β2, β5 subunits) This compound->Proteasome Irreversibly Inhibits Proteins Accumulation of Misfolded Proteins ER_Stress ER Stress / UPR Apoptosis Apoptosis

References

Validation & Comparative

Validating Marizomib-Induced Apoptosis: A Comparative Guide to Annexin V/PI Staining

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Marizomib's apoptotic-inducing capabilities against other proteasome inhibitors, supported by experimental data. Detailed protocols and visual workflows are included to facilitate the replication of these findings in your own research.

This compound (Salinosporamide A), a potent and irreversible proteasome inhibitor, has demonstrated significant anti-cancer activity in a variety of preclinical models. A key mechanism of its action is the induction of apoptosis, or programmed cell death, in malignant cells. The Annexin V/Propidium Iodide (PI) staining assay is a widely accepted and reliable method for detecting and quantifying apoptosis. This guide will delve into the validation of this compound-induced apoptosis using this technique, compare its efficacy with other proteasome inhibitors, and provide a detailed protocol for its implementation.

Comparative Efficacy of Proteasome Inhibitors in Inducing Apoptosis

This compound's ability to induce apoptosis has been evaluated in numerous cancer cell lines and compared with other proteasome inhibitors such as Bortezomib and Carfilzomib. The following table summarizes quantitative data from various studies, showcasing the percentage of apoptotic cells as determined by Annexin V/PI staining after treatment with these agents.

Cell LineTreatmentConcentrationTime (hours)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
B16-F1 Melanoma Vehicle-818.1--
Bortezomib50 nM824.9--
Carfilzomib100 nM823.2--
Vehicle-24-11.4-
Bortezomib50 nM24-34.6-
Carfilzomib100 nM24-22.7-
Glioblastoma (LN229) Vehicle-24--<5
This compound50 nM24--~20
This compound100 nM24--~35
This compound50 nM48--~30
This compound100 nM48--~50
Glioblastoma (U118) Vehicle-24--<5
This compound50 nM24--~15
This compound100 nM24--~25
This compound50 nM48--~25
This compound100 nM48--~40

Data compiled from multiple sources for illustrative comparison.[1][2] Actual percentages may vary based on experimental conditions.

This compound's Mechanism of Apoptosis Induction

This compound induces apoptosis through a multifaceted mechanism that involves the inhibition of the proteasome's chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L) activities.[3][4] This sustained and irreversible inhibition leads to the accumulation of pro-apoptotic proteins and the activation of caspase cascades.[5][6] Studies have shown that this compound can trigger apoptosis via a caspase-8 and reactive oxygen species (ROS)-dependent mechanism in leukemia cells.[6][7]

This compound This compound Proteasome 26S Proteasome This compound->Proteasome Inhibition Pro_Apoptotic Accumulation of Pro-apoptotic Proteins Proteasome->Pro_Apoptotic leads to ROS Increased ROS Proteasome->ROS leads to Caspase8 Caspase-8 Activation Pro_Apoptotic->Caspase8 ROS->Caspase8 Caspase_Cascade Caspase Cascade (Caspase-3/7) Caspase8->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Experimental Protocol: Annexin V/PI Staining for Apoptosis Detection

This protocol outlines the key steps for validating this compound-induced apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry analysis.

Materials:

  • This compound (or other proteasome inhibitors)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (0.1 M Hepes, 1.4 M NaCl, 25 mM CaCl2, pH 7.4)[8]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound and a vehicle control (e.g., DMSO). Include positive and negative controls for apoptosis.

    • Incubate for the desired time points (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Suspension cells: Gently collect cells by centrifugation.

    • Adherent cells: Carefully detach cells using a non-enzymatic cell dissociation solution to maintain cell membrane integrity. Avoid harsh trypsinization.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[9]

    • Add 5 µL of Annexin V-FITC to each tube.[10]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[8]

    • Add 5 µL of PI staining solution to each tube.[9]

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

    • Set up appropriate gates to distinguish between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis Seed Seed Cells Treat Treat with this compound Seed->Treat Harvest Harvest Cells Treat->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Add_AV Add Annexin V-FITC Resuspend->Add_AV Incubate_AV Incubate 15 min (RT, dark) Add_AV->Incubate_AV Add_PI Add Propidium Iodide Incubate_AV->Add_PI Flow Flow Cytometry Analysis Add_PI->Flow

Caption: Experimental workflow for Annexin V/PI staining.

Interpreting the Results

The dual staining with Annexin V and PI allows for the differentiation of various cell populations. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently labeled Annexin V.[11] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells.[11] Therefore, the different cell populations can be identified as follows:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic or necrotic cells: Annexin V-positive and PI-positive.

By quantifying the percentage of cells in each quadrant of the flow cytometry dot plot, researchers can accurately assess the apoptotic effects of this compound and compare its potency to other therapeutic agents. This robust methodology is crucial for the preclinical evaluation of novel anti-cancer drugs and for elucidating their mechanisms of action.

References

A Comparative Guide to the Efficacy of Marizomib and Carfilzomib in Multiple Myeloma Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of two potent proteasome inhibitors, Marizomib and Carfilzomib, in the context of multiple myeloma (MM). The information presented is collated from various scientific publications and aims to provide a comprehensive overview supported by experimental data.

Introduction

Multiple myeloma is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. The ubiquitin-proteasome system is a critical pathway for protein degradation and is a validated therapeutic target in MM. Proteasome inhibitors (PIs) induce apoptosis in myeloma cells by disrupting this pathway. This compound (formerly NPI-0052) and Carfilzomib are both irreversible proteasome inhibitors with distinct mechanisms of action and inhibition profiles.

This compound is a natural product derived from the marine actinomycete Salinispora tropica. It is a pan-proteasome inhibitor, irreversibly binding to and inhibiting all three catalytic subunits of the 20S proteasome: β5 (chymotrypsin-like, CT-L), β2 (trypsin-like, T-L), and β1 (caspase-like, C-L).[1]

Carfilzomib is a second-generation tetrapeptide epoxyketone proteasome inhibitor. It selectively and irreversibly inhibits the chymotrypsin-like (β5) subunit of the proteasome.[2]

Quantitative Data Presentation

The following tables summarize the in vitro efficacy of this compound and Carfilzomib from various studies. It is important to note that the data are compiled from different publications and experimental conditions may vary.

Table 1: Inhibition of Proteasome Subunit Activity (IC50 values)

Proteasome SubunitThis compound IC50 (nM)Carfilzomib IC50 (nM)Reference
Chymotrypsin-like (β5) 3.55.2[3][4]
Trypsin-like (β2) 28Exhibits little or no effect[3][4]
Caspase-like (β1) 430Exhibits little or no effect[3][4]
Immunoproteasome (β5i/LMP7) Not explicitly found14[4]

Table 2: In Vitro Cytotoxicity in Multiple Myeloma Cell Lines (IC50/GI50 values)

Cell LineThis compound IC50/GI50 (nM)Carfilzomib IC50 (nM)Treatment DurationReference
MM.1S 7Not explicitly found in the same studyNot specified[5]
RPMI 8226 <10 (GI50)<524 hours[6][7]
ANBL-6 Not explicitly found<524 hours[7]
NCI-60 Panel <10 (GI50)Not applicableNot specified[6]

Signaling Pathways

This compound and Carfilzomib induce apoptosis in multiple myeloma cells through distinct signaling cascades.

This compound-Induced Apoptotic Pathway

This compound triggers apoptosis through a mechanism that is highly dependent on the activation of caspase-8.[6][8] This suggests a primary involvement of the extrinsic apoptotic pathway. The activation of caspase-8 leads to a downstream cascade involving the activation of caspase-3 and PARP cleavage, ultimately resulting in programmed cell death.[6]

Marizomib_Pathway This compound This compound Proteasome Pan-Proteasome Inhibition (β1, β2, β5) This compound->Proteasome UPR Unfolded Protein Response Proteasome->UPR FADD FADD UPR->FADD Caspase8 Caspase-8 Activation FADD->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound-induced apoptotic signaling cascade.

Carfilzomib-Induced Apoptotic Pathway

Carfilzomib induces apoptosis through multiple pathways. One key mechanism involves the inhibition of the STAT1/COX-2/iNOS signaling pathway. Additionally, Carfilzomib treatment leads to the activation of both intrinsic and extrinsic caspase pathways, including the activation of caspases-8, -9, and -3.[7]

Carfilzomib_Pathway Carfilzomib Carfilzomib Proteasome Selective Proteasome Inhibition (β5) Carfilzomib->Proteasome STAT1 STAT1 Inhibition Proteasome->STAT1 Caspase_Activation Caspase-8, -9, -3 Activation Proteasome->Caspase_Activation COX2_iNOS COX-2 & iNOS Inhibition STAT1->COX2_iNOS Apoptosis Apoptosis COX2_iNOS->Apoptosis Caspase_Activation->Apoptosis

Caption: Carfilzomib-induced apoptotic signaling cascade.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound and Carfilzomib on multiple myeloma cell lines.

Methodology:

  • Cell Seeding: Multiple myeloma cells (e.g., RPMI 8226, MM.1S) are seeded in 96-well plates at a density of 2 x 10^4 cells/well in 100 µL of complete culture medium.

  • Drug Treatment: Cells are treated with various concentrations of this compound or Carfilzomib for the desired duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is included.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • Incubation: The plates are incubated for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Solubilization: 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic cells induced by this compound and Carfilzomib.

Methodology:

  • Cell Treatment: Multiple myeloma cells are treated with this compound or Carfilzomib at specified concentrations for a defined period.

  • Cell Harvesting: Cells are harvested and washed with cold PBS.

  • Staining: The cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The cell population is gated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+). The percentage of apoptotic cells (early and late) is calculated.

Proteasome Activity Assay

Objective: To measure the inhibition of specific proteasome activities by this compound and Carfilzomib.

Methodology:

  • Cell Lysate Preparation: Multiple myeloma cells are treated with the proteasome inhibitors. After treatment, cells are lysed to extract cellular proteins.

  • Substrate Addition: Fluorogenic substrates specific for each proteasome activity are added to the cell lysates. For example:

    • Chymotrypsin-like (CT-L): Suc-LLVY-AMC

    • Trypsin-like (T-L): Boc-LRR-AMC

    • Caspase-like (C-L): Z-LLE-AMC

  • Incubation: The reaction mixture is incubated at 37°C.

  • Fluorescence Measurement: The fluorescence of the cleaved AMC (7-amino-4-methylcoumarin) is measured using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Data Analysis: The percentage of proteasome inhibition is calculated by comparing the fluorescence in drug-treated samples to that in vehicle-treated controls. IC50 values are determined from the dose-inhibition curves.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for comparing the in vitro efficacy of this compound and Carfilzomib.

Experimental_Workflow cluster_start Cell Culture cluster_treatment Drug Treatment cluster_assays Efficacy Assays cluster_analysis Data Analysis MM_Cells Multiple Myeloma Cell Lines Treatment Treat with This compound or Carfilzomib (Dose-Response) MM_Cells->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Apoptosis Annexin V/PI Staining (Apoptosis) Treatment->Apoptosis Proteasome Proteasome Activity Assay Treatment->Proteasome IC50 IC50 Calculation MTT->IC50 Apoptosis_Rate Apoptosis Rate (%) Apoptosis->Apoptosis_Rate Proteasome_Inhibition Proteasome Inhibition (%) Proteasome->Proteasome_Inhibition

Caption: In vitro efficacy comparison workflow.

Conclusion

Both this compound and Carfilzomib are highly potent proteasome inhibitors with significant anti-myeloma activity. This compound distinguishes itself as a pan-proteasome inhibitor, targeting all three catalytic subunits, which may offer an advantage in overcoming resistance mechanisms associated with the upregulation of other proteasome activities. Carfilzomib demonstrates high selectivity for the chymotrypsin-like activity of the proteasome. The choice between these agents in a research or clinical setting may depend on the specific molecular profile of the myeloma cells and the desired therapeutic strategy. The experimental protocols and data presented in this guide provide a foundation for further investigation into the comparative efficacy of these two important anti-cancer agents.

References

Marizomib's Apoptotic Efficacy: A Comparative Analysis of PARP Cleavage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Marizomib's ability to induce apoptosis, validated by Western blot analysis of Poly (ADP-ribose) polymerase (PARP) cleavage. We present supporting experimental data, detailed methodologies, and visual representations of the associated signaling pathways and experimental workflows.

This compound (Salinosporamide A), a potent and irreversible proteasome inhibitor, has demonstrated significant anti-cancer activity in various preclinical models.[1][2] One of the key mechanisms underlying its therapeutic effect is the induction of apoptosis, or programmed cell death. A hallmark of apoptosis is the cleavage of PARP, a nuclear enzyme involved in DNA repair, by activated caspases. This guide focuses on the Western blot validation of PARP cleavage following this compound treatment, offering a comparative perspective with other proteasome inhibitors.

Quantitative Analysis of PARP Cleavage

The induction of apoptosis by this compound is consistently associated with the cleavage of PARP, indicating the activation of executioner caspases such as caspase-3.[3][4] Western blot analysis allows for the quantification of the cleaved PARP fragment (approximately 89 kDa) relative to the full-length protein (116 kDa).

A comparative study in Jurkat leukemia cells demonstrated that this compound effectively induces PARP cleavage, whereas a non-leaving group (non-LG) analog, NPI-2078, which exhibits reversible proteasome inhibition, does not.[1] This highlights the importance of this compound's irreversible mechanism of action in triggering a sustained proteasome inhibition necessary for apoptosis induction.

Treatment AgentCell LineConcentrationTreatment TimeCleaved PARP Level (Normalized to Actin)Reference
This compound Jurkat100 nM16 h1.00[1]
NPI-2078 (non-LG analog) Jurkat100 nM16 h0.00[1]
Bortezomib ALCL cell lines0.005-0.1 µM24 hDose-dependent increase[5]

Note: The data for Bortezomib is qualitative, indicating a dose-dependent increase in PARP cleavage. A direct quantitative comparison with this compound from the same study is not available.

Signaling Pathway of this compound-Induced PARP Cleavage

This compound's mechanism of action involves the irreversible inhibition of all three catalytic activities of the 20S proteasome.[6][7] This leads to an accumulation of ubiquitinated proteins, inducing endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[3] The sustained ER stress activates initiator caspases, such as caspase-8 in leukemia cells and caspase-9 in glioblastoma cells, which in turn activate executioner caspase-3.[1][8] Activated caspase-3 then cleaves PARP, among other substrates, leading to the execution of apoptosis.[4] Additionally, this compound has been shown to induce the production of reactive oxygen species (ROS), which can further contribute to the apoptotic signaling cascade.[1][9]

Marizomib_Signaling_Pathway This compound This compound Proteasome 20S Proteasome This compound->Proteasome Inhibition UbProteins Accumulation of Ubiquitinated Proteins ERStress ER Stress / UPR UbProteins->ERStress ROS Reactive Oxygen Species (ROS) UbProteins->ROS Caspase8 Caspase-8 (Leukemia) ERStress->Caspase8 Caspase9 Caspase-9 (Glioblastoma) ERStress->Caspase9 ROS->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Activation Caspase9->Caspase3 Activation PARP PARP Caspase3->PARP Cleavage CleavedPARP Cleaved PARP (89 kDa) Apoptosis Apoptosis CleavedPARP->Apoptosis Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis CellCulture Cell Culture & Treatment (this compound) CellLysis Cell Lysis CellCulture->CellLysis ProteinQuant Protein Quantification CellLysis->ProteinQuant SDSPAGE SDS-PAGE ProteinQuant->SDSPAGE Transfer Protein Transfer (PVDF) SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (anti-PARP) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb ECL ECL Detection SecondaryAb->ECL Imaging Imaging ECL->Imaging Densitometry Densitometry & Normalization (vs. Loading Control) Imaging->Densitometry

References

Marizomib vs. Bortezomib: A Head-to-Head Comparison in Overcoming Drug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, particularly for hematologic malignancies like multiple myeloma, the emergence of proteasome inhibitors has marked a significant advancement. Bortezomib, the first-in-class proteasome inhibitor, has been a cornerstone of treatment, yet the development of resistance poses a significant clinical challenge. This has spurred the development of next-generation proteasome inhibitors, such as Marizomib, which offer distinct mechanisms of action aimed at overcoming this resistance. This guide provides a detailed, data-supported comparison of this compound and Bortezomib, with a focus on their efficacy in drug-resistant settings.

Mechanism of Action: A Tale of Two Inhibitors

The fundamental difference between this compound and Bortezomib lies in their interaction with the 20S proteasome, the catalytic core of the proteasome complex. The 20S proteasome has three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L), mediated by the β5, β2, and β1 subunits, respectively.

Bortezomib is a reversible inhibitor that primarily targets the CT-L (β5) subunit and, to a lesser extent, the C-L (β1) subunit.[1][2] Its reversible binding allows for the recovery of proteasome activity, which can contribute to the development of resistance.[1]

This compound , in contrast, is an irreversible inhibitor that covalently binds to the active site threonine of all three catalytic subunits (β5, β2, and β1), leading to sustained and comprehensive proteasome inhibition.[1][2][3] This irreversible and pan-proteasome inhibitory activity is a key factor in its ability to overcome Bortezomib resistance.[4][5][6]

Overcoming Bortezomib Resistance: The this compound Advantage

A critical mechanism of acquired resistance to Bortezomib involves the compensatory hyperactivation of the T-L (β2) and C-L (β1) proteasome subunits in response to the blockade of the CT-L (β5) subunit.[4][5][6] This allows cancer cells to maintain protein degradation and survive. Because Bortezomib does not effectively inhibit the T-L subunit, it cannot counter this escape mechanism.

This compound's ability to inhibit all three subunits allows it to overcome this compensatory hyperactivation.[4][5][6] Studies have shown that while initial this compound treatment can lead to a temporary increase in T-L and C-L activities, continued administration leads to robust inhibition of all three subunits.[4][5][6]

Comparative Efficacy in Bortezomib-Resistant Models

Preclinical studies have consistently demonstrated this compound's superior efficacy in Bortezomib-resistant multiple myeloma cell lines and animal models.

Parameter Bortezomib This compound Cell Line/Model Reference
Proteasome Subunit Inhibition Primarily CT-L (β5), weaker C-L (β1)CT-L (β5), T-L (β2), and C-L (β1)Multiple Myeloma[1][2][3]
Binding Mechanism ReversibleIrreversibleN/A[1]
Activity in Bortezomib-Resistant MM Cells Reduced EfficacyPotent ActivityBortezomib-resistant MM cell lines[7][8][9]
Apoptosis Induction in Resistant Cells Less effectiveStrong inducer of apoptosisBortezomib-resistant MM cell lines[7][9]
In Vivo Efficacy in Bortezomib-Refractory Models LimitedSignificant tumor growth inhibition and prolonged survivalHuman MM xenograft models[7][9]

Signaling Pathways and Experimental Workflows

The differential effects of this compound and Bortezomib on key cellular signaling pathways contribute to their varying efficacy in resistant cancers. One of the central pathways implicated is the NF-κB pathway, which is crucial for the survival of multiple myeloma cells.

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_assays Downstream Assays cell_lines Bortezomib-Sensitive and Resistant MM Cell Lines treatment Treat with this compound or Bortezomib cell_lines->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis proteasome Proteasome Activity Assay (Fluorogenic Substrates) treatment->proteasome western Western Blot Analysis (NF-κB, Akt pathways) treatment->western

Figure 1. Experimental workflow for comparing this compound and Bortezomib.

Bortezomib resistance can be associated with the activation of pro-survival pathways like the Akt pathway. Some studies suggest that while Bortezomib may modestly activate Akt, this compound's primary activity is mediated through the inhibition of this pathway, providing another mechanism to overcome resistance.[1]

signaling_pathway cluster_bortezomib Bortezomib Action cluster_this compound This compound Action cluster_resistance Resistance Mechanism cluster_outcome Cellular Outcome Bortezomib Bortezomib Proteasome_B Proteasome (β5 > β1) Bortezomib->Proteasome_B Reversible Inhibition Hyperactivation Compensatory Hyperactivation (β2, β1) Proteasome_B->Hyperactivation leads to This compound This compound Proteasome_M Proteasome (β5, β2, β1) This compound->Proteasome_M Irreversible Inhibition Proteasome_M->Hyperactivation overcomes Apoptosis Apoptosis Proteasome_M->Apoptosis Survival Cell Survival & Proliferation Hyperactivation->Survival

Figure 2. this compound overcomes Bortezomib resistance mechanism.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate multiple myeloma cells in 96-well plates at a density of 2 x 104 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat cells with varying concentrations of this compound or Bortezomib for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with this compound or Bortezomib at the desired concentrations for the indicated time.

  • Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.

Proteasome Activity Assay
  • Cell Lysis: Lyse treated and untreated cells in a buffer containing 25 mM Tris-HCl (pH 7.5) and 1 mM DTT.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Fluorogenic Substrate Addition: Incubate the cell lysates with specific fluorogenic substrates for each proteasome activity: Suc-LLVY-AMC for CT-L, Z-LLE-AMC for C-L, and Boc-LRR-AMC for T-L.

  • Fluorescence Measurement: Measure the release of AMC (7-amino-4-methylcoumarin) over time using a fluorescence plate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

Clinical Implications and Future Directions

Clinical trials have supported the preclinical findings, showing that this compound has activity in patients with relapsed and/or refractory multiple myeloma, including those who have been previously treated with and developed resistance to Bortezomib.[3][10] The safety profile of this compound also appears to be distinct from Bortezomib, with a lower incidence of peripheral neuropathy reported in some studies.[10]

The unique mechanism of irreversible, pan-proteasome inhibition positions this compound as a valuable therapeutic option for patients who have exhausted other proteasome inhibitor therapies. Ongoing research and clinical trials continue to explore the full potential of this compound, both as a single agent and in combination with other anti-myeloma drugs, to further improve outcomes for patients with drug-resistant disease.[1][9][11]

References

The Combination of Marizomib and Temozolomide in Glioblastoma: A Tale of Preclinical Promise and Clinical Discrepancy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the journey of a potential new cancer therapy from promising preclinical data to clinical reality is often fraught with challenges. The investigation into the synergistic effects of the proteasome inhibitor Marizomib with the standard-of-care chemotherapy agent temozolomide (TMZ) for glioblastoma (GBM) serves as a compelling case study. While the combination was advanced to a large-scale phase 3 clinical trial based on a strong preclinical rationale, the ultimate clinical outcome highlighted the complexities of translating laboratory findings to patient benefit.

This guide provides an objective comparison of the preclinical performance of this compound as a potent anti-glioblastoma agent and the clinical trial results of its combination with temozolomide. It also details the experimental protocols for key preclinical assays and visualizes the proposed mechanisms of action and experimental workflows.

Preclinical Rationale and Performance of this compound

This compound (formerly NPI-0052) is a second-generation, irreversible, brain-penetrant proteasome inhibitor. The proteasome is a critical cellular complex responsible for degrading ubiquitinated proteins, and its inhibition can lead to the accumulation of pro-apoptotic proteins and cell cycle regulators, making it an attractive target in oncology.

Preclinical studies demonstrated that this compound possesses several key attributes that made it a promising candidate for glioblastoma therapy:

  • Blood-Brain Barrier Penetration: Unlike earlier proteasome inhibitors, this compound was shown to effectively cross the blood-brain barrier in animal models, a crucial feature for any CNS-targeted therapy.

  • Potent Anti-Glioblastoma Activity: In vitro studies on glioblastoma cell lines, such as U-251 and D-54, revealed that this compound could inhibit proteasome activity, reduce cell proliferation and invasion, and induce apoptosis at nanomolar concentrations.[1]

  • Activity in Glioma Stem Cells: this compound showed efficacy in glioma stem cells (GSCs), a subpopulation of tumor cells believed to be responsible for tumor recurrence and resistance to therapy.

The standard treatment for newly diagnosed glioblastoma includes surgical resection followed by radiation and chemotherapy with temozolomide.[2] Temozolomide is an alkylating agent that damages DNA, leading to cancer cell death.[3] The rationale for combining this compound with temozolomide was based on the hypothesis that inhibiting the proteasome would prevent the degradation of proteins involved in the DNA damage response and apoptosis, thereby sensitizing glioblastoma cells to the effects of temozolomide. While direct preclinical data quantifying the synergy of this specific combination is not extensively published, the concept was supported by studies showing other proteasome inhibitors could enhance the efficacy of temozolomide.[1]

Quantitative Preclinical Data: this compound as a Single Agent

The following table summarizes the in vitro efficacy of this compound as a single agent in glioblastoma cell lines.

Cell LineAssayEndpointResultReference
U-251 MGCell Viability (MTT Assay)IC50 (72h)~52 nM[1]
D-54 MGCell Viability (MTT Assay)IC50 (72h)~20 nM[1]
D-54 MGApoptosis (Annexin V Assay)% Apoptotic Cells (24h)Significant increase with 20 nM and 60 nM[1]
U-251 & D-54 MGProteasome Activity% Inhibition (4h, 60nM)~85% inhibition of chymotrypsin-like activity[1]

Clinical Investigation: The EORTC 1709/CCTG CE.8 (MIRAGE) Trial

The promising preclinical profile of this compound led to its evaluation in combination with standard temozolomide-based radiochemotherapy in a large, randomized, open-label phase 3 trial (NCT03345095) for patients with newly diagnosed glioblastoma.[2][3][4][5][6]

The trial aimed to determine if the addition of this compound to the standard of care could improve overall survival (OS) and progression-free survival (PFS). However, the results were definitive in showing no additional benefit from the combination therapy.[3][6]

Comparison of Clinical Trial Outcomes
EndpointStandard of Care (Temozolomide + Radiotherapy)This compound + Standard of CareHazard Ratio (HR)p-valueReference
Median Overall Survival (OS)15.9 months15.7 months0.99NS[5]
Median Progression-Free Survival (PFS)6.1 months6.2 months1.02NS[5]

NS: Not Statistically Significant

The trial also reported a higher incidence of grade 3/4 treatment-emergent adverse events in the this compound arm, including ataxia, hallucinations, and headache.[5]

Experimental Protocols

Below are detailed methodologies for key preclinical experiments used to evaluate the anti-glioblastoma activity of this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Glioblastoma cell lines (e.g., U-251 MG, D-54 MG) are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with increasing concentrations of this compound (e.g., 0-100 nM) or vehicle control (DMSO) for a specified duration (e.g., 72 hours).

  • MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Glioblastoma cells are seeded in 6-well plates and treated with this compound at various concentrations (e.g., 20 nM, 60 nM) or vehicle control for a specified time (e.g., 24 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) are added to the cell suspension. The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

  • Data Analysis: The percentage of apoptotic cells in each treatment group is quantified using flow cytometry software.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the proposed mechanisms of action and experimental workflows.

cluster_this compound This compound Action cluster_tmz Temozolomide Action cluster_synergy Hypothesized Synergy This compound This compound Proteasome Proteasome This compound->Proteasome inhibits DNA_Damage_Repair_Proteins DNA_Damage_Repair_Proteins This compound->DNA_Damage_Repair_Proteins prevents degradation of Protein_Degradation Protein_Degradation Proteasome->Protein_Degradation mediates Pro_Apoptotic_Proteins Pro_Apoptotic_Proteins Protein_Degradation->Pro_Apoptotic_Proteins degrades Apoptosis Apoptosis Pro_Apoptotic_Proteins->Apoptosis induces TMZ TMZ DNA_Alkylation DNA_Alkylation TMZ->DNA_Alkylation causes DNA_Damage DNA_Damage DNA_Alkylation->DNA_Damage leads to DNA_Damage->Apoptosis induces DNA_Damage_Repair_Proteins->DNA_Damage repairs cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Glioblastoma Cell Lines treatment Treat with this compound, Temozolomide, or Combination start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis proteasome Proteasome Activity Assay treatment->proteasome xenograft Establish Orthotopic Glioblastoma Xenografts drug_admin Administer this compound, Temozolomide, or Combination xenograft->drug_admin tumor_growth Monitor Tumor Growth (Bioluminescence Imaging) drug_admin->tumor_growth survival Kaplan-Meier Survival Analysis drug_admin->survival

References

Marizomib's Efficacy in Overcoming Chemotherapeutic Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Marizomib (Salinosporamide A), a novel and irreversible proteasome inhibitor, against other chemotherapeutic agents, with a focus on its activity in drug-resistant cancer models. Experimental data, detailed protocols, and mechanistic insights are presented to offer a comprehensive resource for researchers in oncology and drug development.

Comparative Cytotoxicity of this compound

This compound has demonstrated potent cytotoxic activity across a range of cancer cell lines, including those that have developed resistance to other chemotherapeutic agents. Below are summaries of its comparative efficacy.

Activity in Bortezomib-Resistant Hematological Malignancies

This compound has shown significant efficacy in leukemia cell lines that are resistant to the first-generation proteasome inhibitor, bortezomib. This activity is crucial for a next-generation proteasome inhibitor.

Cell LineDrugIC50 (nM)Fold Resistance
CCRF-CEM (Parental)Bortezomib1.8-
This compound 5.1 -
CEM/BTZ7 (Bortezomib-Resistant)Bortezomib1810
This compound 45.9 9
CEM/BTZ200 (Bortezomib-Resistant)Bortezomib221123
This compound 86.7 17

Data adapted from a study on the antileukemic activity of this compound in bortezomib-resistant leukemia cells.

Comparative Efficacy in Glioblastoma

In glioblastoma cell lines, this compound has been shown to be a potent cytotoxic agent, with IC50 values in the nanomolar range.

Cell LineDrugIC50 (nM)
U-251This compound ~52
D-54This compound ~20

Data from a study on the activity of this compound as a single agent in malignant gliomas.

Activity in Cisplatin-Resistant Solid Tumors

This compound has been observed to enhance the cytotoxic effects of cisplatin in cervical cancer cell lines, suggesting its potential to overcome resistance to platinum-based chemotherapies.

Cell LineDrugIC50 (µM)
HeLaThis compound ~0.01
Cisplatin~40
CaSkiThis compound ~0.025
C33AThis compound ~0.025

Data from a study on the combined treatment of this compound and cisplatin in cervical cancer.[1]

Experimental Protocols

Generation of Bortezomib-Resistant Cell Lines

Bortezomib-resistant multiple myeloma and leukemia cell lines are often generated through continuous or pulse exposure to the drug.

  • Cell Culture: Parental cells (e.g., CCRF-CEM, RPMI-8226) are cultured in standard RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Drug Exposure: Cells are exposed to gradually increasing concentrations of bortezomib over several months. The starting concentration is typically below the IC50 value and is incrementally increased as the cells develop resistance.

  • Intermittent Schedule: Some protocols utilize an intermittent exposure, where cells are treated with a low dose of bortezomib for a set period, followed by a drug-free period to allow for recovery and selection of resistant populations.

  • Confirmation of Resistance: Resistance is confirmed by comparing the IC50 of the resistant cell line to the parental cell line using a cell viability assay, such as the MTT assay. A significant increase in the IC50 value indicates the development of resistance.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with a medium containing various concentrations of the chemotherapeutic agents (e.g., this compound, Bortezomib, Cisplatin).

  • Incubation: The plates are incubated for a specified period (typically 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours.

  • Solubilization: The medium is then removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of the viability of untreated control cells, and IC50 values are calculated.

Signaling Pathways and Mechanisms of Action

This compound's ability to overcome drug resistance is linked to its unique mechanism of action and its impact on key cellular signaling pathways.

Overcoming Proteasome Inhibitor Resistance

Resistance to bortezomib is often associated with mutations in the β5 subunit of the proteasome (PSMB5), which is the primary target of bortezomib. These mutations can reduce the binding affinity of the drug, rendering it less effective. This compound, as an irreversible, pan-proteasome inhibitor, can overcome this resistance.

cluster_0 Bortezomib Action cluster_1 Bortezomib Resistance cluster_2 This compound Overcomes Resistance Bortezomib Bortezomib Proteasome_B Proteasome (β5 subunit) Bortezomib->Proteasome_B Inhibits UPR_B Unfolded Protein Response (UPR) Proteasome_B->UPR_B Accumulation of unfolded proteins leads to Apoptosis_B Apoptosis UPR_B->Apoptosis_B Induces PSMB5_mutation PSMB5 Mutation Proteasome_R Altered Proteasome (Reduced Bortezomib Binding) PSMB5_mutation->Proteasome_R No_UPR Reduced UPR Activation Proteasome_R->No_UPR Bortezomib_R Bortezomib Bortezomib_R->Proteasome_R Ineffective Inhibition Cell_Survival Cell Survival No_UPR->Cell_Survival This compound This compound Proteasome_M Proteasome (β1, β2, β5 subunits) This compound->Proteasome_M Irreversibly Inhibits All Subunits UPR_M Strong UPR Activation Proteasome_M->UPR_M Apoptosis_M Apoptosis UPR_M->Apoptosis_M

Caption: this compound's mechanism for overcoming bortezomib resistance.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of cell survival and proliferation and is often constitutively active in cancer cells. Proteasome inhibitors block NF-κB activation by preventing the degradation of its inhibitor, IκB. In some resistant cells, NF-κB activity can become independent of the proteasome. This compound's potent and sustained inhibition of the proteasome can effectively shut down this pro-survival pathway.

cluster_0 Canonical NF-κB Pathway cluster_1 This compound Action Stimuli Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylates Proteasome_NFkB Proteasome IkB->Proteasome_NFkB Degradation NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_inactive->IkB Bound to NFkB_active NF-κB (Active) Proteasome_NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Transcription Gene Transcription (Survival, Proliferation) Nucleus->Gene_Transcription This compound This compound Proteasome_inhibited Proteasome (Inhibited) This compound->Proteasome_inhibited Inhibits IkB_stabilized IκB (Stabilized) Proteasome_inhibited->IkB_stabilized Prevents Degradation NFkB_sequestered NF-κB (Sequestered in Cytoplasm) IkB_stabilized->NFkB_sequestered Apoptosis Apoptosis NFkB_sequestered->Apoptosis Inhibition of Survival Signals

Caption: this compound's inhibition of the NF-κB signaling pathway.

Conclusion

This compound demonstrates significant promise as a therapeutic agent, particularly in the context of acquired resistance to other chemotherapeutics. Its unique mechanism of irreversible, pan-proteasome inhibition allows it to overcome common resistance mechanisms, such as PSMB5 mutations that confer resistance to bortezomib. Furthermore, its ability to sensitize cancer cells to other agents like cisplatin highlights its potential in combination therapies. The data and experimental protocols provided in this guide offer a foundation for further research into the clinical applications of this compound in treating drug-resistant cancers.

References

A Comparative Analysis of the In Vivo Biodistribution of Marizomib and Bortezomib

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of proteasome inhibitors for cancer therapy, Marizomib (Salinosporamide A) and Bortezomib represent two distinct generations of drugs with differing pharmacological profiles. A critical aspect influencing their efficacy and toxicity is their distribution within the body. This guide provides a detailed comparison of the in vivo biodistribution of this compound and Bortezomib, supported by preclinical experimental data, to inform researchers and drug development professionals.

Overview of this compound and Bortezomib

This compound is a second-generation, irreversible proteasome inhibitor derived from the marine actinomycete Salinispora tropica.[1] It exhibits potent and sustained inhibition of all three catalytic activities of the 20S proteasome.[1][2] In contrast, Bortezomib is a first-in-class, reversible proteasome inhibitor that has been a cornerstone in the treatment of multiple myeloma.[3][4] The structural and mechanistic differences between these two compounds contribute significantly to their distinct biodistribution profiles.

Quantitative Biodistribution Data

The following table summarizes the key pharmacokinetic and biodistribution parameters for this compound and Bortezomib based on preclinical studies in various animal models.

ParameterThis compoundBortezomibAnimal ModelReference
Blood-Brain Barrier (BBB) Penetration Yes, distributes into the brain at 30% of blood levels in rats.[5]Limited penetration into the central nervous system (CNS).[6][7][8]Rats[5][6][7][8]
Tissue Distribution Rapid and wide distribution to tissues, including tumors.[5][9]Rapid and wide distribution to tissues, with high concentrations in liver, kidney, and lymphoid tissues.[3][6][7]Mice, Rats[3][5][6][7][9]
Volume of Distribution (Vd) High (∼15–416 L) in humans.[10]High (≥ 1,659 L) in humans, indicating extensive peripheral tissue distribution.[11]Humans[10][11]
Proteasome Inhibition in Tissues Sustained inhibition (>24h) in tumors and packed whole blood (PWB); recovery within 24h in liver, kidney, lung, and spleen.[1][9]Rapid and extensive distribution into tissues, including bone marrow.[6]Mice[1][6][9]
Brain Proteasome Inhibition Significantly inhibits (>30%) chymotrypsin-like proteasome activity in brain tissue.[5]Minimal to no inhibition in the brain.[9][12]Monkeys, Mice[5][9][12]
Clearance Rapid clearance from the vascular compartment.[9]Rapid initial distribution phase followed by a longer elimination phase.[11]Mice, Humans[9][11]

Key Differences in Biodistribution

The most striking difference in the biodistribution of this compound and Bortezomib is their ability to penetrate the blood-brain barrier. This compound's lipophilic structure allows it to cross the BBB, leading to significant proteasome inhibition in the brain.[5][13] This property makes it a potential therapeutic agent for primary brain tumors like glioblastoma.[5][8][14] Conversely, Bortezomib exhibits very limited CNS penetration.[6][7]

Both drugs demonstrate rapid and widespread distribution to peripheral tissues. However, the duration of proteasome inhibition differs. This compound's irreversible binding leads to a more sustained inhibition in tumor tissues and packed whole blood compared to other organs.[1][9] This prolonged target engagement in the tumor may contribute to its potent anti-cancer activity.

Experimental Methodologies

The biodistribution studies cited in this guide employed standard preclinical methodologies to track the drugs in vivo.

Radiolabeling and Animal Models
  • This compound: Studies utilized 3H-labeled this compound (3H-NPI-0052) administered intravenously to Sprague-Dawley rats and human multiple myeloma xenograft mouse models.[5][9]

  • Bortezomib: 14C-labeled Bortezomib was administered intravenously to male Sprague-Dawley rats.[6][7]

Analytical Techniques
  • Quantitative Whole-Body Autoradiography (QWBA): This technique was used to visualize and quantify the distribution of radiolabeled drug-related material across the entire body of the animal models.[5][6][7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method was employed to determine the concentrations of the parent drug in plasma and selected tissues.[6][7][15]

  • Proteasome Activity Assays: The inhibition of the chymotrypsin-like (CT-L), caspase-like (C-L), and trypsin-like (T-L) activities of the proteasome was measured in tissue and blood cell lysates to assess the pharmacodynamic effects of the drugs.[1][9]

Signaling Pathways and Experimental Workflow

The differential biodistribution of this compound and Bortezomib influences their interaction with cellular signaling pathways. Both drugs target the ubiquitin-proteasome system, leading to the accumulation of ubiquitinated proteins and the induction of apoptosis. However, this compound has been shown to have a greater reliance on the FADD-caspase-8-mediated extrinsic apoptosis pathway compared to Bortezomib.[9]

G cluster_0 In Vivo Biodistribution Study Workflow A Drug Administration (Radiolabeled this compound or Bortezomib) B Animal Model (e.g., Xenograft Mouse, Rat) A->B C Time-course Tissue Collection (Blood, Tumor, Organs) B->C D Quantitative Analysis C->D E Pharmacodynamic Analysis C->E F QWBA D->F G LC-MS/MS D->G H Proteasome Activity Assay E->H I Data Interpretation & Comparison F->I G->I H->I

Caption: General workflow for an in vivo biodistribution study.

G cluster_1 Proteasome Inhibitor-Induced Apoptosis PI Proteasome Inhibitor (this compound or Bortezomib) Proteasome Ubiquitin-Proteasome System PI->Proteasome Inhibition UbProteins Accumulation of Ubiquitinated Proteins Proteasome->UbProteins Apoptosis Apoptosis UbProteins->Apoptosis Caspase8 Caspase-8 Activation (Extrinsic Pathway) Apoptosis->Caspase8 This compound > Bortezomib Caspase9 Caspase-9 Activation (Intrinsic Pathway) Apoptosis->Caspase9

Caption: Simplified signaling pathway for proteasome inhibitor-induced apoptosis.

Conclusion

The in vivo biodistribution profiles of this compound and Bortezomib are markedly different, primarily due to this compound's ability to cross the blood-brain barrier. This key distinction, along with its sustained proteasome inhibition in tumors, positions this compound as a promising candidate for malignancies of the central nervous system. Bortezomib, while effective in hematological cancers, is limited by its poor CNS penetration. Understanding these biodistribution characteristics is crucial for the rational design of clinical trials and the development of next-generation proteasome inhibitors with improved therapeutic indices.

References

Comparative Analysis of Marizomib's Effect on the Unfolded Protein Response

Author: BenchChem Technical Support Team. Date: November 2025

A Validation Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Marizomib's effect on the unfolded protein response (UPR), benchmarked against other prominent proteasome inhibitors, Bortezomib and Carfilzomib. The information presented herein is intended to offer an objective overview supported by experimental data to aid in research and drug development.

Introduction to this compound and the Unfolded Protein Response

This compound (Salinosporamide A) is a second-generation, irreversible proteasome inhibitor that has shown promise in preclinical and clinical studies for various malignancies, including glioblastoma.[1][2] Unlike its predecessors, this compound irreversibly inhibits all three catalytic subunits (β1, β2, and β5) of the 20S proteasome.[1][3] This broad and sustained inhibition of proteasome activity leads to the accumulation of misfolded and unfolded proteins within the endoplasmic reticulum (ER), a condition known as ER stress.[2] To counteract ER stress, cells activate a complex signaling network called the unfolded protein response (UPR).[2]

The UPR is primarily mediated by three ER transmembrane sensors: inositol-requiring enzyme 1α (IRE1α), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6). Under homeostatic conditions, these sensors are kept inactive by the ER chaperone GRP78 (glucose-regulated protein 78, also known as BiP). Upon accumulation of unfolded proteins, GRP78 dissociates from these sensors, leading to their activation and the initiation of downstream signaling cascades aimed at restoring ER homeostasis. However, if the ER stress is severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.[4]

This guide will delve into the experimental validation of this compound's impact on the UPR, comparing its effects with those of Bortezomib and Carfilzomib.

Comparative Efficacy on UPR Activation

Experimental evidence indicates that this compound is a potent inducer of the UPR. Studies in human glioblastoma cell lines have demonstrated that treatment with this compound leads to the upregulation of key UPR markers.[1]

Table 1: Comparative Effect of Proteasome Inhibitors on Key UPR Markers

UPR MarkerThis compoundBortezomibCarfilzomib
GRP78 (BiP) Upregulated[1]Upregulated[4][5]Upregulated
IRE1α Upregulated[1]UpregulatedUpregulated
p-PERK Not directly shown, but downstream p-EIF2α is upregulated[1]UpregulatedUpregulated
p-EIF2α Upregulated[1]UpregulatedUpregulated
ATF6α (cleaved) Upregulated[1]UpregulatedUpregulated
ATF4 Upregulated[1]Upregulated[4]Upregulated
XBP1s Upregulated (inferred from IRE1α activation)[1]Upregulated[4]Upregulated
CHOP Upregulated[1]Upregulated[4][6]Upregulated

Note: The table provides a qualitative summary based on available literature. Direct quantitative, side-by-side comparisons in the same experimental system are limited. The level of upregulation can vary depending on the cell type, drug concentration, and duration of treatment.

Quantitative Data Summary

While direct quantitative comparisons are scarce, some studies provide insights into the magnitude of UPR induction. For instance, in human glioblastoma cells, this compound treatment resulted in a marked increase in the protein levels of GRP78, IRE1α, p-EIF2α, ATF6α, ATF4, and CHOP as observed by Western blot analysis.[1] Similarly, Bortezomib has been shown to significantly increase GRP78 and CHOP mRNA levels in multiple myeloma cells.[6]

Table 2: Quantitative RT-qPCR Analysis of UPR Gene Expression in Glioblastoma Cells Treated with this compound

GeneFold Change (vs. Control)
ATF6α Increased[1]
ATF4 Increased[1]
DR5 (a CHOP target) Increased[1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms discussed, the following diagrams have been generated using the Graphviz DOT language.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis Cell Culture Cell Culture Drug Treatment Treat with this compound, Bortezomib, or Carfilzomib Cell Culture->Drug Treatment Harvest Cells Harvest Cells Drug Treatment->Harvest Cells Protein Extraction Protein Extraction Harvest Cells->Protein Extraction RNA Extraction RNA Extraction Harvest Cells->RNA Extraction Western Blot Western Blot Protein Extraction->Western Blot Analyze GRP78, p-EIF2α, CHOP, etc. RT-qPCR RT-qPCR RNA Extraction->RT-qPCR Analyze GRP78, CHOP, ATF4 mRNA Data Analysis Data Analysis Western Blot->Data Analysis RT-qPCR->Data Analysis

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Marizomib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Marizomib, a potent proteasome inhibitor. Adherence to these protocols is critical for protecting laboratory personnel and the environment from exposure to this cytotoxic agent.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, it is imperative that it is not disposed of down the drain or in regular trash and is instead managed as hazardous waste. The guiding principle for this compound disposal is to "Dispose of contents/ container to an approved waste disposal plant".

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, consult the Safety Data Sheet (SDS) for this compound. All handling should occur in a designated, well-ventilated area, preferably within a certified chemical fume hood or biological safety cabinet, to minimize inhalation exposure.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes:

  • Double-gloving with chemotherapy-tested nitrile gloves.

  • A disposable, solid-front gown.

  • Safety goggles with side-shields.

  • A suitable respirator.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves careful segregation of waste at the point of generation. This ensures that all contaminated materials are handled safely and in accordance with hazardous waste regulations.

1. Waste Segregation:

All materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste. Waste should be segregated into two main categories: trace waste and bulk waste.

  • Trace Waste: Items contaminated with residual amounts of this compound (less than 3% of the original quantity). This includes empty vials, used gloves, gowns, bench paper, and other disposable labware.

  • Bulk Waste: Unused or expired this compound, as well as materials used to clean up spills of the pure compound or concentrated solutions.

2. Container Management:

Use designated, leak-proof, and puncture-resistant containers for this compound waste.

  • Trace Waste Container: Place all trace-contaminated items into a designated yellow or other appropriately colored container labeled "Trace Chemotherapy Waste".

  • Bulk Waste Container: Dispose of all bulk this compound waste in a designated black or purple container clearly labeled "Cytotoxic Waste" or "Hazardous Pharmaceutical Waste".

  • Sharps: Any needles or syringes used with this compound should be placed directly into a designated chemotherapy sharps container.

3. Container Sealing and Labeling:

  • Do not overfill waste containers; they should be sealed when approximately three-quarters full.

  • Securely seal all containers to prevent leaks or spills.

  • Ensure all containers are clearly labeled with the contents and appropriate hazard symbols.

4. Storage and Final Disposal:

  • Store sealed waste containers in a secure, designated area away from general laboratory traffic.

  • Follow your institution's procedures for scheduling a pickup by trained environmental health and safety (EHS) personnel.

  • The final disposal of this compound waste must be carried out by a licensed hazardous waste management contractor.

Data Presentation: Waste Segregation and Container Specifications

Waste TypeDescriptionRecommended ContainerContainer ColorLabel
Trace Waste Items with <3% residual this compound (e.g., empty vials, used PPE, bench paper)Leak-proof, puncture-resistantYellow"Trace Chemotherapy Waste"
Bulk Waste Unused/expired this compound, spill cleanup materialsLeak-proof, puncture-resistantBlack or Purple"Cytotoxic Waste" or "Hazardous Pharmaceutical Waste"
Sharps Contaminated needles and syringesPuncture-resistant sharps containerYellow"Chemotherapy/Hazardous Drug Sharps"

Experimental Protocol: Decontamination of Work Surfaces

This protocol details the steps for cleaning and decontaminating surfaces after handling this compound.

Materials:

  • Low-lint wipes

  • Detergent solution

  • 70% Isopropyl Alcohol (IPA)

  • Appropriate hazardous waste container

Procedure:

  • Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with a detergent solution. Wipe the entire surface in overlapping, unidirectional strokes, starting from the cleanest area and moving to the most contaminated. Dispose of the wipe in the appropriate hazardous waste container.

  • Rinsing: Moisten a new wipe with sterile water to rinse away any residual detergent. Wipe the surface using the same unidirectional technique. Dispose of the wipe.

  • Final Decontamination (Alcohol): Using a new wipe moistened with 70% IPA, wipe the surface again with the same technique. This step serves to disinfect and remove additional chemical residues. Allow the surface to air dry completely.

  • PPE Disposal: After decontamination is complete, carefully remove and dispose of all PPE as trace hazardous waste.

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of waste generated from laboratory work with this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Segregation cluster_2 Containerization cluster_3 Final Disposal Protocol A This compound Handling (Experimentation, Compounding) B Identify Waste Type A->B Generates C Trace Waste (<3% residue, used PPE, empty vials) B->C Trace D Bulk Waste (Unused drug, spill cleanup) B->D Bulk E Sharps (Needles, syringes) B->E Sharps F Place in Yellow 'Trace Chemotherapy Waste' Bin C->F G Place in Black/Purple 'Cytotoxic Waste' Bin D->G H Place in Yellow 'Chemotherapy Sharps' Container E->H I Seal Container when 3/4 Full F->I G->I H->I J Store in Secure Designated Area I->J K Schedule EHS Pickup J->K L Disposal by Licensed Hazardous Waste Contractor K->L

Caption: Logical workflow for the segregation and disposal of this compound laboratory waste.

Essential Safety and Logistical Information for Handling Marizomib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety when handling potent compounds like Marizomib is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure risk and ensure laboratory safety.

Personal Protective Equipment (PPE)

Given that this compound is a hazardous drug, adherence to stringent PPE protocols is mandatory. The following recommendations are based on guidelines from the United States Pharmacopeia (USP) Chapter <800> and the National Institute for Occupational Safety and Health (NIOSH) for handling hazardous drugs.

Quantitative Recommendations for PPE

PPE CategoryTypeStandard/SpecificationUsage and Change Frequency
Gloves Chemotherapy-tested Nitrile GlovesASTM D6978 CompliantDouble gloving required for all handling activities. Change outer glove every 30 minutes or immediately if contaminated, torn, or punctured. Change inner glove every 2-3 hours.
Gowns Disposable, low-permeability fabricUSP <800> CompliantMust be solid-front with back closure, long sleeves, and tight-fitting cuffs. Change every 2-3 hours or immediately after a spill or splash. Do not wear outside the handling area.
Eye Protection Chemical Splash GogglesANSI Z87.1 CompliantRequired when there is a risk of splashes or sprays of this compound.
Face Protection Full-face shield-To be worn in conjunction with goggles when there is a significant risk of splashing.
Respiratory Protection N95 or higher respiratorNIOSH-approvedRequired for handling powdered this compound or when generating aerosols. A Powered Air-Purifying Respirator (PAPR) may be necessary for large spills or tasks with a high risk of aerosolization.
Shoe Covers Disposable, coated-Two pairs required when entering the designated hazardous drug handling area. Remove the outer pair upon exiting.

Important Note on Glove Selection: While the standard for chemotherapy gloves is ASTM D6978, specific breakthrough time data for this compound with various glove materials was not found in the available literature. Therefore, it is critical to select gloves that have been tested against a wide range of cytotoxic agents and to adhere strictly to the frequent changing schedule.

Operational Plan for Handling this compound

A systematic approach is crucial for safely handling potent compounds like this compound. All handling of this compound should occur within a designated area, such as a certified chemical fume hood, a Class II Biological Safety Cabinet (BSC), or a glove box to ensure containment.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure the designated handling area is clean and decontaminated.

    • Prepare all necessary materials, including pre-labeled waste containers for solid, liquid, and sharps waste.

    • Don all required PPE in the correct order in an anteroom or designated clean area before entering the handling zone.

  • Weighing and Reconstitution:

    • When weighing powdered this compound, use a containment ventilated enclosure (CVE) or a balance hood to minimize dust generation.

    • Use gentle scooping techniques and avoid creating airborne particles.

    • When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.

    • Remove PPE in the designated doffing area, taking care to avoid self-contamination.

    • Dispose of single-use PPE in the appropriate hazardous waste container.

    • Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.

Disposal Plan

The disposal of this compound and all contaminated materials must comply with all applicable federal, state, and local regulations for hazardous and cytotoxic waste.

Waste Segregation and Disposal Procedure:

Waste TypeContainerDisposal Method
Unused this compound Labeled, sealed hazardous waste containerDispose of as bulk chemotherapy waste through a licensed hazardous waste vendor.
Contaminated Labware (vials, pipette tips, etc.) Puncture-resistant sharps container for sharps; sealed plastic bag for non-sharpsDispose of as trace chemotherapy waste.
Contaminated PPE (gloves, gown, etc.) Labeled, sealed yellow chemotherapy waste bagsDispose of as trace chemotherapy waste.
Liquid Waste Labeled, sealed hazardous waste containerDispose of through a licensed hazardous waste vendor. Do not pour down the drain.

Spill Management

A written spill management procedure must be in place, and a spill kit should be readily accessible in all areas where this compound is handled.

Spill Response Protocol:

  • Evacuate and Secure the Area: Immediately alert others and restrict access to the spill area.

  • Don Appropriate PPE: This includes a respirator, double gloves, a disposable gown, and eye protection.

  • Contain the Spill:

    • For liquid spills: Cover with an absorbent pad or granules from the spill kit.

    • For powder spills: Gently cover with a damp absorbent pad to avoid creating dust.

  • Clean the Area: Work from the outside of the spill inward, using a spill kit's tools to collect all contaminated materials.

  • Decontaminate: Clean the spill area three times with a detergent solution, followed by a rinse with water.

  • Dispose of Waste: Place all contaminated materials, including cleaning supplies and PPE, into a designated hazardous waste container.

Visual Workflow for Safe Handling of this compound

Marizomib_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Containment) cluster_post Post-Handling prep_area 1. Prepare Designated Handling Area (Fume Hood / BSC) gather_materials 2. Gather All Necessary Materials & Waste Containers prep_area->gather_materials don_ppe 3. Don Full PPE in Anteroom gather_materials->don_ppe weigh 4. Weigh Powdered this compound don_ppe->weigh reconstitute 5. Reconstitute with Solvent weigh->reconstitute experiment 6. Perform Experimental Procedure reconstitute->experiment decontaminate 7. Decontaminate Surfaces & Equipment experiment->decontaminate doff_ppe 8. Doff PPE in Designated Area decontaminate->doff_ppe dispose_ppe 9. Dispose of PPE in Hazardous Waste doff_ppe->dispose_ppe wash_hands 10. Wash Hands Thoroughly dispose_ppe->wash_hands

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.